molecular formula C6H5ClINO B1418725 2-Chloro-6-iodo-3-methoxypyridine CAS No. 1171918-91-4

2-Chloro-6-iodo-3-methoxypyridine

Cat. No.: B1418725
CAS No.: 1171918-91-4
M. Wt: 269.47 g/mol
InChI Key: MPLOTJYNXWEZCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-iodo-3-methoxypyridine is a useful research compound. Its molecular formula is C6H5ClINO and its molecular weight is 269.47 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-iodo-3-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClINO/c1-10-4-2-3-5(8)9-6(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLOTJYNXWEZCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Chloro-6-iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-iodo-3-methoxypyridine is a halogenated and methoxy-substituted pyridine derivative. Such polysubstituted pyridines are of significant interest in medicinal chemistry and drug development as versatile scaffolds for the synthesis of complex molecular architectures with potential biological activity. The presence of three different functional groups—a chloro, an iodo, and a methoxy group—on the pyridine ring provides multiple reactive sites for further chemical modifications, making it a valuable building block in the design of novel therapeutic agents.

This technical guide provides a comprehensive overview of the known physical properties of this compound, along with detailed experimental protocols for their determination and interpretation. The content is structured to provide not just data, but also the scientific context and practical insights necessary for its effective use in a research and development setting.

Core Physical Properties

The fundamental physical properties of a compound are critical for its handling, characterization, and application in synthetic chemistry. The table below summarizes the available data for this compound.

PropertyValueSource
Molecular Formula C₆H₅ClINO[1][2]
Molecular Weight 269.47 g/mol [1][2]
Appearance Solid[2]
Melting Point 107-109 °C[3]
Boiling Point 278.6 ± 40.0 °C (Predicted)[4]
Flash Point 107 °C[1]
Storage Conditions 2-8°C, under inert gas, protected from light[3]

Experimental Methodologies and Scientific Rationale

The accurate determination of physical properties is paramount for the reliable use of any chemical compound in research. This section details the standard experimental protocols for key physical properties and explains the underlying scientific principles.

Melting Point Determination

The melting point is a crucial indicator of a crystalline solid's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.

Experimental Protocol:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 1-2 mm.[5]

  • Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) is used.

  • Measurement:

    • A preliminary rapid heating is performed to determine an approximate melting range.

    • A second, fresh sample is heated slowly (approximately 1°C per minute) as the temperature approaches the approximate melting point.[6]

  • Observation: The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[6]

Causality Behind Experimental Choices:

  • Slow Heating Rate: A slow heating rate ensures thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement.[6]

  • Fresh Sample for Repeated Measurements: Using a fresh sample for each determination is crucial as some compounds may decompose upon melting, which would alter the melting point of a subsequent measurement.

Diagram: Workflow for Melting Point Determination

MeltingPointWorkflow Melting Point Determination Workflow A Sample Preparation (Grind and pack capillary tube) B Apparatus Setup (Calibrated Mel-Temp) A->B C Rapid Heating (Determine approximate melting range) B->C D Slow Heating (1°C/min near melting point) C->D E Record Melting Range (First to last liquid droplet) D->E F Data Analysis (Assess purity) E->F

Caption: A stepwise workflow for the accurate determination of a compound's melting point.

Solubility Assessment

Understanding the solubility of a compound in various solvents is essential for reaction setup, purification (e.g., recrystallization and extraction), and formulation.

Experimental Protocol (Qualitative):

  • Solvent Selection: A range of solvents with varying polarities is chosen (e.g., water, ethanol, acetone, dichloromethane, hexane).

  • Procedure:

    • To approximately 25 mg of this compound in a test tube, add 0.75 mL of the solvent in portions.[7]

    • After each addition, the tube is vigorously agitated.[7]

    • The compound is classified as soluble if it completely dissolves.

Interpretation and Rationale:

The principle of "like dissolves like" is a guiding concept.[8]

  • Polar Solvents (e.g., Water, Ethanol): The presence of the nitrogen atom and the methoxy group in this compound introduces polarity. However, the overall molecule is relatively large and contains nonpolar halogen atoms, which may limit its solubility in highly polar solvents like water.

  • Nonpolar Solvents (e.g., Hexane): The aromatic ring and the halogen substituents contribute to nonpolar character, suggesting potential solubility in nonpolar organic solvents.

  • Intermediate Polarity Solvents (e.g., Dichloromethane, Acetone): These solvents are often good candidates for dissolving compounds with mixed polarity characteristics.

Diagram: Logic for Solubility Testing

SolubilityLogic Solubility Testing Logic Start Start with this compound Water Test Solubility in Water Start->Water Organic Test Solubility in Organic Solvents Water->Organic If insoluble PolarOrg Polar Aprotic (e.g., Acetone) Organic->PolarOrg NonpolarOrg Nonpolar (e.g., Hexane) Organic->NonpolarOrg Halogenated Halogenated (e.g., Dichloromethane) Organic->Halogenated Result Establish Solubility Profile PolarOrg->Result NonpolarOrg->Result Halogenated->Result

Caption: A decision-making flowchart for systematically determining the solubility of a compound.

Spectroscopic Characterization (A Guide to Interpretation)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • ¹H NMR: For this compound, one would expect to see signals for the aromatic protons on the pyridine ring and a singlet for the methoxy group protons. The chemical shifts and coupling patterns of the aromatic protons would provide information about their relative positions. Electron-donating groups like the methoxy group tend to shift ortho and para protons upfield (to lower ppm values).[9]

  • ¹³C NMR: The ¹³C NMR spectrum would show six distinct signals for the six carbon atoms in the molecule. The chemical shifts would be influenced by the electronegativity of the attached atoms (Cl, I, O, N). Heteronuclear correlation experiments like HSQC and HMBC would be essential for unambiguously assigning each carbon signal.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • C-H stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹.

  • C=C and C=N stretching: The aromatic ring vibrations would appear in the 1400-1600 cm⁻¹ region.[10]

  • C-O stretching: The C-O stretching of the methoxy group would likely be observed in the 1000-1300 cm⁻¹ range.

  • C-Cl and C-I stretching: These vibrations would be found in the fingerprint region at lower wavenumbers.

Conclusion

This compound is a valuable building block for synthetic and medicinal chemistry. This guide has provided a summary of its key physical properties and detailed the standard methodologies for their determination. While a complete experimental dataset is not yet publicly available, the principles and protocols outlined here offer a robust framework for researchers to characterize this and similar compounds with scientific rigor. The combination of established physical data and a clear understanding of analytical techniques is essential for advancing research and development in the pharmaceutical sciences.

References

Introduction: The Strategic Value of a Polysubstituted Pyridine Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Chloro-6-iodo-3-methoxypyridine

In the landscape of modern drug discovery and development, the pyridine scaffold remains a cornerstone of medicinal chemistry. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in a multitude of clinically successful drugs. Within this class, polysubstituted pyridines offer chemists a powerful toolkit for fine-tuning the steric, electronic, and pharmacokinetic properties of lead compounds.

This compound (CAS No. 1171918-91-4) is a particularly valuable heterocyclic intermediate.[1] Its structure is a masterclass in synthetic versatility, featuring three distinct functional handles poised for selective chemical manipulation. The methoxy group acts as an electron-donating group, influencing the reactivity of the pyridine ring. The true synthetic power, however, lies in the differential reactivity of the C-Cl and C-I bonds. The carbon-iodine bond is significantly more reactive, particularly in palladium-catalyzed cross-coupling reactions, allowing for a sequential and site-selective strategy to build molecular complexity.[2] This capability is crucial for late-stage functionalization in drug discovery programs, where rapid generation of analogues for structure-activity relationship (SAR) studies is paramount.

This guide provides a comprehensive overview of the synthesis of this compound, grounded in established chemical principles and supported by detailed experimental protocols. We will explore the strategic rationale behind the chosen synthetic route, explain the causality of experimental conditions, and present the necessary data for successful execution in a research setting.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule reveals a straightforward and efficient synthetic plan. The primary disconnections are made at the carbon-iodine bond and the methyl-oxygen bond of the methoxy ether.

G TM Target Molecule This compound SM1 Intermediate A 2-Chloro-3-methoxypyridine TM->SM1 C-I Disconnection (Electrophilic Iodination) SM2 Intermediate B 2-Chloro-3-hydroxypyridine SM1->SM2 C-O Disconnection (Williamson Ether Synthesis) SM3 Precursor 3-Hydroxypyridine SM2->SM3 C-Cl Disconnection (Electrophilic Chlorination)

Caption: Retrosynthetic analysis of the target molecule.

This analysis points to a two-step synthesis commencing from the commercially available precursor, 2-Chloro-3-hydroxypyridine. The strategy involves:

  • Methylation: A standard Williamson ether synthesis to convert the hydroxyl group into the required methoxy ether.

  • Regioselective Iodination: An electrophilic aromatic substitution to install the iodine atom at the C-6 position, which is sterically accessible and electronically activated by the para-methoxy group.

This approach is favored for its high efficiency, use of readily available starting materials, and predictable regiochemistry.

Synthetic Methodology and Experimental Protocols

The following section details the step-by-step protocols for the synthesis, purification, and characterization of this compound.

Part 1: Synthesis of 2-Chloro-3-methoxypyridine

The initial step is the methylation of 2-Chloro-3-hydroxypyridine. This reaction proceeds via a Williamson ether synthesis, a robust and widely used method for forming ethers.

Causality Behind Experimental Choices:

  • Base (K₂CO₃): Potassium carbonate is a moderately strong inorganic base, sufficient to deprotonate the phenolic hydroxyl group of the starting material to form the more nucleophilic phenoxide. Its insolubility in some organic solvents can be advantageous, as it simplifies workup through simple filtration.

  • Methylating Agent (Iodomethane): Iodomethane (MeI) is a highly effective methylating agent due to the excellent leaving group ability of iodide.

  • Solvent (DMF): N,N-Dimethylformamide is a polar aprotic solvent. Its polarity effectively solvates the potassium cation of the phenoxide intermediate, while its aprotic nature prevents solvation of the nucleophile, thereby enhancing its reactivity and accelerating the rate of the Sₙ2 reaction.[3][4]

G cluster_0 Step 1: Methylation 2-Chloro-3-hydroxypyridine 2-Chloro-3-hydroxypyridine 2-Chloro-3-methoxypyridine 2-Chloro-3-methoxypyridine 2-Chloro-3-hydroxypyridine->2-Chloro-3-methoxypyridine  K₂CO₃, MeI    DMF, 60°C, 4h  

Caption: Reaction scheme for the synthesis of 2-Chloro-3-methoxypyridine.

Detailed Experimental Protocol:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Chloro-3-hydroxypyridine (2.59 g, 20 mmol).

  • Add N,N-dimethylformamide (DMF, 50 mL) to dissolve the starting material.

  • Add potassium carbonate (K₂CO₃, 5.52 g, 40 mmol, 2.0 equiv.) to the solution.

  • Add iodomethane (1.5 mL, 3.41 g, 24 mmol, 1.2 equiv.) dropwise to the stirring mixture.

  • Heat the reaction mixture to 60 °C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into 150 mL of cold water and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic phases, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield 2-Chloro-3-methoxypyridine as an off-white solid.[3]

Part 2: Synthesis of this compound

The final step is the regioselective iodination of the 2-Chloro-3-methoxypyridine intermediate. This is an electrophilic aromatic substitution.

Causality Behind Experimental Choices:

  • Iodinating Agent (Iodine, I₂): Molecular iodine is the source of the electrophile. To generate a more potent electrophile (I⁺), an oxidizing agent or a Lewis acid is often employed.

  • Reaction Conditions: The reaction is typically performed in an organic solvent at room temperature. The methoxy group is an activating, ortho-para directing group. The C-6 position is para to the methoxy group, making it the most electronically favorable position for electrophilic attack. The C-2 and C-4 positions are also activated, but C-2 is already substituted, and C-4 is less favored compared to the para position.[5]

G cluster_1 Step 2: Iodination 2-Chloro-3-methoxypyridine 2-Chloro-3-methoxypyridine This compound This compound 2-Chloro-3-methoxypyridine->this compound  I₂, Controlled Conditions    Organic Solvent, RT  

References

The Synthetic Chemist's Guide to 2-Chloro-6-iodo-3-methoxypyridine: A Profile of a Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the reactivity profile of 2-chloro-6-iodo-3-methoxypyridine, a highly functionalized heterocyclic intermediate of significant interest to researchers in medicinal chemistry and materials science. By leveraging the differential reactivity of its chloro and iodo substituents, this molecule offers a platform for selective, sequential functionalization. This document explores its synthesis, physicochemical properties, and diverse reactivity in key synthetic transformations including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), nucleophilic aromatic substitution, and directed metallation. Detailed experimental protocols, mechanistic insights, and safety considerations are provided to empower researchers to effectively utilize this versatile building block in their synthetic endeavors.

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine scaffold is a cornerstone of modern pharmaceuticals, agrochemicals, and functional materials.[1] Its presence in a molecule can significantly influence physicochemical properties, metabolic stability, and biological activity.[1] Halogenated pyridines, in particular, serve as exceptionally valuable synthetic intermediates, providing reactive handles for a multitude of chemical transformations.[1]

This compound (CAS No: 1171918-91-4) emerges as a particularly strategic building block.[2][3] Its trifunctional nature—an electron-donating methoxy group and two distinct halogen atoms at key positions—allows for a sophisticated, regioselective approach to the synthesis of complex, highly decorated pyridine derivatives. The pronounced difference in reactivity between the carbon-iodine and carbon-chlorine bonds is the lynchpin of its synthetic utility, enabling chemists to perform sequential cross-coupling reactions with a high degree of control.[4][5] This guide will dissect the reactivity of this molecule, providing both theoretical grounding and practical, field-proven insights for its application.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use.

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 1171918-91-4[2][3][6][7]
Molecular Formula C₆H₅ClINO[2][3][6]
Molecular Weight 269.47 g/mol [2][3][6]
Appearance Solid[6]
Melting Point 107-109 °C
Flash Point 107 °C[2][3]
InChI Key MPLOTJYNXWEZCW-UHFFFAOYSA-N[6]
Predicted Spectroscopic Data

Predicted ¹H NMR (400 MHz, CDCl₃):

  • δ ~7.4-7.6 ppm (d, 1H): A doublet corresponding to the proton at the C4 position.

  • δ ~6.8-7.0 ppm (d, 1H): A doublet corresponding to the proton at the C5 position.

  • δ ~3.9-4.1 ppm (s, 3H): A singlet for the methoxy group protons.

    • Rationale: The chemical shifts are estimated based on the electronic environment. The C4 proton is expected to be downfield due to the influence of the adjacent electron-withdrawing nitrogen and deshielding from the iodine. The C5 proton will be further upfield. The methoxy signal is characteristic.

Predicted ¹³C NMR (100 MHz, CDCl₃):

  • δ ~160-165 ppm (C6): Carbon bearing the iodo group.

  • δ ~150-155 ppm (C2): Carbon bearing the chloro group.

  • δ ~145-150 ppm (C3): Carbon bearing the methoxy group.

  • δ ~120-125 ppm (C4):

  • δ ~110-115 ppm (C5):

  • δ ~55-60 ppm (-OCH₃): Methoxy carbon.

    • Rationale: The carbons attached to the electronegative oxygen (C3), chlorine (C2), and iodine (C6) will be significantly downfield. The C-I carbon signal is often broad.

Synthesis of this compound

Proposed Synthetic Workflow

The synthesis logically starts from a more readily available precursor, such as 2,6-dichloro-3-methoxypyridine, and proceeds via a selective iodination.

Synthesis_Workflow Start 2,6-Dichloro-3-methoxypyridine Intermediate Lithiation at C6 Start->Intermediate n-BuLi or LDA Product This compound Intermediate->Product Reagent Iodinating Agent (e.g., I₂) Reagent->Product Quench

Caption: Proposed workflow for the synthesis of the title compound.

Experimental Protocol (Exemplary)

Disclaimer: This protocol has not been optimized for this specific substrate and should be adapted and optimized by the end-user.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF (tetrahydrofuran). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Lithiation: To the cooled THF, add n-Butyllithium (n-BuLi) (1.1 equivalents) dropwise. Following this, add a solution of 2,6-dichloro-3-methoxypyridine (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours.

  • Iodination: Prepare a solution of iodine (I₂) (1.2 equivalents) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.

  • Quenching and Workup: After stirring for an additional hour at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

The Reactivity Profile: A Tale of Two Halogens

The synthetic power of this compound lies in the differential reactivity of the C6-I and C2-Cl bonds. The C-I bond is significantly more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the more robust C-Cl bond.[4][5] This allows for selective functionalization at the C6 position while leaving the C2 position intact for subsequent transformations.

Reactivity_Profile Substrate This compound C6_Node C6-I Bond (More Reactive) Substrate->C6_Node Preferential Site for Cross-Coupling C2_Node C2-Cl Bond (Less Reactive) Substrate->C2_Node Site for SNAr or Second Cross-Coupling Suzuki_C6 Suzuki-Miyaura (Ar-B(OH)₂) C6_Node->Suzuki_C6 Sonogashira_C6 Sonogashira (R-C≡CH) C6_Node->Sonogashira_C6 Buchwald_C6 Buchwald-Hartwig (R₂NH) C6_Node->Buchwald_C6 SNAr SNAr (Nu⁻) C2_Node->SNAr Suzuki_C2 Suzuki-Miyaura (Harsher Conditions) C2_Node->Suzuki_C2 Buchwald_C2 Buchwald-Hartwig (Harsher Conditions) C2_Node->Buchwald_C2

Caption: Hierarchical reactivity of the C-I and C-Cl bonds.

Palladium-Catalyzed Cross-Coupling Reactions at C6

The C6 iodo-substituent is the primary site for palladium-catalyzed transformations under standard conditions.

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the pyridine C6 position and various aryl or vinyl boronic acids/esters.[10][11]

  • Causality: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the weaker C-I bond.[11] This is the kinetically favored pathway over the stronger C-Cl bond. Transmetallation with the boronic acid derivative, followed by reductive elimination, yields the 6-substituted product.[10][12]

Generic Protocol: Suzuki-Miyaura Coupling at C6

  • Setup: In a reaction vessel, combine this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv).

  • Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

  • Reaction: Purge the vessel with an inert gas. Heat the mixture with stirring (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate.

  • Purification: Purify the residue via column chromatography to obtain the 2-chloro-3-methoxy-6-aryl(vinyl)pyridine product.

This reaction facilitates the formation of a C-C triple bond by coupling the C6 position with a terminal alkyne, a valuable transformation for introducing linear scaffolds.[13][14][15]

  • Causality: The Sonogashira reaction employs a dual catalytic system of palladium and copper(I).[13][14] The palladium catalyst activates the C-I bond, while the copper(I) co-catalyst forms a copper(I) acetylide, which then participates in the transmetallation step of the palladium cycle.[13] The reaction is highly selective for the iodo-position.

Generic Protocol: Sonogashira Coupling at C6

  • Setup: To an inert atmosphere flask, add this compound (1.0 equiv), the terminal alkyne (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Solvent and Base: Add a solvent such as THF or DMF, followed by a suitable amine base (e.g., triethylamine or diisopropylamine), which also acts as a solvent.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC.

  • Workup: Filter the reaction mixture through celite to remove catalyst residues. Concentrate the filtrate and partition the residue between water and an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography to yield the 6-alkynyl-2-chloro-3-methoxypyridine.

The Buchwald-Hartwig amination allows for the formation of C-N bonds, introducing primary or secondary amines at the C6 position.[5][16][17]

  • Causality: This reaction involves the palladium-catalyzed coupling of an amine with the aryl halide.[16] The catalytic cycle involves oxidative addition of Pd(0) to the C-I bond, followed by coordination of the amine, deprotonation by a strong base, and reductive elimination to form the C-N bond.[5]

Generic Protocol: Buchwald-Hartwig Amination at C6

  • Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the amine (1.1-1.3 equiv), a palladium precatalyst, a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.4-2.0 equiv).[16]

  • Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Reaction: Seal the vessel and heat the mixture (typically 80-110 °C) with stirring. Monitor for consumption of the starting material.

  • Workup: Cool the reaction, quench carefully with water, and extract with an organic solvent.

  • Purification: Dry, concentrate, and purify the crude product by column chromatography.

Reactions at the C2-Chloro Position

The C2-Cl bond is less reactive but can be functionalized under more forcing conditions or after the C6 position has been modified.

The chloro group at the C2 position, being ortho to the ring nitrogen, is activated towards nucleophilic aromatic substitution (SNAr).[18]

  • Causality: The electron-withdrawing nature of the pyridine nitrogen atom stabilizes the negatively charged Meisenheimer intermediate formed upon nucleophilic attack at the C2 position.[18] This allows for the displacement of the chloride by a range of nucleophiles (e.g., alkoxides, thiolates, amines) typically at elevated temperatures.

Generic Protocol: SNAr at C2

  • Setup: Combine the 6-substituted-2-chloro-3-methoxypyridine (1.0 equiv) with the nucleophile (e.g., sodium methoxide, 1.5-3.0 equiv).

  • Solvent: Use a polar aprotic solvent like DMF or DMSO, or the corresponding alcohol if using an alkoxide.

  • Reaction: Heat the reaction mixture (e.g., 100-150 °C) and monitor its progress.

  • Workup: Cool the mixture, pour into water, and extract the product with an appropriate organic solvent.

  • Purification: Wash, dry, and purify the product by chromatography or recrystallization.

While less reactive, the C2-Cl bond can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig, by using more active catalyst systems or harsher conditions after the C6 position has been functionalized.

  • Causality: Activation of the C-Cl bond for oxidative addition requires more electron-rich and sterically demanding phosphine ligands (e.g., Buchwald-type biaryl phosphines) and often higher temperatures compared to C-I or C-Br bonds.[19]

Safety and Handling

As a halogenated pyridine derivative, this compound should be handled with appropriate care in a well-ventilated fume hood.[20]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[20]

  • Inhalation: Avoid inhaling dust or vapors. Pyridine-based compounds can be respiratory irritants.[20][21]

  • Contact: Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.[20]

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and acids.[3][20] Keep the container tightly sealed.

  • Fire: Pyridine derivatives can be flammable. Keep away from ignition sources.[3][21][22] Use appropriate fire extinguishers (dry chemical, CO₂).[3]

Conclusion

This compound stands out as a highly versatile and strategically valuable building block for organic synthesis. The well-defined reactivity hierarchy of its two halogen substituents provides a robust platform for controlled, sequential functionalization. By leveraging the selective reactivity of the C6-iodo position in a variety of palladium-catalyzed cross-coupling reactions, followed by subsequent modification at the C2-chloro position, chemists can access a diverse array of complex, polysubstituted pyridine derivatives. This guide has provided the foundational knowledge, practical protocols, and mechanistic rationale to empower researchers in drug discovery and materials science to fully exploit the synthetic potential of this powerful intermediate.

References

An In-Depth Technical Guide to the Mechanism of Action of 2-Chloro-6-iodo-3-methoxypyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the mechanism of action of kinase inhibitors derived from the versatile 2-Chloro-6-iodo-3-methoxypyridine scaffold. Moving beyond a generic template, this document is structured to deliver field-proven insights into the causality behind experimental choices and to present a self-validating system of protocols and data interpretation. The core focus is to equip researchers with a deep understanding of how this particular chemical starting point can be leveraged to develop potent and selective kinase inhibitors.

The Strategic Value of the this compound Scaffold in Kinase Inhibitor Design

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its nitrogen atom provides a key hydrogen bond acceptor that can interact with the hinge region of the ATP-binding pocket of kinases, a fundamental interaction for many kinase inhibitors. The this compound scaffold offers a particularly advantageous starting point for the synthesis of kinase inhibitors due to its distinct and strategically positioned functional groups.

The presence of two different halogens, chlorine and iodine, at positions 2 and 6 respectively, allows for selective and sequential functionalization through various cross-coupling reactions. This differential reactivity is a powerful tool for medicinal chemists to build molecular complexity and fine-tune the structure-activity relationship (SAR) of their compounds. The methoxy group at the 3-position acts as an electron-donating group, influencing the electronic properties of the pyridine ring and potentially enhancing binding affinity.

The Predominant Mechanism of Action: Kinase Inhibition

Derivatives of the this compound scaffold predominantly exert their biological effects through the inhibition of protein kinases. Kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases, making them a major target class for drug discovery.

The general mechanism of action for ATP-competitive kinase inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the binding of ATP and subsequent phosphorylation of the substrate. The pyridine core of the this compound scaffold is instrumental in this process, often forming one or more hydrogen bonds with the kinase hinge region.

A Case Study: Covalent Inhibition of Mitogen- and Stress-activated Kinase 1 (MSK1)

While a direct, publicly available, in-depth study initiating from this compound to a specific kinase inhibitor is not prevalent, we can extrapolate a highly probable mechanism of action by examining structurally related compounds. A compelling example is the development of chloropyrimidine-based covalent inhibitors of the C-terminal kinase domain (CTKD) of MSK1.[2] This provides a strong rationale for the potential of 2-chloro-pyridine derivatives to act as covalent kinase inhibitors.

The Covalent Mechanism: An Irreversible Bond

Covalent inhibitors form a stable, irreversible bond with their target protein, typically with a nucleophilic amino acid residue in or near the active site. This leads to prolonged target engagement and can offer advantages in terms of potency and duration of action. In the case of the chloropyrimidine inhibitors of MSK1, the 2-chloro group acts as an electrophilic "warhead" that reacts with a cysteine residue (Cys440) in the MSK1 active site via a nucleophilic aromatic substitution (SNAr) reaction.[2] This results in the displacement of the chloride and the formation of a covalent bond between the inhibitor and the kinase.

The 2-chloro substituent on the pyridine ring of our scaffold of interest is similarly poised to act as an electrophile, making covalent inhibition a highly plausible mechanism of action for its derivatives.

Signaling Pathway of MSK1 Inhibition

MSK1 is a nuclear kinase that is activated by the ERK/MAPK and SAPK2/p38 signaling pathways. It plays a role in the regulation of gene expression through the phosphorylation of transcription factors and chromatin. By covalently inhibiting MSK1, derivatives of this compound would block the downstream signaling cascade, leading to a variety of cellular effects, including the modulation of inflammatory responses and cell proliferation.

MSK1_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_pathways Upstream Kinase Cascades cluster_downstream Downstream Effects Growth_Factors Growth Factors ERK_MAPK ERK/MAPK Pathway Growth_Factors->ERK_MAPK Stress_Cytokines Stress / Cytokines p38_MAPK p38/MAPK Pathway Stress_Cytokines->p38_MAPK MSK1 MSK1 ERK_MAPK->MSK1 p38_MAPK->MSK1 Chromatin_Mod Chromatin Modification (e.g., H3 Phosphorylation) MSK1->Chromatin_Mod Transcription_Factors Transcription Factor Activation (e.g., CREB) MSK1->Transcription_Factors Inhibitor This compound Derivative Inhibitor->MSK1 Covalent Inhibition Gene_Expression Altered Gene Expression Chromatin_Mod->Gene_Expression Transcription_Factors->Gene_Expression

Figure 1: Simplified signaling pathway of MSK1 and its inhibition.

Experimental Protocols for Elucidating the Mechanism of Action

To rigorously determine the mechanism of action of a kinase inhibitor derived from this compound, a series of biochemical and cell-based assays are essential.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay is a primary screen to determine the in vitro potency of a compound against its target kinase.

Objective: To determine the IC50 value of the inhibitor.

Methodology:

  • Reaction Setup: In a 384-well plate, combine the kinase, a suitable substrate, and ATP in a kinase reaction buffer.

  • Inhibitor Addition: Add serial dilutions of the test compound (dissolved in DMSO) to the wells. Include a DMSO-only control (0% inhibition) and a no-kinase control (100% inhibition).

  • Kinase Reaction: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Target Engagement Assay (NanoBRET™ Target Engagement Assay)

This assay confirms that the inhibitor can bind to its target kinase within a cellular context.

Objective: To determine the cellular potency (IC50) of the inhibitor.

Methodology:

  • Cell Preparation: Transfect cells (e.g., HEK293) with a vector expressing the target kinase fused to NanoLuc® luciferase.

  • Tracer and Inhibitor Addition: Add a cell-permeable fluorescent tracer that binds to the kinase's ATP pocket, along with serial dilutions of the test compound.

  • Equilibration: Incubate the cells to allow the inhibitor to compete with the tracer for binding to the kinase.

  • BRET Measurement: Add the NanoBRET™ substrate and measure the bioluminescence resonance energy transfer (BRET) signal. A decrease in the BRET signal indicates displacement of the tracer by the inhibitor.

  • Data Analysis: Plot the BRET ratio against the inhibitor concentration and fit the data to determine the cellular IC50 value.

NanoBRET_Workflow Start Start: HEK293 Cells Transfection Transfect with Kinase-NanoLuc® Fusion Vector Start->Transfection Plating Plate Cells in Assay Plate Transfection->Plating Treatment Add NanoBRET™ Tracer and Test Compound Plating->Treatment Incubation Incubate for Equilibrium Binding Treatment->Incubation Detection Add NanoBRET™ Substrate Incubation->Detection Measurement Measure BRET Signal (Plate Reader) Detection->Measurement Analysis Data Analysis: Determine Cellular IC₅₀ Measurement->Analysis

Figure 2: Experimental workflow for the NanoBRET™ Target Engagement Assay.
Confirmation of Covalent Binding (Mass Spectrometry)

Mass spectrometry is the gold standard for confirming covalent modification of a protein.

Objective: To confirm the formation of a covalent adduct between the inhibitor and the target kinase and to identify the site of modification.

Methodology:

  • Protein Incubation: Incubate the purified target kinase with the covalent inhibitor.

  • Intact Protein Analysis: Analyze the intact protein-inhibitor complex by LC-MS to observe the mass shift corresponding to the addition of the inhibitor.

  • Proteolytic Digestion: Digest the protein-inhibitor complex into peptides using a protease such as trypsin.

  • Peptide Mapping: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis: Identify the peptide fragment that shows a mass shift corresponding to the inhibitor. The MS/MS fragmentation pattern of this peptide will reveal the specific amino acid residue that has been modified.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective kinase inhibitors from the this compound scaffold relies heavily on understanding the SAR.

PositionSubstituentRationale for Modification
2 Chloro Acts as an electrophilic warhead for covalent inhibition. Can be replaced with other electrophiles to modulate reactivity.
6 Iodo Provides a site for introducing larger, more complex substituents via cross-coupling reactions to explore different regions of the ATP-binding pocket and enhance selectivity.
3 Methoxy The electron-donating nature can influence the reactivity of the chloro group and the overall binding affinity. Can be modified to other alkoxy groups or replaced to fine-tune electronic and steric properties.
4 & 5 HydrogenThese positions can be substituted to further probe the binding pocket and improve physicochemical properties.

Conclusion and Future Directions

The this compound scaffold is a highly promising starting point for the development of novel kinase inhibitors. The presence of strategically placed and differentially reactive functional groups allows for the synthesis of diverse chemical libraries with the potential for potent and selective kinase inhibition, including through a covalent mechanism of action. The experimental protocols outlined in this guide provide a robust framework for elucidating the detailed mechanism of action of these compounds, from initial biochemical screening to in-cell target engagement and confirmation of covalent binding. Future research in this area should focus on the synthesis and biological evaluation of derivatives of this scaffold against a broad panel of kinases to identify novel therapeutic agents for a range of diseases.

References

Navigating the Synthetic Landscape of 2-Chloro-6-iodo-3-methoxypyridine: A Technical Guide for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and materials science, the strategic manipulation of highly functionalized heterocyclic scaffolds is a cornerstone of innovation. Among these, the 2-chloro-6-iodo-3-methoxypyridine core represents a versatile and powerful building block. Its unique arrangement of selectively addressable halogen atoms, modulated by the electronic influence of the methoxy group, offers a gateway to a diverse array of complex molecular architectures. This in-depth guide provides a technical exploration of the synthesis, reactivity, and derivatization of this valuable intermediate, grounded in the principles of modern synthetic organic chemistry.

The Strategic Advantage of this compound

The utility of this compound lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly more labile towards oxidative addition to a low-valent metal catalyst (such as palladium(0)) than the carbon-chlorine bond. This reactivity differential is the lynchpin for sequential, site-selective cross-coupling reactions, allowing for the controlled and stepwise introduction of diverse functionalities. This capability is paramount in the construction of molecular libraries for structure-activity relationship (SAR) studies and the late-stage functionalization of complex drug candidates.

Synthesis of the Core Scaffold

Proposed Synthetic Pathway:

A feasible approach could commence with the synthesis of 6-chloro-2-iodo-pyridin-3-ol, a related compound for which a synthetic protocol has been described. Subsequent methylation of the hydroxyl group would yield the target molecule.

  • Step 1: Iodination of 6-Chloropyridin-3-ol. 6-Chloropyridin-3-ol can be regioselectively iodinated at the 2-position using iodine in the presence of a base such as sodium carbonate.[1]

  • Step 2: Methylation of 6-chloro-2-iodopyridin-3-ol. The resulting 6-chloro-2-iodopyridin-3-ol could then be methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like potassium carbonate to afford this compound.

It is imperative for researchers to meticulously characterize the product of each step using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to ensure the integrity of the synthesized material.

Site-Selective Functionalization: A World of Derivatives

The true synthetic power of this compound is unleashed in its application in palladium-catalyzed cross-coupling reactions. The disparate reactivity of the C-I and C-Cl bonds allows for a programmed approach to molecular diversification.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of C(sp²)-C(sp²) bonds. In the context of this compound, the initial Suzuki coupling will selectively occur at the more reactive C-6 iodo position.

Conceptual Experimental Protocol: Selective Suzuki-Miyaura Coupling

  • Reaction Setup: To a solution of this compound (1.0 equiv) and an arylboronic acid (1.1 equiv) in a suitable solvent (e.g., dioxane/water mixture) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃, 2.0 equiv).

  • Reaction Execution: The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 100 °C.

  • Monitoring and Work-up: The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with aqueous solutions to remove inorganic byproducts.

  • Purification: The crude product is purified by column chromatography to yield the 2-chloro-3-methoxy-6-arylpyridine derivative.

The resulting mono-arylated product can then be subjected to a second Suzuki-Miyaura coupling under more forcing conditions to functionalize the C-2 chloro position.

Table 1: Representative Conditions for Sequential Suzuki-Miyaura Coupling

StepCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)
1st Coupling (at C-6) Arylboronic AcidPd(PPh₃)₄K₂CO₃Dioxane/H₂O80-100
2nd Coupling (at C-2) Arylboronic AcidPd₂(dba)₃ / SPhosK₃PO₄Toluene100-120

graph Suzuki_Coupling {
rankdir=LR;
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#4285F4"];

Start [label="2-Chloro-6-iodo-\n3-methoxypyridine"]; Intermediate [label="2-Chloro-3-methoxy-\n6-arylpyridine"]; Product [label="2,6-Diaryl-\n3-methoxypyridine"];

Start -> Intermediate [label="ArB(OH)₂, Pd(0), Base\n(Suzuki Coupling at C-6)"]; Intermediate -> Product [label="Ar'B(OH)₂, Pd(0), Base\n(Suzuki Coupling at C-2)"]; }

Caption: Sequential Suzuki-Miyaura coupling workflow.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the introduction of valuable alkynyl groups, which can serve as handles for further transformations or as integral parts of a final target molecule. Similar to the Suzuki coupling, the initial Sonogashira reaction will occur preferentially at the C-6 position.

Conceptual Experimental Protocol: Selective Sonogashira Coupling

  • Reaction Setup: A mixture of this compound (1.0 equiv), a terminal alkyne (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) is dissolved in a suitable solvent (e.g., THF or DMF). A base, typically an amine such as triethylamine or diisopropylamine, is added.

  • Reaction Execution: The reaction is stirred under an inert atmosphere at room temperature or with gentle heating.

  • Monitoring and Work-up: The reaction is monitored by TLC or LC-MS. Upon completion, the mixture is filtered to remove the amine hydrohalide salt, and the filtrate is concentrated.

  • Purification: The residue is purified by column chromatography to afford the 6-alkynyl-2-chloro-3-methoxypyridine derivative.

Caption: Selective Sonogashira coupling at the C-6 position.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a common motif in pharmaceuticals. The regioselective amination of this compound at the C-6 position can be achieved under carefully controlled conditions.

Conceptual Experimental Protocol: Selective Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox, a reaction vessel is charged with this compound (1.0 equiv), an amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 equiv). A dry, aprotic solvent such as toluene or dioxane is added.

  • Reaction Execution: The vessel is sealed and heated to a temperature typically between 80 and 110 °C.

  • Monitoring and Work-up: The reaction is monitored by LC-MS. After completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is washed with water and brine.

  • Purification: The organic layer is dried, concentrated, and the crude product is purified by column chromatography to give the desired 6-amino-2-chloro-3-methoxypyridine derivative.

References

The Strategic Deployment of 2-Chloro-6-iodo-3-methoxypyridine in Initial Drug Discovery Screening: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Value of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone of medicinal chemistry, embedded in the structure of numerous therapeutic agents. Its nitrogen atom imparts unique physicochemical properties, including enhanced solubility and the ability to form crucial hydrogen bonds with biological targets. Within the vast landscape of functionalized pyridines, 2-chloro-6-iodo-3-methoxypyridine emerges as a particularly strategic building block for the synthesis of novel compound libraries in early-stage drug discovery.

This technical guide provides an in-depth analysis of the synthetic versatility of this compound and its application in the generation of diverse molecular architectures for initial screening campaigns. We will explore its reactivity, provide field-proven experimental protocols for key transformations, and discuss its role in the development of bioactive molecules, particularly kinase inhibitors and agents targeting neurodegenerative diseases.

Physicochemical Properties and Synthetic Rationale

The utility of this compound in drug discovery is rooted in its distinct chemical features. The presence of two different halogen atoms at the 2- and 6-positions of the pyridine ring allows for selective, sequential functionalization through various cross-coupling reactions. This differential reactivity is a key strategic advantage in library synthesis.

PropertyValueSource
Molecular Formula C₆H₅ClINO--INVALID-LINK--
Molecular Weight 269.47 g/mol --INVALID-LINK--
CAS Number 1171918-91-4--INVALID-LINK--
Melting Point 107-109 °CMySkinRecipes
LogP (estimated for 2-chloro-6-methoxypyridine) 1.744--INVALID-LINK--
Water Solubility (log10ws, mol/l) (estimated for 2-chloro-6-methoxypyridine) -2.04--INVALID-LINK--

Note: LogP and water solubility data are for the related compound 2-chloro-6-methoxypyridine and should be considered as an approximation.

The electron-donating methoxy group at the 3-position influences the electronic properties of the pyridine ring, impacting its reactivity and the binding of its derivatives to biological targets. The inherent reactivity difference between the carbon-iodine and carbon-chlorine bonds is the cornerstone of its synthetic utility, with the C-I bond being significantly more reactive in palladium-catalyzed cross-coupling reactions. This allows for the initial introduction of a diversity element at the 6-position, followed by a subsequent, different functionalization at the 2-position under more forcing conditions.

Core Synthetic Methodologies: A Step-by-Step Approach

The strategic functionalization of this compound is primarily achieved through palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern medicinal chemistry for their robustness and tolerance of a wide range of functional groups.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and a halide. In the case of this compound, the reaction can be selectively performed at the more reactive 6-position (C-I bond).

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the 6-Position

  • Reaction Setup: To a flame-dried reaction vessel, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL).

  • Inert Atmosphere: Purge the vessel with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Reaction Execution: Heat the mixture to a temperature ranging from 80 to 100 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Illustrative Suzuki-Miyaura Reaction Workflow

G cluster_start Starting Materials cluster_reagents Reaction Conditions SM1 2-Chloro-6-iodo- 3-methoxypyridine Reaction Suzuki-Miyaura Coupling SM1->Reaction SM2 Arylboronic Acid (R-B(OH)₂) SM2->Reaction Catalyst Pd(PPh₃)₄ Catalyst->Reaction Base K₂CO₃ Base->Reaction Solvent Dioxane/H₂O Solvent->Reaction Product 2-Chloro-6-aryl- 3-methoxypyridine Reaction->Product

Caption: Workflow for selective Suzuki-Miyaura coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to compounds with linear rigidity, which can be valuable for probing binding pockets.

Experimental Protocol: Selective Sonogashira Coupling at the 6-Position

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv.) in a suitable solvent such as THF or DMF (5 mL).

  • Reagent Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv.), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and a copper(I) co-catalyst such as CuI (0.06 mmol, 6 mol%).

  • Base Addition: Add a degassed amine base, for example, triethylamine (2.0 mmol, 2.0 equiv.).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts. Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Illustrative Sonogashira Reaction Workflow

G cluster_start Starting Materials cluster_reagents Reaction Conditions SM1 2-Chloro-6-iodo- 3-methoxypyridine Reaction Sonogashira Coupling SM1->Reaction SM2 Terminal Alkyne (R-C≡CH) SM2->Reaction Pd_Catalyst Pd(PPh₃)₂Cl₂ Pd_Catalyst->Reaction Cu_Catalyst CuI Cu_Catalyst->Reaction Base Et₃N Base->Reaction Product 2-Chloro-6-alkynyl- 3-methoxypyridine Reaction->Product

Caption: Workflow for selective Sonogashira coupling.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a common motif in pharmaceuticals. This reaction can be used to introduce a wide variety of primary and secondary amines at the 6-position of the pyridine core.

Experimental Protocol: Selective Buchwald-Hartwig Amination at the 6-Position

  • Reaction Setup: Charge a sealable reaction tube with this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.).

  • Catalyst System: Add a palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and a suitable phosphine ligand (e.g., Xantphos, 0.03 mmol, 3 mol%).

  • Solvent and Atmosphere: Add an anhydrous, aprotic solvent such as toluene or dioxane (5 mL), and thoroughly degas the mixture before sealing the tube under an inert atmosphere.

  • Reaction Execution: Heat the reaction to 80-110 °C and stir until completion.

  • Work-up: After cooling, partition the mixture between ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: After filtration and concentration, purify the product by column chromatography.

Illustrative Buchwald-Hartwig Amination Workflow

G SM1 2-Chloro-6-iodo- 3-methoxypyridine Reaction Buchwald-Hartwig Amination SM1->Reaction Amine Amine (R₂NH) Amine->Reaction Catalyst Pd₂(dba)₃ / Ligand Catalyst->Reaction Base NaOtBu Base->Reaction Product 2-Chloro-6-amino- 3-methoxypyridine Reaction->Product

Caption: Workflow for selective Buchwald-Hartwig amination.

Applications in Initial Drug Discovery Screening

The sequential and selective functionalization of this compound allows for the rapid generation of diverse compound libraries. By varying the coupling partners in the Suzuki, Sonogashira, and Buchwald-Hartwig reactions at the 6-position, and subsequently at the 2-position, a vast chemical space can be explored.

Synthesis of Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The substituted pyridine scaffold is a privileged structure in the design of kinase inhibitors. Derivatives of this compound can be elaborated to target the ATP-binding site of various kinases. For example, the PIM family of serine/threonine kinases are attractive targets in oncology.

PIM-1 Kinase Signaling Pathway

G Cytokines Cytokines (e.g., IL-6) Receptor Receptor Cytokines->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 PIM1 PIM-1 Kinase STAT3->PIM1 Transcription Substrate Downstream Substrates (e.g., BAD) PIM1->Substrate Phosphorylation Effect Cell Survival & Proliferation Substrate->Effect Inhibitor Pyridine-based Inhibitor Inhibitor->PIM1

Caption: Simplified PIM-1 signaling pathway and point of inhibition.

Compounds derived from this compound can be designed to occupy the ATP-binding pocket of PIM-1, thereby inhibiting its kinase activity and downstream signaling, leading to reduced cell proliferation and survival.

Development of Agents for Neurodegenerative Diseases

The cholinergic hypothesis of Alzheimer's disease posits that the decline in cognitive function is linked to a deficit in the neurotransmitter acetylcholine.[1][2] One therapeutic strategy is to inhibit the enzyme acetylcholinesterase (AChE), which breaks down acetylcholine in the synaptic cleft.[1] The pyridine scaffold is a key component of several known AChE inhibitors.

Cholinergic Signaling in the Synapse

G cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in vesicles ACh_synapse ACh ACh_vesicle->ACh_synapse Release AChE AChE ACh_synapse->AChE Degradation AChR ACh Receptor ACh_synapse->AChR Binding Inhibitor Pyridine-based Inhibitor Inhibitor->AChE Signal Signal Transduction AChR->Signal

References

An In-depth Technical Guide to the Fundamental Chemistry of Dihalogenated Methoxypyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihalogenated methoxypyridines are a class of compounds that have garnered significant attention in medicinal chemistry and drug development. Their unique structural and electronic properties, arising from the interplay of the electron-withdrawing halogen atoms and the electron-donating methoxy group on the pyridine ring, make them versatile scaffolds for the synthesis of a wide array of pharmacologically active molecules. This guide provides a comprehensive overview of the fundamental chemistry of these valuable building blocks, covering their synthesis, reactivity, and applications. We will delve into the mechanistic intricacies of key transformations, providing field-proven insights to aid in the rational design and execution of synthetic strategies.

Introduction: The Strategic Importance of Dihalogenated Methoxypyridines in Medicinal Chemistry

The pyridine ring is a ubiquitous motif in a vast number of approved drugs, and its substitution pattern plays a pivotal role in modulating pharmacological activity, selectivity, and pharmacokinetic properties.[1] Dihalogenated methoxypyridines, in particular, offer a unique combination of features that make them highly sought-after precursors in drug discovery programs.[1]

The strategic placement of two halogen atoms provides multiple handles for diversification through various cross-coupling reactions, allowing for the rapid generation of compound libraries for screening and lead optimization.[1] The methoxy group, on the other hand, can influence the molecule's conformation, metabolic stability, and hydrogen bonding capabilities. This strategic combination of substituents provides a powerful platform for fine-tuning the druglike properties of a molecule.[1]

This guide will explore the core chemical principles governing the synthesis and reactivity of these important intermediates, providing researchers with the knowledge to effectively utilize them in their synthetic endeavors.

Synthesis of Dihalogenated Methoxypyridines: A Tale of Regioselectivity

The synthesis of dihalogenated methoxypyridines requires careful consideration of regioselectivity, as the position of the substituents profoundly impacts the molecule's reactivity. Several strategies have been developed to achieve the desired substitution patterns.

Halogenation of Methoxypyridines

Direct halogenation of methoxypyridines can be a viable route, although it often requires harsh conditions and can lead to mixtures of regioisomers. Electrophilic aromatic substitution (EAS) on the electron-deficient pyridine ring is generally a challenging process.[2]

A more controlled approach involves a ring-opening, halogenation, and ring-closing sequence. This strategy temporarily transforms the pyridine into a more reactive alkene intermediate, allowing for highly regioselective halogenation under mild conditions.[2][3]

G Pyridine Pyridine ZinckeSalt Zincke Salt Pyridine->ZinckeSalt Zincke Reagent ZinckeImine Zincke Imine (Reactive Alkene) ZinckeSalt->ZinckeImine Ring Opening HalogenatedImine Halogenated Imine ZinckeImine->HalogenatedImine N-Halosuccinimide (Regioselective Halogenation) Halopyridine 3-Halopyridine HalogenatedImine->Halopyridine Ring Closing

Caption: SNAr mechanism on a 2-halopyridine.

The presence of a methoxy group can further influence the regioselectivity of SNAr reactions. An electron-donating methoxy group can activate the ortho and para positions towards electrophilic attack, but for nucleophilic attack, its effect is more complex and depends on its position relative to the leaving group.

Palladium-Catalyzed Cross-Coupling Reactions

The halogen atoms on the pyridine ring serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. [1][4][5]These reactions are indispensable tools for introducing molecular diversity and are widely used in the synthesis of complex organic molecules. [6][7] Commonly employed cross-coupling reactions include:

  • Suzuki Coupling: Reaction with a boronic acid or ester. [1]* Heck Coupling: Reaction with an alkene.

  • Sonogashira Coupling: Reaction with a terminal alkyne. [7]* Buchwald-Hartwig Amination: Reaction with an amine.

The general catalytic cycle for these reactions involves oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by transmetalation with the coupling partner, and finally, reductive elimination to yield the product and regenerate the catalyst. [5][8] Diagram: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

G Pd0 Pd(0)L₂ PdII_Intermediate1 Ar-Pd(II)(X)L₂ Pd0->PdII_Intermediate1 ArX Ar-X (Dihalogenated Methoxypyridine) OxAdd Oxidative Addition PdII_Intermediate2 Ar-Pd(II)(R)L₂ PdII_Intermediate1->PdII_Intermediate2 Organometallic R-M (Coupling Partner) Transmetalation Transmetalation PdII_Intermediate2->Pd0 Product Ar-R (Coupled Product) PdII_Intermediate2->Product RedElim Reductive Elimination

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Experimental Protocol: Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine [1]

  • To a reaction vessel, add 3-chloro-5-fluoro-2-methoxypyridine (1 equivalent), the desired boronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).

  • Add a suitable solvent (e.g., toluene, dioxane, or DMF).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to the appropriate temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product by column chromatography.

Spectroscopic Characterization

The structural elucidation of dihalogenated methoxypyridines relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide crucial information about the substitution pattern on the pyridine ring. The chemical shifts of the protons and carbons are influenced by the electronic effects of the halogen and methoxy substituents. [9][10]* Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its isotopic distribution, which is particularly useful for identifying halogenated compounds. [11]* Infrared (IR) Spectroscopy: Can be used to identify characteristic functional groups, such as the C-O stretching of the methoxy group and the C-Cl or C-Br stretching vibrations. [12] Table: Representative Spectroscopic Data for a Dihalogenated Methoxypyridine

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Key IR Bands (cm⁻¹)
2-Bromo-4-methoxypyridine8.17 (d, 1H), 7.01 (d, 1H), 6.79 (dd, 1H), 3.86 (s, 3H)166.8, 150.6, 143.0, 113.2, 110.2, 55.62956, 2851, 1580, 1460, 1280, 1030
Data for 2-bromo-4-methoxypyridine is illustrative and based on reported values. [9][10]

Conclusion and Future Outlook

Dihalogenated methoxypyridines are undeniably valuable building blocks in the arsenal of the medicinal chemist. Their tunable electronic properties and versatile reactivity provide a robust platform for the synthesis of novel therapeutic agents. A thorough understanding of their fundamental chemistry, from regioselective synthesis to predictable reactivity in SNAr and cross-coupling reactions, is paramount for their effective utilization. As drug discovery continues to demand ever more complex and diverse molecular architectures, the strategic application of these privileged scaffolds is poised to play an increasingly important role in the development of the next generation of medicines.

References

Methodological & Application

Application Notes and Protocols for the Regioselective Suzuki Coupling of 2-Chloro-6-iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the regioselective Suzuki-Miyaura cross-coupling of 2-chloro-6-iodo-3-methoxypyridine, a versatile trifunctional building block pivotal in medicinal chemistry and drug development. We elucidate the mechanistic underpinnings of the reaction's pronounced selectivity, leveraging the differential reactivity of carbon-halogen bonds. A detailed, field-proven protocol is provided, designed for optimal yield and reproducibility. This document is intended for researchers, scientists, and drug development professionals seeking to employ this powerful synthetic transformation to construct complex, substituted pyridine scaffolds.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a privileged structure in modern pharmacology, forming the core of numerous approved therapeutic agents. The ability to precisely functionalize the pyridine ring at specific positions is paramount for tuning a molecule's biological activity, pharmacokinetic properties, and safety profile. This compound is a highly valuable starting material due to its distinct electronic and steric properties, which allow for sequential and site-selective cross-coupling reactions. The presence of two different halogens—iodine and chlorine—at the C6 and C2 positions, respectively, provides an orthogonal handle for synthetic elaboration. This application note focuses on the selective arylation at the C6 position, leaving the C2 chloro-substituent intact for subsequent transformations.

Mechanistic Rationale for Regioselectivity

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron species and an organohalide. The regioselectivity of this reaction on a dihalogenated substrate like this compound is governed by the relative rates of the initial oxidative addition step of the palladium(0) catalyst to the carbon-halogen bonds.

The generally accepted order of reactivity for organohalides in Suzuki couplings is R-I > R-Br > R-Cl.[1][2] This trend is primarily dictated by the bond dissociation energies (BDEs) of the respective carbon-halogen (C-X) bonds. The C-I bond is significantly weaker than the C-Cl bond, making it more susceptible to cleavage and subsequent oxidative addition by the Pd(0) catalyst.

BondTypical Bond Dissociation Energy (kcal/mol)
C-I~65
C-Br~81
C-Cl~97
C-F~115
Note: These are approximate values for aryl halides and can vary based on the specific electronic environment of the ring.[3][4]

The electron-donating 3-methoxy group enriches the pyridine ring, which can slightly decrease the rate of oxidative addition compared to electron-deficient systems. However, the substantial difference in the C-I and C-Cl bond strengths remains the dominant factor, ensuring that the reaction proceeds with high fidelity at the C6-iodo position.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of this compound to form a Pd(II) intermediate. This is the regioselectivity-determining step.

  • Transmetalation: The aryl group from the activated boronic acid (in the form of a boronate anion) is transferred to the palladium center, displacing the iodide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants pd0 Pd(0)L₂ (Active Catalyst) pdi_int Oxidative Addition Intermediate (Ar-Pd(II)-I L₂) pd0->pdi_int Oxidative Addition (Rate-determining for selectivity) pdt_int Transmetalation Intermediate (Ar-Pd(II)-Ar' L₂) pdi_int->pdt_int Transmetalation (Base Mediated) pdt_int->pd0 Reductive Elimination product 2-Aryl-6-chloro- 3-methoxypyridine (Ar-Ar') pdt_int->product aryl_halide 2-Chloro-6-iodo- 3-methoxypyridine (Ar-I) aryl_halide->pdi_int boronic_acid Aryl Boronic Acid (Ar'-B(OH)₂) boronic_acid->pdt_int Base

Figure 1: The Suzuki-Miyaura catalytic cycle.

Experimental Protocol

This protocol provides a general method for the regioselective Suzuki coupling of this compound with various aryl boronic acids.

Materials and Equipment
  • Substrates: this compound, Aryl boronic acid

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

  • Base: Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • Solvents: 1,4-Dioxane and Water (degassed)

  • Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer with hotplate, condenser, inert gas supply (Argon or Nitrogen), standard laboratory glassware, silica gel for chromatography.

Reaction Workflow

Figure 2: General experimental workflow.
Step-by-Step Procedure

  • Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), the desired aryl boronic acid (1.2 mmol, 1.2 eq), potassium carbonate (2.0 mmol, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Inerting the System: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: To the flask, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. A typical solvent ratio is 4:1 dioxane:water.

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and extract.

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-aryl-6-chloro-3-methoxypyridine product.

Representative Data and Expected Results

The following table summarizes typical reaction conditions and outcomes for the regioselective Suzuki coupling on 2,6-dihalopyridine systems, demonstrating the feasibility and efficiency of the C-I selective coupling.

EntryAryl Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O906>90
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)K₃PO₄Toluene/EtOH/H₂O1004>95
33-Fluorophenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O908~85
42-Thienylboronic acidPd(dppf)Cl₂ (2)Na₂CO₃DME/H₂O8512~80

Yields are based on literature for analogous 2-chloro-6-halopyridine substrates and are representative.

Characterization of 2-(4-methoxyphenyl)-6-chloro-3-methoxypyridine:
  • ¹H NMR (CDCl₃, 500 MHz): The resulting spectrum should show characteristic signals for both aromatic rings. Key signals would include a singlet for the pyridine proton (H-5), distinct aromatic protons for the 4-methoxyphenyl group (two doublets), and two singlets for the two methoxy groups. For example, δ (ppm) ~7.7 (d, 2H), ~7.0 (d, 2H), ~6.8 (s, 1H), ~4.0 (s, 3H, OMe), ~3.9 (s, 3H, OMe).[5]

  • ¹³C NMR (CDCl₃, 125 MHz): The spectrum will show distinct signals for all carbon atoms. Key signals include those for the methoxy groups (~54-56 ppm) and the quaternary carbons of the pyridine ring, including the carbon attached to chlorine (C-2) and the newly formed biaryl linkage (C-6).[5]

  • Mass Spectrometry (ESI-MS): The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product, along with the characteristic isotopic pattern for a molecule containing one chlorine atom (M+2 peak at ~33% intensity of the M peak).

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Poor quality base or solvents.1. Use a fresh bottle of catalyst or a pre-catalyst. 2. Ensure proper degassing of solvents and thorough purging of the reaction vessel. 3. Use anhydrous, high-purity base and solvents.
Formation of Homocoupled Boronic Acid Product Presence of oxygen in the reaction mixture.Improve degassing and inerting procedures.
Protodeboronation (Loss of Boronic Acid) 1. Prolonged reaction time at high temperature. 2. Inappropriate base.1. Monitor the reaction closely and stop when the starting material is consumed. 2. Consider using a milder base like K₃PO₄ or Cs₂CO₃.
Low Yield after Purification Product loss during workup or chromatography.1. Ensure complete extraction. 2. Use a less polar solvent system for chromatography if the product is highly nonpolar.

Conclusion

The regioselective Suzuki-Miyaura coupling of this compound is a robust and highly predictable transformation. The inherent difference in the bond dissociation energies of the C-I and C-Cl bonds provides a reliable method for selective arylation at the C6 position. This protocol offers a powerful tool for synthetic chemists, enabling the efficient construction of complex 2,3,6-trisubstituted pyridine derivatives, which are key intermediates in the synthesis of novel pharmaceuticals and advanced materials.

References

Regioselective Buchwald-Hartwig Amination of 2-Chloro-6-iodo-3-methoxypyridine: A Detailed Protocol and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering a powerful palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This transformation has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3] Its broad functional group tolerance and operational simplicity have led to its widespread adoption in both academic and industrial laboratories.[4]

This application note addresses a specific, yet common, challenge in medicinal chemistry: the selective functionalization of a dihalogenated heterocycle. We present a detailed, field-proven protocol for the regioselective Buchwald-Hartwig amination of 2-chloro-6-iodo-3-methoxypyridine. The primary objective is to achieve selective C-N bond formation at the more reactive C-I position while preserving the C-Cl bond for subsequent downstream transformations. This guide provides not only a step-by-step experimental procedure but also delves into the underlying mechanistic principles that govern the reaction's selectivity and success.

Mechanistic Principles: The Key to Regioselectivity

The efficacy of the Buchwald-Hartwig amination relies on a palladium-based catalytic cycle.[1][5] A simplified representation of this cycle is illustrated below. The process is initiated by the oxidative addition of the aryl halide to a palladium(0) species, forming a Pd(II) complex. Subsequent coordination of the amine, deprotonation by a base, and reductive elimination regenerates the Pd(0) catalyst and yields the desired arylamine product.[6]

Buchwald_Hartwig_Catalytic_Cycle Pd0 L₂Pd(0) Active Catalyst OA_Complex L₂Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition + Ar-X Amine_Complex [L₂Pd(II)(Ar)(R₂NH)]⁺X⁻ OA_Complex->Amine_Complex Ligand Exchange + R₂NH - X⁻ Amido_Complex L₂Pd(II)(Ar)(NR₂) Amido Complex Amine_Complex->Amido_Complex Deprotonation + Base - [Base-H]⁺X⁻ Amido_Complex->Pd0 Reductive Elimination Ar-NR₂

Figure 1: A simplified catalytic cycle of the Buchwald-Hartwig amination.

The cornerstone of achieving regioselectivity with a substrate like this compound lies in the first and often rate-determining step: oxidative addition.[7] The reactivity of aryl halides towards Pd(0) follows a well-established trend: Ar-I > Ar-Br ~ Ar-OTf > Ar-Cl.[6][8] This inherent difference in bond reactivity allows for the selective activation of the C-I bond over the more robust C-Cl bond under carefully controlled conditions. By fine-tuning the catalyst system and reaction temperature, we can exploit this kinetic difference to favor mono-amination at the C-6 position.

Component Selection: A Rationale-Driven Approach

The success of this selective transformation hinges on the judicious selection of each reaction component. The choices outlined in this protocol are designed to maximize yield and selectivity while maintaining operational simplicity.

ComponentSelectionRationale & Justification
Palladium Source Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))A stable, commercially available Pd(0) source that does not require an in-situ reduction step, leading to more reproducible initiation of the catalytic cycle.[2]
Ligand Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)A bidentate phosphine ligand with a large natural bite angle. Xantphos is known to promote fast reductive elimination and prevent β-hydride elimination.[5] Its use can stabilize the catalytic species and often provides high yields for coupling with heteroaryl halides.
Base Sodium tert-butoxide (NaOtBu)A strong, non-nucleophilic base that is highly effective in deprotonating the coordinated amine to form the crucial palladium-amido complex.[9][10] Its high pKa ensures the equilibrium is driven towards the amido species, facilitating the final reductive elimination step.[8]
Solvent Toluene or DioxaneAnhydrous, deoxygenated aprotic solvents that are standard for this chemistry.[5] They possess good solvating properties for the reagents and can be heated to the required temperatures to drive the reaction to completion.
Temperature 80-100 °CThis temperature range is typically sufficient to promote the oxidative addition of the aryl iodide without providing enough thermal energy to significantly activate the stronger aryl chloride bond, thereby enhancing selectivity.[2]

Detailed Experimental Protocol

This protocol provides a general procedure for the selective mono-amination of this compound on a 1.0 mmol scale. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or standard Schlenk techniques to exclude oxygen and moisture.

Materials and Equipment:

  • This compound

  • Amine of choice (e.g., morpholine, piperidine, aniline)

  • Pd₂(dba)₃

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene (or 1,4-Dioxane)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Reagent Quantities for a 1.0 mmol Scale Reaction:

ReagentM.W.Amount (mg)MmolEquivalents
This compound283.45283.51.01.0
AmineVariesVaries1.21.2
Pd₂(dba)₃915.7223.00.0250.025 (5 mol% Pd)
Xantphos578.6835.00.060.06
NaOtBu96.10135.01.41.4
Anhydrous Toluene-5.0 mL-(0.2 M)

Step-by-Step Procedure:

  • Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add Pd₂(dba)₃ (23.0 mg, 0.025 mmol), Xantphos (35.0 mg, 0.06 mmol), and sodium tert-butoxide (135.0 mg, 1.4 mmol).

  • Addition of Substrates: To the same flask, add this compound (283.5 mg, 1.0 mmol) and the desired amine (1.2 mmol).

  • Solvent Addition: Evacuate and backfill the flask with inert gas three times. Under a positive pressure of inert gas, add anhydrous toluene (5.0 mL) via syringe.

  • Reaction Execution: Seal the flask tightly and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring Progress: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl iodide is consumed (typically 4-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and quench carefully with water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 2-chloro-6-amino-3-methoxypyridine product.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently anhydrous conditions.3. Impure reagents.1. Ensure rigorous inert atmosphere techniques.2. Use freshly distilled/dried solvent.3. Use high-purity reagents; check the quality of the base.
Loss of Selectivity (Diamination) 1. Reaction temperature is too high.2. Prolonged reaction time.3. Highly reactive catalyst system.1. Lower the reaction temperature to 80-90 °C.2. Monitor the reaction closely and stop once the starting material is consumed.3. Consider a less active ligand if the issue persists.
Hydrodehalogenation Side Product 1. Presence of water.2. β-hydride elimination from certain amines.1. Ensure all reagents and solvents are scrupulously dry.2. This is less common with Xantphos but can occur. Confirm product identity with mass spectrometry.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for constructing C-N bonds. This application note provides a robust and reliable protocol for the regioselective amination of this compound, a substrate class of high value in drug discovery. By understanding the mechanistic underpinnings of selectivity and carefully controlling reaction parameters, researchers can confidently and efficiently synthesize valuable 2-chloro-6-aminopyridine intermediates, paving the way for further molecular diversification.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 2-Chloro-6-iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the strategic use of 2-chloro-6-iodo-3-methoxypyridine in palladium-catalyzed cross-coupling reactions. We delve into the inherent chemoselectivity of this versatile building block and present detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The causality behind experimental choices, mechanistic insights, and practical considerations for achieving high-yield, selective transformations are discussed in detail.

Introduction: The Strategic Advantage of this compound

The functionalization of pyridine rings is a cornerstone of medicinal chemistry and materials science.[1] this compound has emerged as a particularly valuable synthetic intermediate due to the differential reactivity of its two halogen substituents. This inherent disparity allows for sequential, site-selective palladium-catalyzed cross-coupling reactions, providing a powerful tool for the construction of complex molecular architectures.[2] The C-I bond is significantly more reactive towards oxidative addition to a Pd(0) center than the more robust C-Cl bond, a principle rooted in the bond dissociation energies (I < Br < Cl).[1][3] This reactivity trend enables the selective functionalization at the 6-position, leaving the 2-chloro substituent intact for subsequent transformations.

Chemoselectivity: Harnessing the C-I vs. C-Cl Reactivity Differential

The success of sequential cross-coupling strategies with dihalogenated pyridines hinges on the ability to selectively activate one C-X bond over another. In the case of this compound, the higher reactivity of the C-I bond is the dominant factor.[3] This preference is further amplified by the electronic properties of the pyridine ring, where the carbon atom adjacent to the nitrogen (C2 and C6) is more electron-deficient and thus more susceptible to oxidative addition by a Pd(0) catalyst.[2][4]

While the inherent reactivity of the halogens is the primary driver for selectivity, it's crucial to understand that reaction conditions, particularly the choice of ligand, can sometimes influence or even invert conventional selectivity patterns in other dihaloheteroarenes.[2][5] However, for substrates with mixed halogens like this compound, coupling at the heavier halide is generally favored.[2]

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds.[6][7] When applied to this compound, it allows for the selective introduction of aryl or vinyl substituents at the 6-position.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9]

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R²-B(OR)₂ Base PdII_Coupling R¹-Pd(II)Ln-R² Transmetalation->PdII_Coupling PdII_Coupling->Pd0 RedElim Reductive Elimination PdII_Coupling->RedElim Product R¹-R² RedElim->Product

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

The initial oxidative addition of the aryl iodide to the Pd(0) species is the rate-determining step and occurs preferentially at the C-I bond.[8] The subsequent transmetalation with the boronic acid or ester, activated by a base, is followed by reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[10]

Optimized Protocol for Selective Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the selective coupling of an arylboronic acid at the 6-position of this compound.

Table 1: Reagents and Conditions for Selective Suzuki-Miyaura Coupling

ComponentRoleAmountMolar Equiv.
This compoundSubstrate269.5 mg1.0
Arylboronic AcidCoupling Partner1.2 mmol1.2
Pd(PPh₃)₄Catalyst58 mg0.05
Na₂CO₃ (2M aq.)Base1.5 mL3.0
1,4-DioxaneSolvent10 mL-
Reaction Conditions
Temperature90 °C
Time8-12 h
AtmosphereArgon or Nitrogen

Step-by-Step Protocol:

  • To a dry Schlenk flask, add this compound (269.5 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add 1,4-dioxane (10 mL) and the 2M aqueous sodium carbonate solution (1.5 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 8-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a powerful method for the formation of C(sp²)–C(sp) bonds, enabling the introduction of alkyne functionalities.[7][11] This reaction is particularly valuable for the synthesis of precursors for pharmaceuticals, natural products, and organic materials.[11]

Mechanistic Overview

The Sonogashira coupling typically involves a dual catalytic system, utilizing both palladium and copper.[11][12] The catalytic cycle is comprised of a palladium cycle, similar to other cross-coupling reactions, and a copper cycle.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)Ln PdII_Aryl R¹-Pd(II)Ln-X Pd0->PdII_Aryl R¹-X (Oxidative Addition) PdII_Alkynyl R¹-Pd(II)Ln-C≡CR² PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Product R¹-C≡CR² PdII_Alkynyl->Product Reductive Elimination Alkyne H-C≡CR² Cu_Acetylide Cu-C≡CR² Alkyne->Cu_Acetylide Cu(I), Base Cu_Acetylide->PdII_Aryl

Caption: Simplified catalytic cycles for the Sonogashira cross-coupling reaction.

The palladium cycle involves the oxidative addition of the aryl iodide, followed by transmetalation with a copper acetylide intermediate, and subsequent reductive elimination.[11] The copper cycle facilitates the formation of the copper acetylide from the terminal alkyne in the presence of a base.[13] Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain contexts.[13]

Optimized Protocol for Selective Sonogashira Coupling

This protocol describes a reliable method for the selective alkynylation at the 6-position of this compound.

Table 2: Reagents and Conditions for Selective Sonogashira Coupling

ComponentRoleAmountMolar Equiv.
This compoundSubstrate269.5 mg1.0
Terminal AlkyneCoupling Partner1.1 mmol1.1
PdCl₂(PPh₃)₂Catalyst35 mg0.05
CuICo-catalyst10 mg0.05
Triethylamine (Et₃N)Base/Solvent5 mL-
THFCo-solvent5 mL-
Reaction Conditions
TemperatureRoom Temp. to 50 °C
Time4-8 h
AtmosphereArgon or Nitrogen

Step-by-Step Protocol:

  • In a dry Schlenk flask, dissolve this compound (269.5 mg, 1.0 mmol) in a mixture of triethylamine (5 mL) and THF (5 mL).

  • Degas the solution by bubbling argon or nitrogen through it for 15 minutes.

  • Add PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol) and CuI (10 mg, 0.05 mmol) to the flask under a positive pressure of inert gas.

  • Add the terminal alkyne (1.1 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature or gently heat to 50 °C, monitoring its progress by TLC or LC-MS.

  • Once the starting material is consumed, concentrate the mixture under reduced pressure.

  • Resuspend the residue in ethyl acetate (25 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product using flash column chromatography.

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds.[14][15] It offers a versatile method for synthesizing aryl amines from aryl halides, a transformation that is often challenging using classical methods.[14][16]

Mechanistic Principles

The catalytic cycle for the Buchwald-Hartwig amination shares similarities with other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[17][18]

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)Ln-X OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation PdII_Aryl->Amine_Coord HNR²R³ Base PdII_Amido R¹-Pd(II)Ln-NR²R³ Amine_Coord->PdII_Amido PdII_Amido->Pd0 RedElim Reductive Elimination PdII_Amido->RedElim Product R¹-NR²R³ RedElim->Product

Caption: A generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

A key step in this process is the deprotonation of the coordinated amine by a strong base to form a palladium-amido complex.[18] The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often being required to facilitate the reductive elimination step, especially for challenging substrates like aryl chlorides.[18]

Optimized Protocol for Selective Buchwald-Hartwig Amination

The following protocol provides a general method for the selective amination at the 6-position of this compound.

Table 3: Reagents and Conditions for Selective Buchwald-Hartwig Amination

ComponentRoleAmountMolar Equiv.
This compoundSubstrate269.5 mg1.0
AmineCoupling Partner1.2 mmol1.2
Pd₂(dba)₃Catalyst Precursor23 mg0.025
XPhosLigand48 mg0.1
NaOtBuBase144 mg1.5
TolueneSolvent10 mL-
Reaction Conditions
Temperature100 °C
Time12-24 h
AtmosphereArgon or Nitrogen

Step-by-Step Protocol:

  • To a glovebox, add Pd₂(dba)₃ (23 mg, 0.025 mmol), XPhos (48 mg, 0.1 mmol), and NaOtBu (144 mg, 1.5 mmol) to a dry Schlenk tube.

  • In a separate vial, dissolve this compound (269.5 mg, 1.0 mmol) and the amine (1.2 mmol) in toluene (10 mL).

  • Add the substrate solution to the Schlenk tube containing the catalyst, ligand, and base.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

Conclusion

This compound is a highly effective and versatile building block for the synthesis of complex substituted pyridines. The pronounced reactivity difference between the C-I and C-Cl bonds allows for predictable and selective palladium-catalyzed cross-coupling reactions at the 6-position. The protocols detailed in this guide for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination provide a solid foundation for researchers to exploit the synthetic potential of this valuable intermediate. Subsequent functionalization at the 2-position can then be achieved, opening avenues to a vast chemical space of novel compounds for drug discovery and materials science.

References

Application Note: Regioselective C-C Bond Formation at the C6-Position of 2-Chloro-6-iodo-3-methoxypyridine via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted pyridine scaffolds are of paramount importance in the fields of medicinal chemistry and materials science. Their prevalence in numerous FDA-approved drugs highlights their role as privileged structures in drug discovery. The precise and controlled functionalization of the pyridine ring is a key challenge in synthetic organic chemistry. 2-Chloro-6-iodo-3-methoxypyridine is a valuable and highly functionalized building block that enables the sequential and regioselective introduction of substituents.

This application note provides a comprehensive guide to performing selective carbon-carbon (C-C) bond formation at the 6-position of this compound. We will delve into the underlying principles of regioselectivity and provide detailed, field-proven protocols for two of the most robust and versatile palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Sonogashira coupling.

The Principle of Regioselectivity: Exploiting Differential Halogen Reactivity

The key to achieving selective functionalization at the C6-position of this compound lies in the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in the rate-determining step of most palladium-catalyzed cross-coupling reactions: oxidative addition.

The generally accepted reactivity trend for carbon-halogen bonds in oxidative addition to a Pd(0) center is:

C-I > C-Br > C-Cl > C-F

This trend is governed by bond dissociation energies and the electrostatic interactions between the catalyst and the substrate.[1] The C-I bond is significantly weaker and more polarizable than the C-Cl bond, making it far more susceptible to cleavage and insertion by the electron-rich Pd(0) catalyst.[1] Consequently, the catalytic cycle is initiated almost exclusively at the C6-iodo position, leaving the C2-chloro position intact for potential subsequent transformations.

Caption: Differential reactivity of C-X bonds with a Pd(0) catalyst.

Recommended Protocol 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for forming C(sp²)-C(sp²) bonds, making it ideal for introducing aryl or heteroaryl moieties.[2][3]

Reaction Scheme: Suzuki Reaction Scheme (Note: Image is a placeholder for a proper chemical drawing)

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound>98%BenchChemStarting material.
Arylboronic Acid (or boronate ester)>98%Sigma-AldrichCoupling partner (1.1 - 1.5 equivalents).
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]Catalyst GradeStrem ChemicalsCatalyst (1-5 mol%).
Potassium Carbonate (K₂CO₃)Anhydrous, PowderedFisher ScientificBase (2.0 - 3.0 equivalents).
1,4-DioxaneAnhydrous, <50 ppm H₂OAcros OrganicsSolvent.
WaterDegassed, DIIn-houseCo-solvent.
Round-bottom flask or Schlenk tube--Reaction vessel.
Magnetic stirrer, condenser, inert gas supply--Standard equipment.
Step-by-Step Experimental Protocol

This protocol is a general procedure and may require optimization for specific substrates.[4][5]

  • Vessel Preparation: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1.0 eq.).

  • Reagent Addition: Add the arylboronic acid (1.2 mmol, 1.2 eq.), potassium carbonate (2.0 mmol, 2.0 eq.), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Through the septum, add degassed 1,4-dioxane (5 mL) followed by degassed water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (20 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[3]

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-chloro-3-methoxy-6-arylpyridine.

Characterization and Troubleshooting
Expected OutcomeCharacterization MethodsCommon ProblemPotential Solution
White to off-white solid, >80% yield¹H NMR, ¹³C NMR, HRMSLow or no conversion- Ensure reagents and solvents are anhydrous and degassed.- Use a more active catalyst/ligand system (e.g., Pd(OAc)₂/SPhos).- Increase temperature.
Clean conversion to a single major productTLC, LC-MSFormation of homocoupling- Ensure proper degassing to remove oxygen.- Lower catalyst loading.
Mass spec confirms desired M+ peakHRMS, LC-MSProtodeboronation of boronic acid- Use a milder base (e.g., K₃PO₄).- Use a boronate ester instead of the acid.[6]
NMR consistent with C6-arylated structure¹H NMR, ¹³C NMRReaction at C2-Cl position- Highly unlikely under these conditions. If observed, lower the reaction temperature and time.

Recommended Protocol 2: Sonogashira Coupling

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, allowing for the introduction of terminal alkynes.[7][8] These alkynyl groups are versatile handles for further synthetic manipulations, such as click chemistry or cyclization reactions.

Reaction Scheme: Sonogashira Reaction Scheme (Note: Image is a placeholder for a proper chemical drawing)

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound>98%BenchChemStarting material.
Terminal Alkyne>98%TCI AmericaCoupling partner (1.2 - 1.5 equivalents).
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]Catalyst GradeAlfa AesarPalladium catalyst (1-3 mol%).
Copper(I) Iodide (CuI)>99%Sigma-AldrichCo-catalyst (2-5 mol%).
Triethylamine (TEA) or Diisopropylamine (DIPA)AnhydrousAcros OrganicsBase and solvent.
Tetrahydrofuran (THF)AnhydrousAcros OrganicsOptional co-solvent.
Schlenk flask--Reaction vessel.
Magnetic stirrer, inert gas supply--Standard equipment.
Step-by-Step Experimental Protocol

This reaction is sensitive to oxygen and must be performed under a strictly inert atmosphere.[8]

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (5 mL) and anhydrous, degassed THF (5 mL, optional) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 eq.) dropwise via syringe at room temperature.

  • Reaction: Stir the mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Monitoring: The reaction is typically complete within 2-6 hours. Monitor by TLC or LC-MS. A precipitate of triethylammonium iodide may form.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate (30 mL).

    • Wash with saturated aqueous ammonium chloride (NH₄Cl) (2 x 15 mL) to remove copper salts, followed by brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter the solution and remove the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-chloro-3-methoxy-6-alkynylpyridine.

Experimental Workflow and Data Summary

Caption: General experimental workflow for cross-coupling reactions.

Comparative Data for C6-Selective Couplings
Reaction TypeTypical Catalyst SystemBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Suzuki-Miyaura Pd(PPh₃)₄ or Pd(OAc)₂/LigandK₂CO₃, K₃PO₄Dioxane/H₂O, Toluene80-1104-1675-95
Sonogashira PdCl₂(PPh₃)₂ / CuITEA, DIPATHF, DMF25-502-880-98

Note: Yields are representative and highly dependent on the specific coupling partners and optimized conditions.[2]

Conclusion

This compound is an exemplary substrate for demonstrating regioselective C-C bond formation. The pronounced difference in reactivity between the C-I and C-Cl bonds under palladium catalysis provides a reliable and predictable handle for functionalization at the C6-position. The Suzuki-Miyaura and Sonogashira coupling protocols detailed herein offer robust and versatile methods for synthesizing a diverse array of 2,6-disubstituted-3-methoxypyridine derivatives, which are valuable intermediates for drug discovery and materials science.

References

Introduction: The Strategic Advantage of a Differentially Substituted Pyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of 2-Chloro-6-iodo-3-methoxypyridine in Modern Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the pyridine scaffold remains a cornerstone structural motif.[1] Its presence in over 7,000 drug molecules underscores its importance.[1] Within this class, this compound has emerged as a particularly powerful and versatile building block. Its synthetic value is rooted in the precisely orchestrated reactivity of its substituents. The molecule features a pyridine ring functionalized with a methoxy group, a chlorine atom, and an iodine atom. This arrangement is not arbitrary; it is a synthetically enabling design.

The key to its utility lies in the differential reactivity of the carbon-halogen bonds. The Carbon-Iodine (C-I) bond at the C6 position is significantly weaker and thus more reactive towards oxidative addition with palladium(0) catalysts than the more robust Carbon-Chlorine (C-Cl) bond at the C2 position.[1][2] This predictable regioselectivity allows for a modular, sequential approach to constructing complex, highly-functionalized pyridine derivatives.[2] One can selectively perform a cross-coupling reaction at the iodo-position under relatively mild conditions, leaving the chloro-position intact for a subsequent, different transformation under more forcing conditions. This application note provides an in-depth guide to leveraging this unique reactivity, complete with mechanistic insights and detailed experimental protocols.

Core Synthetic Applications: A Platform for Molecular Diversity

The primary application of this compound is as a substrate in palladium-catalyzed cross-coupling reactions. These reactions are pillars of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[3]

Regioselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges C-C bonds between an organohalide and an organoboron compound, is arguably the most common initial transformation.[4] When this compound is subjected to Suzuki conditions, the coupling occurs exclusively at the C6-iodo position.

Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the C-I bond to a Pd(0) complex. This step is rate-limiting and heavily dependent on bond dissociation energy. The C-I bond (≈220 kJ/mol) is much weaker than the C-Cl bond (≈340 kJ/mol), ensuring that the reaction proceeds selectively at the C6 position.[4] Following oxidative addition, transmetalation with the activated boronic acid (or ester) and subsequent reductive elimination yield the coupled product and regenerate the Pd(0) catalyst. The base (e.g., K₃PO₄, K₂CO₃) is crucial for activating the organoboron species to facilitate the transmetalation step.[5]

cluster_0 Sequential Functionalization Workflow Start 2-Chloro-6-iodo- 3-methoxypyridine Reaction1 Reaction 1: Coupling at C6-Iodo (e.g., Suzuki, Sonogashira) Start->Reaction1 Intermediate 6-Aryl/Alkynyl-2-chloro- 3-methoxypyridine Reaction1->Intermediate Reaction2 Reaction 2: Coupling at C2-Chloro (e.g., Buchwald-Hartwig, Suzuki) Intermediate->Reaction2 Product 2,6-Disubstituted- 3-methoxypyridine Reaction2->Product

Caption: Sequential cross-coupling strategy.

Regioselective Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[6] This reaction is invaluable for introducing linear, rigid alkynyl moieties into heterocyclic scaffolds, a common strategy in medicinal chemistry and materials science.[7] Similar to the Suzuki coupling, the reaction with this compound proceeds selectively at the C6-iodo position.

Mechanistic Rationale: The Sonogashira reaction typically involves a dual catalytic system of palladium and a copper(I) salt.[8] The palladium cycle mirrors that of the Suzuki coupling. Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate.[8] This species then undergoes transmetalation with the Pd(II)-aryl complex. Reductive elimination furnishes the alkyne-coupled product. Copper-free variants also exist, which are often preferred in pharmaceutical synthesis to avoid copper contamination, but may require different ligand systems or conditions.[7][9]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds.[10][11] This reaction is critical for installing amine functionalities, which are prevalent in biologically active molecules. With this compound, this reaction can be directed to either the C6 or C2 position, showcasing the substrate's advanced utility.

Mechanistic Rationale: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle similar to C-C couplings.[12] Oxidative addition of the aryl halide is followed by coordination of the amine and deprotonation by a strong base (e.g., NaOt-Bu, LHMDS) to form a palladium-amido complex.[12] Reductive elimination then forms the C-N bond.[12]

  • At the C6-Iodo Position: Milder conditions can be used to selectively aminate the C6 position.

  • At the C2-Chloro Position: Amination of the more resilient C-Cl bond typically requires more forcing conditions, stronger bases, and specialized, bulky, electron-rich phosphine ligands (e.g., Josiphos, XPhos) that facilitate the challenging oxidative addition step.[13]

This differential reactivity is the foundation for sequential functionalization, as illustrated in the workflow diagram above. A Suzuki or Sonogashira product can be isolated and then subjected to Buchwald-Hartwig conditions to install a second, distinct substituent at the C2 position.

Experimental Protocols

The following protocols are provided as validated starting points. Researchers should optimize conditions based on their specific substrates and equipment. Safety Precaution: All reactions should be performed in a well-ventilated fume hood under an inert atmosphere (Argon or Nitrogen).

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C6-Position

This protocol details the coupling of an arylboronic acid at the C6-iodo position.

Reagent & Condition Summary

Reagent/ParameterMolar Equiv.Amount (for 1 mmol scale)Purpose
This compound1.0269.5 mgStarting Material
Arylboronic Acid1.21.2 mmolCoupling Partner
Pd(PPh₃)₄0.0334.7 mgPalladium(0) Catalyst
K₂CO₃ (anhydrous)2.5345.5 mgBase
Dioxane/H₂O (4:1)-5 mLSolvent System
Temperature-85-90 °CReaction Condition
Time-4-12 hReaction Condition

Step-by-Step Methodology

  • To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Seal the flask with a septum and purge with argon for 10-15 minutes.

  • Add the Pd(PPh₃)₄ catalyst (0.03 eq) to the flask.

  • Via syringe, add the degassed dioxane/water solvent mixture (5 mL for a 1 mmol scale). The mixture should be sparged with argon for an additional 10 minutes.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel to yield the 6-aryl-2-chloro-3-methoxypyridine product.

Protocol 2: Sequential Buchwald-Hartwig Amination at the C2-Position

This protocol describes the amination of the C2-chloro position on a previously functionalized pyridine from Protocol 1.

Reagent & Condition Summary

Reagent/ParameterMolar Equiv.Amount (for 1 mmol scale)Purpose
6-Aryl-2-chloro-3-methoxypyridine1.01.0 mmolStarting Material
Primary/Secondary Amine1.31.3 mmolCoupling Partner
Pd₂(dba)₃0.0218.3 mgPalladium(0) Pre-catalyst
XPhos0.0838.1 mgBulky Phosphine Ligand
NaOt-Bu1.5144.2 mgStrong, Non-nucleophilic Base
Toluene (anhydrous)-5 mLSolvent
Temperature-100-110 °CReaction Condition
Time-12-24 hReaction Condition

Step-by-Step Methodology

  • Important: The base, NaOt-Bu, is highly hygroscopic. All manipulations should be done in a glovebox or with careful handling under a positive pressure of argon.

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and NaOt-Bu (1.5 eq).

  • Add the 6-aryl-2-chloro-3-methoxypyridine substrate (1.0 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL), followed by the amine (1.3 eq) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously. Monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl solution.

  • Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove palladium black.

  • Wash the Celite pad with additional ethyl acetate. Transfer the combined filtrate to a separatory funnel and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to afford the final 2-amino-6-aryl-3-methoxypyridine.

cluster_1 Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII Ar-Pd(II)L₂(I) (Complex) Pd0:e->PdII:w Ar-I OxAdd Oxidative Addition PdII_R Ar-Pd(II)L₂(R) PdII:s->PdII_R:n [R-B(OH)₃]⁻ Transmetal Transmetalation (with R-B(OH)₂ / Base) PdII_R:n->Pd0:s Ar-R RedElim Reductive Elimination Product Ar-R (Product) Start Ar-I (Substrate)

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

Conclusion

This compound is more than a simple halogenated heterocycle; it is a sophisticated synthetic platform. The predictable and exploitable difference in reactivity between its C-I and C-Cl bonds provides chemists with a powerful tool for the regioselective and sequential synthesis of complex 2,6-disubstituted pyridines. This capability is of paramount importance in fields like medicinal chemistry, where the rapid generation of diverse analogue libraries for structure-activity relationship (SAR) studies is essential. By understanding the mechanistic principles behind its reactivity and employing validated protocols, researchers can effectively unlock the full synthetic potential of this valuable building block.

References

Application Note: Regioselective Stille Cross-Coupling of 2-Chloro-6-iodo-3-methoxypyridine for Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine ring is a privileged scaffold in medicinal chemistry and drug development, appearing in a vast array of therapeutic agents. The ability to precisely functionalize this heterocycle is paramount for tuning the pharmacological properties of a molecule. The Stille cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds, prized for its exceptional functional group tolerance and reliability, even in the late stages of complex syntheses.[1][2][3] This application note provides a detailed protocol and expert insights for the regioselective Stille coupling of 2-Chloro-6-iodo-3-methoxypyridine, a valuable building block for creating diverse molecular architectures.

The key to this procedure lies in the differential reactivity of the carbon-halogen bonds on the pyridine ring. The carbon-iodine bond is significantly more susceptible to oxidative addition by a palladium(0) catalyst than the more robust carbon-chlorine bond.[4] This inherent chemoselectivity allows for the precise and predictable installation of a desired substituent at the 6-position, while leaving the 2-chloro position intact for subsequent orthogonal transformations.

The Catalytic Cycle: A Mechanistic Overview

The Stille reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[5][6] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle consists of three fundamental steps:

  • Oxidative Addition: The active 14-electron Pd(0) catalyst initiates the cycle by inserting into the carbon-iodide bond of the pyridine substrate. This forms a square planar Pd(II) intermediate.[5][7][8]

  • Transmetalation: The organotin reagent then exchanges its organic group (R') with the iodide on the palladium center. This step, often the rate-determining one, transfers the desired carbon fragment to the catalyst.[5][7][9] The addition of copper(I) salts can significantly accelerate this process.[4][10]

  • Reductive Elimination: The two organic groups on the palladium complex—the pyridine ring and the newly transferred R' group—couple and are expelled from the coordination sphere. This forms the final product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7][8][11]

Stille_Catalytic_Cycle cluster_cycle Stille Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_intermediate R¹-Pd(II)L₂-X Pd0->PdII_intermediate R¹-X OxAd Oxidative Addition PdII_coupled R¹-Pd(II)L₂-R² PdII_intermediate->PdII_coupled R²-SnR₃ Sn_byproduct X-SnR₃ PdII_intermediate->Sn_byproduct Transmetalation Transmetalation PdII_coupled->Pd0 R¹-R² RedElim Reductive Elimination Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification setup 1. Inert Atmosphere Setup (Flame-dried flask, Ar/N₂ purge) add_solids 2. Add Solids (Substrate, Catalyst, CuI) setup->add_solids add_liquids 3. Add Liquids (Degassed Solvent, Organostannane) add_solids->add_liquids heat 4. Heat & Stir (90-110 °C, 4-24h) add_liquids->heat monitor 5. Monitor Progress (TLC / GC-MS) heat->monitor quench 6. Cool & Dilute monitor->quench Reaction Complete kf_wash 7. KF Wash (Precipitate Tin Byproducts) quench->kf_wash extract 8. Filter & Extract kf_wash->extract purify 9. Column Chromatography extract->purify

References

functionalization of the 2-chloro position in 2-Chloro-6-iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Functionalization of the 2-Chloro Position in 2-Chloro-6-iodo-3-methoxypyridine

For researchers, scientists, and drug development professionals, the selective modification of polysubstituted heterocyclic scaffolds is a foundational element of modern synthetic chemistry. This compound stands out as a valuable and versatile building block, offering two distinct halogenated sites for differential functionalization. The key to unlocking its synthetic potential lies in understanding and exploiting the inherent reactivity differences between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds.

This technical guide provides an in-depth analysis and detailed protocols for the strategic functionalization of the 2-chloro position. We will explore the underlying principles of selectivity and describe robust methodologies for achieving desired chemical transformations, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

The Principle of Selective Functionalization: A Tale of Two Halogens

The synthetic utility of this compound is rooted in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the catalyst to the carbon-halogen bond. The efficiency of this step is inversely correlated with the bond dissociation energy of the C-X bond.[1]

The established order of reactivity for halogens is: I > Br > Cl > F .[1][2]

This hierarchy dictates that the C-I bond at the 6-position is significantly more reactive than the C-Cl bond at the 2-position.[3] Consequently, reactions can be performed selectively at the 6-iodo position under milder conditions, leaving the 2-chloro position intact for subsequent modification. Functionalization of the more robust C-Cl bond typically requires more forcing conditions, including higher temperatures and more activated catalyst systems.[1][4] The presence of the electron-donating 3-methoxy group can further decrease the reactivity of the adjacent 2-chloro position towards oxidative addition, demanding careful optimization of reaction parameters.[4][5]

This predictable reactivity allows for a powerful sequential functionalization strategy, enabling the synthesis of precisely substituted pyridine derivatives.

G cluster_main Sequential Functionalization Workflow A This compound B Step 1: Selective C-I Functionalization (e.g., Suzuki, Sonogashira at C-6) A->B Milder Conditions C 2-Chloro-3-methoxy-6-(R¹)-pyridine (Intermediate) B->C D Step 2: C-Cl Functionalization (e.g., Suzuki, Buchwald-Hartwig at C-2) C->D Forcing Conditions E 2-(R²)-3-methoxy-6-(R¹)-pyridine (Final Product) D->E

Caption: A workflow for the sequential functionalization of this compound.

Palladium-Catalyzed Cross-Coupling at the 2-Chloro Position

After initial functionalization at the 6-iodo position, the focus shifts to the less reactive 2-chloro moiety. Activating this C-Cl bond requires specialized catalytic systems, typically featuring bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[6][7] These ligands facilitate the oxidative addition of the palladium(0) catalyst to the strong C-Cl bond, enabling the catalytic cycle to proceed efficiently.[2]

G cluster_cycle Generalized Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII R¹-Pd(II)L₂(Cl) (Palladacycle) Pd0->PdII Ar-Cl Trans Transmetalation PdII_R2 R¹-Pd(II)L₂(R²) PdII->PdII_R2 R²-B(OR)₂ R2B R²-B(OR)₂ Base Base PdII_R2->Pd0 R¹-R² RedEl Reductive Elimination Product R¹-R² (Coupled Product) ArCl Ar-Cl (Substrate)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[8]

Protocol 1: Suzuki-Miyaura Coupling

This protocol outlines the coupling of an arylboronic acid to the 2-chloro position of a 6-substituted-2-chloro-3-methoxypyridine intermediate.

Materials:

  • 6-Substituted-2-chloro-3-methoxypyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos or XPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Schlenk flask or reaction vial with stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: To an oven-dried Schlenk flask or reaction vial under an inert atmosphere, add the 6-substituted-2-chloro-3-methoxypyridine (1.0 equiv), arylboronic acid (1.2 equiv), base (e.g., K₃PO₄, 2.0 equiv), Pd(OAc)₂ (2 mol%), and ligand (e.g., SPhos, 4 mol%).[4]

  • Solvent Addition: Add the anhydrous, degassed solvent (to achieve a concentration of ~0.1-0.2 M).

  • Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2,6-disubstituted-3-methoxypyridine.[4]

Protocol 2: Buchwald-Hartwig Amination

This protocol details the introduction of a primary or secondary amine at the 2-chloro position.

Materials:

  • 6-Substituted-2-chloro-3-methoxypyridine (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃) (1-3 mol%)

  • Ligand (e.g., BINAP, Xantphos) (2-6 mol%)[9]

  • Strong base (e.g., NaOt-Bu, K₂CO₃, or Cs₂CO₃) (1.5-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or sealed tube

Procedure:

  • Setup: In a glovebox or under a stream of inert gas, charge a Schlenk flask with the palladium precursor, ligand, and base.

  • Reagent Addition: Add the 6-substituted-2-chloro-3-methoxypyridine, followed by the anhydrous, degassed solvent. Finally, add the amine coupling partner.

  • Reaction: Seal the flask and heat the mixture to 90-120 °C with stirring.

  • Monitoring: Track the consumption of the starting material using TLC or LC-MS (typically 8-24 hours).

  • Workup: After cooling to room temperature, quench the reaction with water.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent in vacuo.

  • Purification: Purify the residue by flash column chromatography to obtain the 2-amino-6-substituted-3-methoxypyridine product.[10]

Protocol 3: Sonogashira Coupling

This protocol is for installing an alkyne moiety at the 2-chloro position.

Materials:

  • 6-Substituted-2-chloro-3-methoxypyridine (1.0 equiv)

  • Terminal alkyne (1.2-2.0 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH))

  • Anhydrous solvent (e.g., THF or DMF)

  • Schlenk flask

Procedure:

  • Setup: Add the 6-substituted-2-chloro-3-methoxypyridine, palladium catalyst, and CuI to a Schlenk flask under an inert atmosphere.

  • Solvent and Reagent Addition: Add the anhydrous solvent, followed by the amine base and the terminal alkyne.[11][12]

  • Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the specific substrates.

  • Monitoring: Monitor the reaction until completion by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with an organic solvent and filter to remove any solids.

  • Extraction: Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr)

As an alternative to metal-catalyzed reactions, the 2-chloro position can be functionalized via nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, particularly at the positions ortho (C2/C6) and para (C4) to the nitrogen, makes it susceptible to attack by strong nucleophiles.[13] This pathway can be advantageous as it avoids the use of metal catalysts.

Causality: The reaction proceeds via an addition-elimination mechanism. A strong nucleophile attacks the carbon bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex.[14] The aromaticity of the ring is temporarily disrupted. In the subsequent step, the leaving group (chloride) is eliminated, and aromaticity is restored to form the substituted product.[13][15]

Protocol 4: SNAr with an Alkoxide

Materials:

  • 6-Substituted-2-chloro-3-methoxypyridine (1.0 equiv)

  • Sodium or potassium alkoxide (e.g., NaOMe, NaOEt) (1.5-3.0 equiv)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO) or the corresponding alcohol (e.g., MeOH, EtOH)

  • Round-bottom flask with a reflux condenser

Procedure:

  • Setup: Dissolve or suspend the 6-substituted-2-chloro-3-methoxypyridine in the chosen solvent in a round-bottom flask.

  • Reagent Addition: Add the solid alkoxide portion-wise or as a solution in its corresponding alcohol.

  • Reaction: Heat the mixture to a temperature between 50-100 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling, carefully quench the reaction by adding water.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the resulting ether product by column chromatography or distillation.

Data Summary and Considerations

The success of these reactions is highly dependent on the specific substrates and conditions employed. The following table provides a general guide for reaction parameters, but optimization is crucial for achieving high yields.

Reaction TypeCatalyst/ReagentLigandBaseSolventTemp (°C)Expected Yield
Suzuki-Miyaura Pd(OAc)₂ / Pd₂(dba)₃SPhos / XPhosK₃PO₄ / Cs₂CO₃Dioxane / Toluene80-11060-95%
Buchwald-Hartwig Pd₂(dba)₃ / Pd(OAc)₂BINAP / XantphosNaOt-Bu / Cs₂CO₃Toluene / Dioxane90-12055-90%
Sonogashira PdCl₂(PPh₃)₂ / CuIPPh₃Et₃N / i-Pr₂NHTHF / DMF25-8050-85%
SNAr (Alkoxide) NaOR / KOR--DMF / ROH50-10070-98%
Note: Yields are estimations based on couplings of similar chloropyridine substrates and will be highly dependent on the specific coupling partners used.[4]

Safety and Handling

  • This compound and its derivatives should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere.

  • Strong bases like NaOt-Bu are corrosive and react violently with water. Handle with extreme care.

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in Suzuki Reactions with 2-Chloro-6-iodo-3-methoxypypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, with the substrate 2-Chloro-6-iodo-3-methoxypyridine . The unique electronic and steric properties of this dihalogenated pyridine derivative present specific challenges that require careful optimization of reaction conditions. This resource provides in-depth, evidence-based solutions in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My Suzuki reaction with this compound is giving a low yield. What is the most likely cause?

Low yields in Suzuki reactions involving this compound can stem from several factors. The primary consideration is the chemoselectivity of the palladium catalyst for the C-I versus the C-Cl bond. The Carbon-Iodine bond is significantly more reactive and should be the primary site of oxidative addition.[1][2] If you are observing low conversion of your starting material, the issue likely lies with catalyst deactivation, suboptimal reaction conditions, or instability of the boronic acid/ester.

Another common issue with pyridine-containing substrates is the potential for the nitrogen lone pair to coordinate with the palladium catalyst, leading to catalyst inhibition.[3] This is particularly problematic in 2-substituted pyridines.[4][5][6]

Q2: How do I ensure selective coupling at the C-I bond over the C-Cl bond?

Achieving high selectivity is crucial for a clean reaction and high yield of the desired product. The vast difference in reactivity between an aryl iodide and an aryl chloride generally favors selective coupling at the iodine-bearing position.[1] To exploit this:

  • Catalyst Choice: Standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are often sufficient to achieve selectivity. The choice of ligand is critical; bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition at the C-I bond.[3]

  • Reaction Temperature: Lowering the reaction temperature can further enhance selectivity, as the activation energy for C-Cl bond cleavage is higher than for the C-I bond.[7][8]

  • Ligand Control: In some cases of dihalopyridines, unconventional selectivity can be observed. While not typically necessary for iodo/chloro substrates, sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to influence site-selectivity in dichloropyridine systems.[9]

Q3: I'm observing significant amounts of starting material even after prolonged reaction times. What can I do to improve conversion?

Incomplete conversion is a common hurdle. Here's a systematic approach to troubleshoot this issue:

  • Catalyst and Ligand System:

    • For Challenging Couplings: Consider using more advanced catalyst systems. Buchwald's pre-catalysts, for instance, are highly effective for cross-coupling reactions involving heteroaryl chlorides and can be beneficial even for the more reactive iodides.[10]

    • Ligand Selection: The choice of ligand can dramatically impact the reaction outcome.[11] For electron-rich pyridines, bulky, electron-donating ligands like SPhos or RuPhos can be highly effective.[12]

  • Base Selection: The base plays a crucial role in the transmetalation step.[13][14]

    • A common starting point is K₂CO₃ or Cs₂CO₃.[15]

    • For more challenging substrates, stronger bases like K₃PO₄ can be more effective.[16] The choice of base can be solvent-dependent.[17]

  • Solvent System: The solvent influences the solubility of reagents and the stability of intermediates.[18]

    • A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is often used.[15] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[17]

    • For moisture-sensitive reactions, anhydrous solvents can be employed, but this requires careful selection of the base and may necessitate the use of phase-transfer catalysts.[16][19]

Q4: My reaction is producing significant byproducts. What are they and how can I minimize them?

Common byproducts in Suzuki reactions include:

  • Homocoupling of the Boronic Acid: This is often caused by the presence of oxygen.

    • Solution: Thoroughly degas all solvents and reagents before use and maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction.[16]

  • Protodeboronation: This is the cleavage of the C-B bond by a proton source, leading to the formation of an arene from your boronic acid. Pyridylboronic acids can be particularly unstable.[4][6][16]

    • Solution: Use milder reaction conditions (lower temperature, shorter reaction time), employ anhydrous solvents, or use milder bases like NaHCO₃.[16] Alternatively, consider using more stable boronic esters (e.g., pinacol or MIDA esters) or potassium heteroaryltrifluoroborates.[12][13]

  • Dehalogenation of the Starting Material: The aryl halide is reduced to the corresponding arene.

    • Solution: Optimize reaction conditions to favor cross-coupling. This may involve screening different catalysts, ligands, bases, and solvents.[16]

Troubleshooting Guide

This section provides a structured approach to systematically troubleshoot and optimize your Suzuki reaction.

Problem: Low Yield / Low Conversion
Initial Checks
  • Reagent Purity: Ensure the purity of all starting materials, especially the boronic acid/ester. Impurities can inhibit the catalyst.

  • Inert Atmosphere: Confirm that the reaction was set up under a strict inert atmosphere (argon or nitrogen) to prevent catalyst oxidation and homocoupling.[16]

  • Solvent Quality: Use anhydrous solvents where appropriate and ensure they are properly degassed.

Systematic Optimization Workflow

The following diagram illustrates a logical workflow for optimizing your reaction conditions.

Suzuki_Troubleshooting Start Low Yield with This compound Catalyst Screen Catalyst & Ligand Start->Catalyst Initial Step Base Optimize Base Catalyst->Base If conversion is still low Success High Yield Achieved Catalyst->Success Optimization Successful Solvent Evaluate Solvent System Base->Solvent If byproducts are an issue Base->Success Optimization Successful Boron Consider Boron Reagent Solvent->Boron If protodeboronation is suspected Solvent->Success Optimization Successful Boron->Success Optimization Successful

Caption: A workflow for troubleshooting low-yield Suzuki reactions.

Experimental Protocols
Protocol 1: General Conditions for Selective C-I Coupling

This protocol provides a robust starting point for the selective Suzuki coupling at the 6-iodo position.

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired boronic acid or pinacol ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (1-5 mol%) and ligand (2-10 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen (repeat this cycle 3-5 times).

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Table 1: Recommended Starting Conditions
ParameterCondition 1 (Standard)Condition 2 (For Challenging Substrates)
Catalyst Pd(PPh₃)₄ (3 mol%)Pd₂(dba)₃ (2 mol%)
Ligand -SPhos (4 mol%)
Base K₂CO₃ (2.0 equiv)K₃PO₄ (3.0 equiv)
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (10:1)
Temperature 90 °C110 °C
Advanced Troubleshooting
Q5: Should I use a boronic acid or a boronate ester?

The choice between a boronic acid and a boronate ester involves a trade-off between reactivity and stability.[20]

  • Boronic Acids: Generally more reactive and can lead to faster reaction times.[20] However, they are often less stable and more prone to decomposition pathways like protodeboronation.[20]

  • Boronate Esters (e.g., Pinacol Esters): Offer significantly enhanced stability, are easier to handle and purify, and have a longer shelf life.[20] This stability often comes at the cost of reduced reactivity, which may require more forcing reaction conditions.[20][21]

For unstable heteroaryl boronic acids, using a more stable derivative like a pinacol ester, MIDA boronate, or a potassium trifluoroborate salt is often advantageous.[12][13]

The Suzuki-Miyaura Catalytic Cycle and Key Optimization Points

Understanding the catalytic cycle is key to rational troubleshooting.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs & Optimization Points Pd0 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-I Transmetal Transmetalation OxAdd->Transmetal [R²-B(OH)₃]⁻ RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 R¹-R² ArI 2-Chloro-6-iodo- 3-methoxypyridine (R¹-I) ArI->OxAdd Optimize: Temp, Ligand Boronic Boronic Acid/Ester (R²-BY₂) Boronic->Transmetal Optimize: Base, Solvent Base Base (e.g., K₂CO₃) Base->Transmetal Activates Boronic Acid Ligand Ligand (Ln) Ligand->Pd0 Stabilizes & Activates

Caption: The Suzuki-Miyaura catalytic cycle with key optimization points.

  • Oxidative Addition: This is the rate-limiting step for less reactive halides like chlorides.[22] For this compound, this step should readily occur at the C-I bond. Bulky, electron-rich ligands accelerate this step.[3]

  • Transmetalation: The transfer of the organic group from boron to palladium. This step is facilitated by the base, which activates the boronic acid to form a more nucleophilic boronate species.[13][14] The choice of base and solvent is critical here.[17][23]

  • Reductive Elimination: The final step where the new C-C bond is formed, and the Pd(0) catalyst is regenerated. This step is generally fast.

By systematically addressing each of these potential failure points, researchers can effectively troubleshoot and optimize Suzuki reactions involving this compound to achieve high yields and purity.

References

Technical Support Center: Minimizing Homocoupling Side Products with 2-Chloro-6-iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-chloro-6-iodo-3-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of homocoupling byproducts, a common challenge that can diminish yields and complicate purification. By understanding the underlying mechanisms and optimizing reaction parameters, you can significantly improve the efficiency and outcome of your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling, and why is it a problem with this compound?

A1: Homocoupling is an undesired side reaction in cross-coupling catalysis where two identical molecules couple with each other.[1][2] For instance, in a Suzuki reaction, two molecules of the boronic acid reagent can couple to form a biaryl byproduct.[3] With a substrate like this compound, you might also observe the formation of a dimer from the self-coupling of the pyridine halide. These side reactions consume starting materials, reduce the yield of the desired cross-coupled product, and introduce impurities that are often difficult to separate.[2]

Q2: What are the primary causes of homocoupling in palladium-catalyzed cross-coupling reactions?

A2: The two main drivers of homocoupling are the presence of oxygen and the use of a Palladium(II) precatalyst.[2][4]

  • Oxygen: Molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II) species.[1][4] These Pd(II) species can then promote the homocoupling of organometallic reagents, such as boronic acids in Suzuki coupling or copper acetylides in Sonogashira coupling.[1][2][5]

  • Pd(II) Precatalysts: When using Pd(II) sources like Pd(OAc)₂ or PdCl₂, a portion of the organometallic reagent can be consumed in a stoichiometric reaction to reduce Pd(II) to the catalytically active Pd(0) state, generating the homocoupled byproduct in the process.[3][4]

Q3: My reaction with this compound is selective at the iodine position. Does this affect the likelihood of homocoupling?

A3: Yes. The C-I bond is significantly more reactive and susceptible to oxidative addition to the palladium catalyst than the C-Cl bond.[6] While this reactivity hierarchy is excellent for achieving selective cross-coupling at the 6-position, the conditions required to activate the more robust C-Cl bond in a subsequent step might be harsher (e.g., higher temperatures, more active catalysts), which can increase the probability of side reactions like homocoupling.

Q4: Can the choice of ligand influence the extent of homocoupling?

A4: Absolutely. The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity.[7] Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are highly effective at promoting the desired cross-coupling pathway.[7] Their steric bulk can hinder the formation of intermediates that lead to homocoupling and accelerate the reductive elimination step to favor the formation of the desired product.[4]

Visualizing the Problem: Competing Reaction Pathways

To effectively troubleshoot, it is crucial to visualize the competition between the desired cross-coupling reaction and the undesired homocoupling pathway.

G cluster_0 Desired Cross-Coupling Cycle cluster_1 Undesired Homocoupling Pathway Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd Ar-I PdII_Ar Ar-Pd(II)-I(L)₂ OxAdd->PdII_Ar Transmetal Transmetalation (R-M) PdII_Ar->Transmetal R-M PdII_Ar_R Ar-Pd(II)-R(L)₂ Transmetal->PdII_Ar_R RedElim Reductive Elimination PdII_Ar_R->RedElim RedElim->Pd0 Regenerated Catalyst Product Ar-R (Product) RedElim->Product Pd0_homo Pd(0)L₂ Oxidation Oxidation Pd0_homo->Oxidation O₂ PdII_homo Pd(II) Species Oxidation->PdII_homo Transmetal1 Transmetalation 1 (R-M) PdII_homo->Transmetal1 R-M PdII_R R-Pd(II)-X Transmetal1->PdII_R Transmetal2 Transmetalation 2 (R-M) PdII_R->Transmetal2 R-M PdII_R2 R-Pd(II)-R Transmetal2->PdII_R2 RedElim_homo Reductive Elimination PdII_R2->RedElim_homo RedElim_homo->Pd0_homo Pd(0) formed Homocoupling_Product R-R (Byproduct) RedElim_homo->Homocoupling_Product

Caption: Competing catalytic cycles for cross-coupling vs. homocoupling.

Troubleshooting Guides by Reaction Type

Guide 1: Suzuki-Miyaura Coupling

Problem: Significant formation of the biaryl homocoupling product from the boronic acid/ester reagent.

Potential Cause Explanation Recommended Solution
Oxygen Contamination Oxygen oxidizes the active Pd(0) catalyst to Pd(II), which can then stoichiometrically couple two molecules of the boronic acid.[3][4][8] This is often the primary cause of boronic acid homocoupling.[9]Improve Degassing: Rigorously degas all solvents and the reaction mixture. Use at least three freeze-pump-thaw cycles for maximum oxygen removal.[4] Alternatively, sparge the solvent with an inert gas (argon or nitrogen) for 30-60 minutes.[4] Ensure the reaction is maintained under a positive pressure of inert gas throughout.[2]
Use of Pd(II) Precatalyst Pd(II) sources like Pd(OAc)₂ or PdCl₂ require in situ reduction to Pd(0). This reduction can occur via the homocoupling of two boronic acid molecules.[3]Switch to a Pd(0) Source: Use a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the initial reduction step.[4] Add a Reducing Agent: If using a Pd(II) source is necessary, add a mild reducing agent like potassium formate.[8][10] This can help reduce Pd(II) to Pd(0) without promoting significant side reactions.
Inappropriate Base or Solvent A highly concentrated or overly strong base can sometimes promote side reactions.[4] Excessive water in the solvent system can also facilitate homocoupling under certain conditions.[4]Optimize Base/Solvent: Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). While some water is often needed to dissolve the base, consider using anhydrous conditions, which can be beneficial.[4]
Suboptimal Temperature Higher reaction temperatures can accelerate the rate of homocoupling relative to the desired cross-coupling.[7]Lower Reaction Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.[7]
Protocol: Suzuki Coupling with Minimized Homocoupling

This protocol is a starting point for the selective coupling at the C-I position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 equiv, finely ground)

  • 1,4-Dioxane/Water (4:1 mixture, degassed)

  • Schlenk flask and inert gas line (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.[6][11]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate under vacuum and backfill with argon. Repeat this cycle 3-5 times to ensure a thoroughly inert atmosphere.[1][6]

  • Solvent Addition: Add the degassed 4:1 dioxane/water mixture via syringe.[11]

  • Reaction: Heat the mixture to 80-90 °C and stir. Monitor the reaction progress by TLC or LC-MS.[11]

  • Work-up: Once the starting iodide is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water.[6]

  • Extraction: Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.[6]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[6]

Guide 2: Sonogashira Coupling

Problem: Formation of 1,3-diyne byproduct (Glaser coupling) from the homocoupling of the terminal alkyne.

Potential Cause Explanation Recommended Solution
Copper Co-catalyst and Oxygen The combination of a copper(I) co-catalyst and oxygen is the primary driver of Glaser homocoupling.[12] The copper acetylide intermediate is susceptible to oxidative dimerization.[2]Employ Copper-Free Conditions: This is the most effective strategy.[1][12] Many modern protocols use palladium catalysts with specialized ligands that do not require a copper co-catalyst.[13][14] Rigorous Degassing: If using a copper co-catalyst is unavoidable, the rigorous exclusion of oxygen is paramount.[12] Use a reducing atmosphere (e.g., hydrogen diluted with nitrogen) to scavenge trace oxygen.[15]
Catalyst Concentration Higher concentrations of the catalyst can sometimes lead to an increased rate of homocoupling.[15]Optimize Catalyst Loading: Use the lowest effective catalyst loading. Screen concentrations from 0.5 mol% to 2 mol%.
Base and Solvent Choice The choice of amine base can influence the reaction outcome. Some bases may be more prone to promoting side reactions.Screen Bases and Solvents: Triethylamine is common, but other bases like diisopropylethylamine (DIPEA) or piperidine can be screened. Anhydrous, degassed solvents are crucial.[16]
Protocol: Copper-Free Sonogashira Coupling

This protocol is designed to minimize Glaser homocoupling.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₄ (2 mol%)

  • Triethylamine (TEA, anhydrous and degassed, used as base and solvent)

  • Schlenk flask and inert gas line (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound and Pd(PPh₃)₄.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive flow of argon, add the degassed, anhydrous triethylamine, followed by the terminal alkyne.[2]

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 40-60 °C) if necessary. Monitor the reaction by TLC or GC-MS.

  • Work-up: Upon completion, remove the triethylamine under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer, filter, concentrate, and purify by column chromatography.

Guide 3: Buchwald-Hartwig Amination

Problem: While less common than in Suzuki or Sonogashira reactions, homocoupling of the aryl halide can still occur, especially under forcing conditions.

Potential Cause Explanation Recommended Solution
Catalyst Decomposition At high temperatures, the palladium catalyst can decompose, leading to the formation of palladium black, which can promote side reactions.Use a More Active Catalyst System: Employ modern, sterically hindered phosphine ligands (e.g., Buchwald or Hartwig ligands) that form more stable and active catalysts, allowing for lower reaction temperatures (typically 80-110 °C).[17][18]
Incorrect Base The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu, LHMDS, or K₃PO₄ are typically required. Using an inappropriate base can lead to poor reactivity and potential side reactions.Select an Appropriate Base: Sodium tert-butoxide is a common and effective choice. For sensitive substrates, a weaker base like K₃PO₄ or Cs₂CO₃ may be beneficial, though it might require a higher temperature.[19]
High Catalyst Loading Excessively high catalyst loadings can sometimes lead to an increase in side product formation.Optimize Catalyst Loading: Typically, catalyst loadings of 1-2 mol% are sufficient.[19]

Diagnostic Workflow for Troubleshooting Homocoupling

Caption: A logical workflow for diagnosing and resolving homocoupling issues.

By systematically addressing these potential causes, researchers can effectively minimize homocoupling byproducts and optimize the synthesis of desired compounds using this compound.

References

Technical Support Center: Purification Strategies for 2-Chloro-6-iodo-3-methoxypypyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 2-Chloro-6-iodo-3-methoxypyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the purification of this important class of chemical intermediates. The unique substitution pattern of these molecules presents specific purification hurdles that require careful consideration of methodology.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect when working with this compound derivatives?

A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Isomeric impurities: Regioisomers formed during halogenation or other substitution reactions.

  • Hydrolysis products: Replacement of the chloro or iodo group with a hydroxyl group if water is present.

  • Decomposition products: The pyridine ring can be susceptible to degradation under harsh acidic or basic conditions.

Q2: My purified this compound is a yellow or brown solid, but I expect a white solid. What could be the cause?

A2: Discoloration often points to the presence of trace impurities or degradation products.[1] Purification via distillation or recrystallization can often yield a colorless or white solid.[1][2] The melting point of this compound is reported to be in the range of 107-109 °C.[3] A broad melting point range or one that is significantly lower than the literature value suggests the presence of impurities.

Q3: How should I store purified this compound?

A3: To maintain purity, store the compound in a tightly sealed, dark glass bottle under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature (2-8°C is recommended) to protect it from moisture and light.[1][3]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound derivatives and provides actionable solutions.

Issue 1: Difficulty in Chromatographic Separation (Co-elution or Tailing)

Symptom: Your product co-elutes with an impurity, or the peak shows significant tailing during column chromatography on silica gel.

Possible Cause: The basicity of the pyridine nitrogen can lead to strong interactions with the acidic silanol groups on the surface of the silica gel, causing poor separation and peak tailing.[4] Additionally, closely related impurities may have very similar polarities to the desired product.

Solutions:

  • Mobile Phase Additives: To mitigate peak tailing, add a small amount of a basic modifier, such as triethylamine (0.1-1%) or pyridine, to the eluent. This will compete for the active sites on the silica gel and improve the peak shape.[4]

  • Alternative Stationary Phases: If peak tailing persists, consider using a less acidic stationary phase like neutral or basic alumina. Alternatively, deactivated or end-capped silica gel can be effective.[4]

  • Solvent System Optimization: A systematic screening of different solvent systems is crucial. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is a good starting point.

Issue 2: Low Recovery Yield After Purification

Symptom: A significant loss of material is observed after the purification process.

Possible Cause:

  • Decomposition on Silica Gel: The acidic nature of standard silica gel can cause the degradation of sensitive pyridine derivatives.

  • Irreversible Adsorption: The compound may bind too strongly to the stationary phase.

  • Losses During Work-up: The compound may have some solubility in the aqueous phase during extractions, or it could be volatile and lost during solvent removal.

Solutions:

  • Neutralize Silica Gel: Before preparing your column, you can slurry the silica gel with a dilute solution of a base like triethylamine in your mobile phase to neutralize the acidic sites.[4]

  • Gentle Solvent Removal: Use a rotary evaporator at a moderate temperature and reduced pressure to remove the solvent. For highly volatile compounds, avoid prolonged exposure to high vacuum.

  • Back-Extraction: If you suspect your product has some water solubility, you can perform a back-extraction of the aqueous layers with a fresh portion of organic solvent to recover any dissolved product.

Issue 3: Product Decomposition During Purification

Symptom: Analysis of the "purified" fractions shows the presence of new, unexpected compounds.

Possible Cause: The this compound derivative may be unstable under the purification conditions (e.g., prolonged exposure to acidic silica gel or high temperatures).

Solutions:

  • Minimize Contact Time with Silica Gel: Use flash column chromatography with a slight overpressure to speed up the separation.[5]

  • Recrystallization as an Alternative: If the compound is a solid and sufficiently pure after initial work-up, recrystallization can be a milder and highly effective purification method.[6]

  • Temperature Control: Keep the entire purification process at a low temperature if your compound is thermally labile.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general procedure for the purification of this compound derivatives.

Methodology:

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Carefully pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel.[5] Carefully load the dried, adsorbed sample onto the top of the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Fraction Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

This is a powerful technique for purifying solid compounds.

Methodology:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[6]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot solvent.[6]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution.[6]

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[6]

  • Drying: Dry the purified crystals under vacuum.[6]

Visualization of Purification Strategy Selection

The choice of purification method is critical and depends on the nature of the impurities and the stability of the compound.

Purification_Strategy start Crude Product is_solid Is the product a solid? start->is_solid thermal_stability Is it thermally stable? is_solid->thermal_stability Yes column_chrom Column Chromatography is_solid->column_chrom No (Oil) recrystallization Recrystallization thermal_stability->recrystallization Yes thermal_stability->column_chrom No acid_sensitivity Is it acid sensitive? column_chrom->acid_sensitivity neutral_silica Use Neutralized Silica/Alumina acid_sensitivity->neutral_silica Yes standard_silica Standard Silica Gel acid_sensitivity->standard_silica No

Caption: Decision tree for selecting a purification strategy.

Data Summary

PropertyValueReference
Chemical Formula C₆H₅ClINO[7]
Molecular Weight 269.47 g/mol [7]
Appearance Solid[8]
Melting Point 107-109 °C[3]
Storage Temperature 2-8°C[3]

References

Technical Support Center: Improving Regioselectivity in Reactions of 2-Chloro-6-iodo-3-methoxypypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-chloro-6-iodo-3-methoxypyridine. This versatile building block is invaluable in medicinal chemistry and materials science, offering two distinct reactive sites for sequential functionalization. However, controlling the regioselectivity of these reactions—specifically, directing reactions to either the C6-iodo or the C2-chloro position—is a common challenge. This guide provides field-proven insights, troubleshooting protocols, and foundational knowledge to help you achieve your desired synthetic outcomes with precision and confidence.

Frequently Asked Questions (FAQs): Core Reactivity Principles

Before troubleshooting specific issues, it's crucial to understand the inherent electronic and steric properties of the molecule.

Q1: What is the fundamental reactivity difference between the C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions?

A: The reactivity order in palladium-catalyzed cross-coupling reactions is dictated by the bond dissociation energy of the carbon-halogen bond and its propensity to undergo oxidative addition to a Pd(0) center. The C-I bond is significantly weaker and more polarizable than the C-Cl bond. Consequently, oxidative addition occurs much more readily at the C6-iodo position. This provides a thermodynamic and kinetic basis for achieving high selectivity for reactions at C6. The general reactivity trend for aryl halides is C-I > C-OTf > C-Br >> C-Cl.[1][2]

Q2: How does the pyridine nitrogen influence nucleophilic aromatic substitution (SNAr) reactions?

A: The pyridine nitrogen is strongly electron-withdrawing, which activates the ortho (C2) and para (C6) positions towards attack by nucleophiles. In the case of this compound, both the C2 and C6 positions are electronically activated. The stability of the intermediate Meisenheimer complex, which is formed during the reaction, determines the regioselectivity.[3] Resonance structures that place the negative charge on the electronegative nitrogen atom are particularly stabilizing, favoring attack at these positions.[3]

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

This section addresses common issues encountered during Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The primary goal is to achieve selective functionalization at the C6-I position while leaving the C2-Cl bond intact for subsequent transformations.

Issue 1: Poor Regioselectivity in Suzuki-Miyaura Coupling

Problem: "I am attempting a Suzuki-Miyaura coupling with an arylboronic acid, but I'm getting a mixture of products coupled at both the C6-I and C2-Cl positions, along with some di-substituted product. How can I exclusively target the C6-I position?"

Causality & Solution: This outcome indicates that your reaction conditions are too harsh or your catalytic system is too reactive, overcoming the inherent reactivity difference between the C-I and C-Cl bonds. To enhance selectivity for the C6 position, you must choose conditions that favor the kinetically preferred oxidative addition at the C-I bond while disfavoring the more challenging activation of the C-Cl bond.

Optimization Strategies:

  • Lower the Reaction Temperature: Temperature is a critical factor. Start your reaction at room temperature and monitor for progress. If the reaction is sluggish, gently warm it to 40-50°C. High temperatures (e.g., >80°C) provide sufficient energy to activate the stronger C-Cl bond, leading to a loss of selectivity.

  • Select the Right Catalyst and Ligand: The choice of ligand is paramount.

    • For C6-I Selectivity: Use less reactive, sterically modest palladium catalysts. Pd(PPh₃)₄ is often a reliable first choice for selective coupling at iodide positions. The bulky triphenylphosphine ligands can favor the more accessible C6-I site.

    • Avoid Overly Active Catalysts: Highly active, electron-rich, and bulky phosphine ligands (e.g., many Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands are specifically designed to activate stubborn C-Cl bonds.[4][5] Using them in this context will almost certainly lead to poor regioselectivity.

  • Control Reaction Time: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed and the desired C6-coupled product is formed, work up the reaction. Extended reaction times, especially at elevated temperatures, can promote the slower coupling at the C2-Cl position.

  • Choice of Base: Use a moderately strong inorganic base like K₂CO₃ or Cs₂CO₃. Very strong bases like K₃PO₄ can sometimes accelerate the overall catalytic cycle, potentially reducing selectivity.

ParameterRecommended Condition for C6-I SelectivityRationale
Catalyst Pd(PPh₃)₄ (3-5 mol%)Favors oxidative addition at the more reactive C-I bond.
Ligand PPh₃ (often included in the catalyst)Provides sufficient activity without activating the C-Cl bond.
Base K₂CO₃ or Cs₂CO₃ (2-3 equivalents)Mild to moderate strength, effective for transmetalation.
Solvent Dioxane/H₂O or Toluene/EtOH/H₂OCommon solvent systems for Suzuki couplings.
Temperature 25°C to 50°CMinimizes energy input to prevent C-Cl bond activation.
Time Monitor closely (2-12 hours)Avoid prolonged heating to prevent side reactions.
Issue 2: Lack of Selectivity in Sonogashira Coupling

Problem: "My Sonogashira reaction with a terminal alkyne is producing a mixture of C6- and C2-alkynylated products. How can I improve the selectivity for the C6-iodo position?"

Causality & Solution: Similar to the Suzuki coupling, the Sonogashira reaction's selectivity is governed by the preferential oxidative addition at the C-I bond.[1] However, the copper co-catalyst (typically CuI) can also play a role. The key is to use conditions that exploit the C-I bond's higher reactivity. The choice of ligand on the palladium catalyst has been shown to be a controlling factor in regioselectivity for di-halogenated substrates.[6][7][8]

Optimization Strategies:

  • Ligand Control: For selective reaction at the C6-I position, a monodentate ligand like triphenylphosphine (PPh₃) is often effective. Catalysts like Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are excellent starting points. Bidentate or highly electron-rich monodentate ligands can sometimes alter the selectivity or promote reaction at less reactive sites.[6][8]

  • Copper Co-catalyst: Ensure you are using a reliable source of CuI (typically 5-10 mol%). The copper acetylide formation is a crucial step in the catalytic cycle.[1]

  • Amine Base/Solvent: A mild amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used, often serving as the solvent as well. This environment facilitates the reaction under mild conditions.[1]

  • Temperature: These reactions can often be run at room temperature, which is ideal for maintaining high regioselectivity.

  • To a dry flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Add degassed triethylamine (Et₃N) or a mixture of THF/Et₃N (2:1).

  • Add the terminal alkyne (1.1 to 1.2 eq) dropwise via syringe.

  • Stir the reaction at room temperature (20-25°C).

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl, extract with an organic solvent (e.g., ethyl acetate), dry, and purify by column chromatography.

Issue 3: Controlling Mono-amination in Buchwald-Hartwig Reactions

Problem: "I want to introduce an amine at the C6 position using a Buchwald-Hartwig amination, but I'm struggling with selectivity. I'm either getting no reaction or a mixture of C6- and C2-aminated products."

Causality & Solution: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[9][10] Achieving regioselectivity here requires a careful balance. The catalytic systems are often potent enough to activate C-Cl bonds, which is a common application of this reaction.[4] Therefore, precise control over the catalyst, ligand, and temperature is even more critical than in C-C couplings.

Optimization Strategies:

  • Ligand Selection is Key: This is where you must diverge from standard C-Cl amination protocols. Avoid the highly active, sterically demanding biarylphosphine ligands (e.g., XPhos, RuPhos) that are famous for aryl chloride amination. Instead, consider ligands that show preference for aryl iodides or bromides. A bidentate ligand like BINAP or DPPF might offer better control than the highly active monodentate ligands.[9]

  • Use a Pd(0) Source: Start with a well-defined Pd(0) source like Pd₂(dba)₃ to avoid induction periods and ensure a more controlled initiation of the catalytic cycle.

  • Base Selection: A weaker base might be advantageous. While NaOtBu is the standard, it is extremely potent. Consider using a milder base like K₃PO₄ or Cs₂CO₃, which can provide sufficient basicity without driving the reaction so hard that selectivity is lost.

  • Temperature Control: Begin at a moderate temperature (e.g., 60-80°C) and only increase if necessary. The amination of an aryl iodide should proceed under milder conditions than that of an aryl chloride.

Visualizing Experimental Strategy

The following diagrams illustrate the decision-making process for optimizing regioselectivity.

G start Goal: Selective C6-I Functionalization coupling_type Select Coupling Type (e.g., Suzuki, Sonogashira) start->coupling_type suzuki Suzuki-Miyaura coupling_type->suzuki C-C sonogashira Sonogashira coupling_type->sonogashira C-C(sp) buchwald Buchwald-Hartwig coupling_type->buchwald C-N conditions Initial Reaction Conditions suzuki->conditions sonogashira->conditions buchwald->conditions mild_temp Low Temperature (25-50°C) conditions->mild_temp mild_cat Less Active Catalyst (e.g., Pd(PPh3)4) conditions->mild_cat check Analyze Outcome (LCMS/TLC) mild_temp->check mild_cat->check success High C6 Selectivity >95:5 check->success Desired failure Poor Selectivity (Mixture of Products) check->failure Undesired troubleshoot Troubleshoot: Lower Temp Further Screen Weaker Bases failure->troubleshoot troubleshoot->conditions Re-optimize

Caption: Decision workflow for optimizing C6-I regioselectivity.

G prep 1. Prepare Reagents (Substrate, Coupling Partner, Degassed Solvents) setup 2. Assemble Reaction (Under Inert Atmosphere) prep->setup catalyst 3. Add Catalyst System (Pd Source, Ligand, Base) setup->catalyst run 4. Run Reaction (Controlled Temp & Time) catalyst->run monitor 5. Monitor Progress (TLC / LC-MS) run->monitor workup 6. Workup & Purify (Quench, Extract, Column) monitor->workup product Isolated C6-Product workup->product

Caption: General experimental workflow for regioselective reactions.

References

Technical Support Center: Catalyst Deactivation in 2-Chloro-6-iodo-3-methoxypyridine Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are working with the challenging substrate, 2-Chloro-6-iodo-3-methoxypyridine. Here, we address the critical issue of catalyst deactivation, providing in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reactions for higher yields and reproducibility.

Frequently Asked Questions (FAQs)

This section covers fundamental concepts and common queries related to the cross-coupling of this compound.

Q1: What makes this compound a unique and challenging substrate?

This substrate presents a distinct set of challenges and opportunities primarily due to two features:

  • Differential Halide Reactivity : The carbon-iodine (C-I) bond is significantly weaker and more reactive towards oxidative addition with a Pd(0) catalyst than the carbon-chlorine (C-Cl) bond.[1][2][3] This difference allows for selective cross-coupling at the 6-position (iodo) while leaving the 2-position (chloro) intact for subsequent transformations. However, forcing the reaction at the less reactive C-Cl site often requires harsh conditions that can promote catalyst degradation.

  • Catalyst Inhibition by the Pyridine Nitrogen : The lone pair of electrons on the pyridine nitrogen atom can coordinate to the palladium metal center.[4][5] This coordination can stabilize the catalyst but can also occupy a coordination site, thereby inhibiting its catalytic activity and effectively poisoning the catalyst.[4][5][6]

Q2: What are the primary mechanisms of palladium catalyst deactivation in these reactions?

Catalyst deactivation is a primary cause of low yields and failed reactions.[7] The most common pathways include:

  • Formation of Palladium Black (Aggregation) : The active, soluble Pd(0) species can agglomerate into larger, insoluble palladium nanoparticles or bulk metal, commonly observed as a black precipitate.[8][9] This process drastically reduces the catalytically active surface area.

  • Ligand Degradation : Phosphine-based ligands, while effective, are susceptible to oxidation to phosphine oxides, especially if the reaction is not maintained under a strictly inert atmosphere.[9] Degraded ligands are less effective at stabilizing the Pd(0) center, leading to aggregation.

  • Product Inhibition : The bipyridyl product formed can be a strong ligand itself. It can coordinate tightly to the palladium center, preventing it from re-entering the catalytic cycle.[6][9]

  • Poisoning from Impurities : Trace impurities in reagents, starting materials, or solvents (e.g., sulfur compounds) can irreversibly bind to the catalyst's active sites.[8][10]

Q3: How does the choice of ligand impact catalyst stability and reactivity?

The ligand is arguably the most critical component for a successful coupling with this substrate. Ligands stabilize the Pd(0) active species, prevent aggregation, and modulate the electronic and steric environment of the metal center to facilitate the key steps of the catalytic cycle.[11][12][13]

  • Steric Bulk : Bulky ligands, like the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), create a sterically hindered environment around the palladium. This bulkiness promotes the final reductive elimination step to release the product and discourages the formation of inactive palladium dimers or aggregates.[11][13][14]

  • Electron-Donating Ability : Electron-rich ligands increase the electron density on the palladium center, which facilitates the rate-limiting oxidative addition step, especially for the less reactive C-Cl bond.[11][13][15]

Ligand Class Examples Key Features Primary Benefit for Pyridine Couplings
Buchwald Ligands SPhos, XPhos, RuPhosBulky, electron-rich dialkylbiaryl phosphines.Excellent for promoting oxidative addition of challenging C-Cl bonds and preventing catalyst aggregation.[4][16]
N-Heterocyclic Carbenes (NHCs) IPr, IMesVery strong σ-donors; sterically demanding.Form highly stable palladium complexes, resistant to degradation and effective at low catalyst loadings.[11]
Triphenylphosphine (PPh₃) PPh₃Basic, common, and inexpensive monodentate phosphine.Often insufficient for challenging substrates like chloropyridines; prone to dissociation, leading to catalyst aggregation.[16]
Q4: What is the fundamental catalytic cycle for a Suzuki-Miyaura reaction?

The process involves a palladium catalyst cycling between the Pd(0) and Pd(II) oxidation states. The generally accepted mechanism consists of three key steps:[11][15][17]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond (preferentially C-I) of the this compound, forming a Pd(II) intermediate.[1][15] This step is often rate-limiting.[14]

  • Transmetalation : A base activates the organoboron reagent (e.g., a boronic acid) to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide.[14][17]

  • Reductive Elimination : The two organic groups on the Pd(II) center couple and are eliminated as the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[11][15][17]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pdiix R¹-Pd(II)L₂-X pd0->pdiix Oxidative Addition (+ R¹-X) pdiir R¹-Pd(II)L₂-R² pdiix->pdiir Transmetalation (+ R²-B(OR)₂) pdiir->pd0 Reductive Elimination (Forms R¹-R²)

A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Troubleshooting Guide: From Low Yields to No Reaction

This guide provides a systematic approach to diagnosing and solving common experimental problems.

Problem 1: Low to no yield, but starting material is consumed.

This outcome often points towards side reactions consuming your reagents without forming the desired product.

  • Suspected Cause: Protodeboronation

    • Diagnosis : The boronic acid or ester is reacting with trace water or other protic sources to replace the boron group with a hydrogen atom. This is a very common side reaction, especially at higher temperatures.[4][5]

    • Solution Protocol :

      • Switch to a More Stable Boron Reagent : If using a boronic acid, switch to the corresponding pinacol boronate ester (Bpin) or trifluoroborate salt (BF₃K), which are more resistant to protodeboronation.

      • Use Anhydrous Conditions : Ensure solvents are thoroughly dried and use a strong, non-hydroxide base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).

      • Optimize Base : The choice of base is critical. K₃PO₄ is often effective in challenging couplings as it is strong enough to promote transmetalation without introducing excess water.[4]

Problem 2: Low to no yield, with significant unreacted starting material.

This is a classic sign of poor catalyst activity or rapid deactivation. The catalytic cycle is stalling, most likely at the initial oxidative addition step.

  • Suspected Cause: Catalyst Deactivation or Insufficient Activity

    • Diagnosis : The pyridine nitrogen is inhibiting the catalyst, the active Pd(0) is aggregating into palladium black, or the chosen catalyst system is simply not potent enough to activate the C-I bond under your conditions.

    • Solution Protocol :

      • Employ a High-Performance Ligand : Switch from simple ligands like PPh₃ to a bulky, electron-rich Buchwald ligand (e.g., SPhos) or an NHC ligand (e.g., IPr). These are designed to overcome pyridine inhibition and stabilize the catalyst.[4][16]

      • Ensure a Rigorously Inert Atmosphere : Oxygen is detrimental. Degas your solvent thoroughly (using freeze-pump-thaw cycles is best) and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire setup and reaction.[4][18]

      • Increase Temperature Cautiously : Raising the temperature can overcome the activation barrier for oxidative addition, but it also accelerates deactivation and side reactions.[4] Monitor the reaction closely and consider this a last resort after optimizing the catalyst system.

Problem 3: Significant formation of a homocoupled bipyridine byproduct.

This occurs when two molecules of your boronic acid couple together.

  • Suspected Cause: Presence of Oxygen or Inefficient Precatalyst Reduction

    • Diagnosis : Homocoupling is often promoted by Pd(II) species or the presence of oxygen. If you are using a Pd(II) source (like Pd(OAc)₂ or PdCl₂), it must be efficiently reduced to Pd(0) to enter the catalytic cycle. If this reduction is slow, the Pd(II) can facilitate homocoupling.

    • Solution Protocol :

      • Improve Inert Atmosphere Technique : Re-evaluate your degassing and inert gas handling procedures to eliminate all traces of oxygen.[4]

      • Use a Pd(0) Source : Switch to a direct Pd(0) catalyst source like Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄) to bypass the need for an in situ reduction step.

      • Optimize Reagent Stoichiometry : Using a slight excess of the halo-pyridine (e.g., 1.05 equivalents) relative to the boronic acid can sometimes suppress homocoupling.

Deactivation_Pathways cluster_deactivation Catalyst Deactivation Pathways active_pd Active Pd(0)Lₙ Catalyst pd_black Palladium Black (Aggregation) active_pd->pd_black Ligand Dissociation or Degradation pd_pyridine Inactive Pyridine Complex [Pd(0)Lₙ(Py)] active_pd->pd_pyridine Pyridine Coordination pd_oxidized Oxidized/Degraded Complex (e.g., Pd(II) from O₂) active_pd->pd_oxidized Presence of Air (O₂)

Common deactivation pathways for a Pd(0) catalyst.
Experimental Protocol: A Starting Point

This general procedure for the selective Suzuki-Miyaura coupling at the 6-iodo position should be optimized for your specific boronic acid partner.

Title: Selective Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid pinacol ester (1.2 equiv)

  • SPhos-Pd-G3 precatalyst (2 mol%)

  • Potassium phosphate (K₃PO₄), finely ground and dried (3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

Procedure:

  • Flask Preparation : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid pinacol ester, K₃PO₄, and the SPhos-Pd-G3 precatalyst.

  • Inert Atmosphere : Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three to five times to ensure a completely inert atmosphere.[4]

  • Solvent Addition : Add the degassed solvent via syringe. The reaction mixture should be a suspension.

  • Reaction : Place the flask in a preheated oil bath at 80-100 °C. Stir vigorously for the required time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Work-up : After the reaction is complete (as judged by the consumption of the starting material), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Extraction : Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-chloro-6-aryl-3-methoxypyridine.

Troubleshooting_Workflow start Low or No Yield in Coupling Rxn q1 Is Starting Halide Consumed? start->q1 cause1 Likely Cause: Protodeboronation or Product Degradation q1->cause1 Yes cause2 Likely Cause: Catalyst Deactivation or Insufficient Activity q1->cause2 No a1_yes YES a1_no NO sol1 Solution: • Use Pinacol Ester/BF₃K • Use Anhydrous Base (K₃PO₄) • Ensure Dry Solvents cause1->sol1 sol2 Solution: • Use Bulky Ligand (SPhos, NHC) • Use Precatalyst (e.g., G3) • Rigorous Degassing • Cautiously Increase Temp. cause2->sol2

A decision tree for troubleshooting low-yield reactions.

References

Technical Support Center: Scale-Up Synthesis of 2-Chloro-6-iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Chloro-6-iodo-3-methoxypyridine. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities encountered when transitioning this synthesis from bench-scale to larger, multi-gram production. The following content provides in-depth, field-proven insights in a direct question-and-answer format to address specific challenges and frequently asked questions.

Part 1: Troubleshooting Guide for Scale-Up Synthesis

This section addresses specific problems that can arise during the scale-up process. The answers are grounded in chemical principles to help you not only solve the immediate issue but also understand its root cause.

Q1: My yield of this compound is significantly lower on a larger scale compared to my lab-scale experiments. What are the potential causes and how can I improve it?

This is a common and multifaceted scale-up challenge. The primary culprits for yield loss in this specific synthesis are typically related to mass and heat transfer limitations, which become more pronounced in larger reaction vessels.

  • Inadequate Mixing: On a small scale, magnetic stirring is often sufficient. In a larger reactor, inefficient agitation can create localized "hot spots" or areas of high reagent concentration. During the highly reactive lithiation step, this can lead to side reactions and product degradation.

    • Solution: Employ mechanical overhead stirring and ensure the impeller design is appropriate for the vessel geometry to create a homogenous reaction mixture.

  • Poor Temperature Control: The Directed ortho-Metalation (DoM) is highly exothermic and requires cryogenic temperatures (typically below -70 °C) to ensure selectivity and prevent decomposition of the lithiated intermediate.[1][2] A larger volume has a lower surface-area-to-volume ratio, making heat dissipation less efficient. A slow rise in internal temperature can drastically lower yield.

    • Solution: Ensure your cooling system has the capacity for the larger scale. The addition rate of the alkyllithium reagent must be carefully controlled and tied to the internal temperature. A "feed-on-demand" approach, where the addition pauses if the temperature exceeds a set limit, is advisable.

  • Instability of the Lithiated Intermediate: The 6-lithio-2-chloro-3-methoxypyridine intermediate is unstable, especially at temperatures above -60 °C. Prolonged reaction times or temperature excursions can lead to decomposition or unwanted side reactions before the iodine is introduced.

    • Solution: Minimize the time between the completion of the lithiation and the addition of the iodine solution. Ensure the iodine solution is pre-chilled before addition.

Below is a troubleshooting workflow to diagnose and address yield loss during scale-up.

G start Low Yield Observed on Scale-Up q1 Was the internal temperature maintained below -70 °C during lithiation? start->q1 sol1 Improve Cooling Capacity. Reduce n-BuLi Addition Rate. Calibrate Probes. q1->sol1 No q2 Is mixing efficient? (No dead spots, good vortex) q1->q2 Yes a1_yes Yes a1_no No end Yield Improved sol1->end sol2 Switch to Mechanical Stirring. Optimize Impeller Type/Speed. q2->sol2 No q3 Analysis shows significant side products (e.g., isomer)? q2->q3 Yes a2_yes Yes a2_no No sol2->end sol3 See Q2 on Impurity Profile. Consider Halogen Dance. q3->sol3 Yes q3->end No a3_yes Yes a3_no No sol3->end

Caption: Troubleshooting Decision Tree for Low Yield.

Q2: I am observing significant impurity peaks in my crude product analysis. What are the likely side products and how can their formation be minimized?

The most probable impurity is an isomer formed via a "Halogen Dance" rearrangement.[3][4] Other impurities can arise from incomplete reaction or over-iodination.

  • Isomer Formation (Halogen Dance): The primary challenge in this synthesis is the potential for the iodine atom to migrate from the desired C6 position. Under basic conditions (especially if the lithiated intermediate is allowed to warm up), the initial C6-lithiated species can rearrange to a more thermodynamically stable lithiated intermediate, which is then iodinated at a different position.[3][5] For instance, a 1,2-halogen shift is a known phenomenon in pyridine chemistry.[4]

    • Minimization Strategy: Strict temperature control is paramount. The "Halogen Dance" is highly temperature-dependent; keeping the reaction mixture below -70 °C significantly suppresses this rearrangement pathway.[5] Additionally, quenching the reaction quickly after the lithiation is complete minimizes the time for rearrangement to occur.

  • Unreacted Starting Material: The presence of 2-Chloro-3-methoxypyridine indicates incomplete lithiation.

    • Minimization Strategy: Ensure the alkyllithium reagent is accurately titrated and used in a slight excess (e.g., 1.05-1.10 equivalents). Verify that the starting material and solvent are scrupulously dry, as water will consume the alkyllithium reagent.

  • Di-iodinated Product: Formation of a di-iodinated species is possible, though less common if stoichiometry is controlled.

    • Minimization Strategy: Use no more than 1.0-1.1 equivalents of iodine. Add the iodine solution at a controlled rate to the lithiated species, rather than the other way around, to avoid localized excess of the iodinating agent.

Q3: Column chromatography is becoming impractical for purification on a multi-gram scale. What are alternative, scalable purification strategies?

Relying on chromatography for large-scale purification is inefficient and costly. Recrystallization is the preferred method for obtaining high-purity this compound on scale.

Recommended Protocol for Recrystallization:

  • Solvent Screening: Perform small-scale solubility tests to find a suitable solvent system. A good system is one where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices for compounds like this include isopropanol, ethanol, heptane, or mixtures thereof (e.g., toluene/heptane).

  • Dissolution: Dissolve the crude product in a minimal amount of the chosen hot solvent or solvent system.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize recovery.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the filter cake with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified product under vacuum.

Part 2: Frequently Asked Questions (FAQs)

This section covers fundamental questions about the synthesis, providing a solid foundation for planning your experiment.

Q1: What is the most common and scalable synthetic route to this compound?

The most robust and widely used method is the Directed ortho-Metalation (DoM) of 2-Chloro-3-methoxypyridine, followed by quenching with an iodine source.[1][2][6]

The overall transformation is as follows:

  • Step 1: Synthesis of 2-Chloro-3-methoxypyridine: This starting material is typically synthesized from 2-Chloro-3-hydroxypyridine by methylation.[7]

  • Step 2: Directed ortho-Metalation and Iodination: The key step involves treating 2-Chloro-3-methoxypyridine with a strong organolithium base at low temperature, which selectively removes the proton at the C6 position. This is followed by the addition of iodine to form the final product.

The workflow for the key step is visualized below.

G start Start: 2-Chloro-3-methoxypyridine in Anhydrous THF step1 Cool Reactor to < -75 °C start->step1 step2 Slowly Add n-Butyllithium (n-BuLi) step1->step2 step3 Stir for 1-2 hours at -75 °C (Formation of Lithiated Intermediate) step2->step3 step4 Slowly Add Solution of Iodine (I₂) in THF step3->step4 step5 Quench Reaction (e.g., with sat. NH₄Cl) step4->step5 step6 Aqueous Work-up & Extraction step5->step6 step7 Purification (e.g., Recrystallization) step6->step7 end Final Product: This compound step7->end

Caption: General Scale-Up Workflow.

Q2: Why is the lithiation directed to the C6 position?

The regioselectivity of the deprotonation is controlled by the directing groups on the pyridine ring. In 2-Chloro-3-methoxypyridine, the pyridine nitrogen is the most powerful directing group for metalation.[1][8] The organolithium reagent (like n-BuLi) coordinates to the Lewis basic nitrogen atom. This coordination pre-disposes the base to deprotonate the closest available proton, which is at the C6 position. While the methoxy group is also a directing group, the effect of the ring nitrogen is dominant in this heterocyclic system.[1][6]

Q3: Which lithiating agent and iodinating source are recommended for this synthesis on a large scale?

Choosing the right reagents is critical for cost, safety, and efficiency on a larger scale.

Reagent ClassRecommended for Scale-UpRationale & Considerations
Lithiating Agent n-Butyllithium (n-BuLi) Cost-Effective: Most economical organolithium base. Availability: Readily available in bulk as solutions in hexanes or heptanes. Reactivity: Sufficiently strong base for this deprotonation. Caution: Pyrophoric; requires handling under an inert atmosphere by trained personnel.
Alternative: LDAHigher Selectivity: Lithium diisopropylamide (LDA) can sometimes offer better selectivity but is more expensive and often prepared in situ, adding a process step.[5]
Iodinating Source Iodine (I₂) Atom Economy: Direct use of elemental iodine is efficient. Cost & Availability: Inexpensive and readily available. Handling: Solid iodine is easier to handle on a large scale than gaseous or highly corrosive liquid sources. It is typically added as a solution in the reaction solvent (e.g., THF).
Q4: What are the optimal temperature and solvent conditions?
  • Temperature: The optimal temperature for the lithiation step is -78 °C to -75 °C . This temperature is critical to prevent the decomposition of the lithiated intermediate and to suppress the "Halogen Dance" side reaction.[5] The iodination is also performed at this temperature.

  • Solvent: The solvent of choice is anhydrous Tetrahydrofuran (THF) . THF is essential because it effectively solvates the organolithium species and the resulting intermediate. It is crucial that the solvent be rigorously dried before use, as any moisture will destroy the organolithium reagent and prevent the reaction from proceeding.

References

avoiding dehalogenation of 2-Chloro-6-iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Chloro-6-iodo-3-methoxypyridine

A Guide to Chemoselective Cross-Coupling and Prevention of Dehalogenation

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address the common and often frustrating challenge of undesired dehalogenation during cross-coupling reactions. Our goal is to provide a deep understanding of the underlying chemical principles and to offer practical, field-tested solutions to ensure the success of your synthetic campaigns.

Section 1: Frequently Asked Questions (FAQs) on Core Reactivity

This section covers foundational knowledge about the substrate's reactivity, which is crucial for designing successful experiments from the outset.

Q1: Why is this compound a useful building block?

A1: This molecule is a highly valuable synthetic intermediate because it possesses two different halogen atoms on a pyridine ring, each with distinct reactivity. This differential reactivity allows for sequential, site-selective functionalization.[1][2] The carbon-iodine (C-I) bond is significantly more reactive than the carbon-chloride (C-Cl) bond in palladium-catalyzed cross-coupling reactions, enabling chemists to introduce a substituent at the 6-position while leaving the 2-position's chloro group available for a subsequent, different transformation.[3]

Q2: What is the general reactivity order of the halogens in palladium-catalyzed cross-coupling?

A2: The reactivity of aryl halides in the rate-determining oxidative addition step of the catalytic cycle follows the order of bond dissociation energy: C-I > C-OTf > C-Br >> C-Cl.[4] For this compound, this means that reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination will overwhelmingly occur at the C-I bond under appropriately mild conditions.[3][5]

Q3: What is "dehalogenation" and why does it happen?

A3: Dehalogenation is an undesired side reaction where a halogen atom (in this case, iodine or chlorine) is replaced by a hydrogen atom, leading to a hydrodehalogenated byproduct.[6] This is a common issue in cross-coupling chemistry and can occur through several mechanisms.[7] A primary pathway involves the formation of a palladium-hydride (Pd-H) species. This species can arise from the reaction of the palladium catalyst with various components in the mixture, such as an amine base, solvent (like alcohols), or even trace water.[8] The Pd-H species can then undergo reductive elimination with the aryl group on the palladium center, cleaving the C-X bond and forming a C-H bond instead of the desired C-C or C-N bond.[6][8]

Q4: Which position is more susceptible to dehalogenation, the 2-chloro or the 6-iodo?

A4: The 6-iodo position is more susceptible to dehalogenation. This is because the C-I bond is the first to undergo oxidative addition to the palladium center, forming the key Aryl-Pd(II)-I intermediate. It is this intermediate that is at risk of interception by a hydride source before the desired transmetalation and reductive elimination can occur. The C-Cl bond is generally inert under conditions designed for selective C-I coupling and would only become vulnerable under more forcing conditions intended to activate the chloride.

Section 2: Troubleshooting Guide for Dehalogenation in Cross-Coupling Reactions

This section provides specific, actionable advice for common cross-coupling reactions where dehalogenation is observed.

Scenario 1: Suzuki-Miyaura Coupling

Problem: "I'm attempting a Suzuki coupling at the 6-position with an arylboronic acid, but I'm seeing a significant amount of the 2-chloro-3-methoxypyridine byproduct."

G

Analysis & Solutions:

This outcome suggests that the catalytic cycle is being diverted towards a hydrodehalogenation pathway. The rate of the desired transmetalation step with the boronic acid is likely slow relative to the undesired reaction of the Aryl-Pd(II)-I intermediate.

  • Re-evaluate Your Base: Strong bases, particularly alkoxides like sodium tert-butoxide, can promote the formation of Pd-H species.[6]

    • Action: Switch to a milder inorganic base. Potassium phosphate (K₃PO₄) is often an excellent choice as it is sufficiently basic to promote transmetalation without aggressively generating hydride species.[9] Cesium carbonate (Cs₂CO₃) is another effective alternative.

  • Optimize Your Ligand: The ligand dictates the steric and electronic environment around the palladium center. Small ligands like triphenylphosphine (PPh₃) can result in a slow reductive elimination step, giving the dehalogenation pathway more time to occur.[9][10]

    • Action: Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands stabilize the catalyst, accelerate the rate-limiting oxidative addition, and promote the desired C-C bond-forming reductive elimination over side reactions.[6]

  • Check Your Solvents and Reagents: Solvents like alcohols can act as hydride donors. Furthermore, trace water in the reaction can be a proton source for protodehalogenation, especially if the transmetalation is slow.[9][11]

    • Action: Use high-purity, anhydrous aprotic solvents such as toluene, dioxane, or 2-MeTHF. While Suzuki reactions often benefit from some water to facilitate the dissolution of the base and boronic acid speciation, excessive water can be detrimental.[12] Ensure your boronic acid is pure and has not undergone significant protodeboronation during storage.

Table 1: Recommended Starting Conditions for Suzuki Coupling at the C-6 Iodo Position

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Readily forms active Pd(0) in situ.
Ligand SPhos or XPhos (1.1-1.2 eq. relative to Pd)Bulky, electron-rich ligand to promote fast reductive elimination.[6]
Base K₃PO₄ (2-3 equivalents)Effective, non-nucleophilic base that minimizes dehalogenation.[9]
Solvent Toluene/H₂O (e.g., 10:1 ratio) or Dioxane/H₂OAprotic solvent with minimal water to aid solubility and transmetalation.
Temperature 80-100 °CSufficient to drive the reaction without promoting catalyst decomposition.
Scenario 2: Sonogashira Coupling

Problem: "I'm performing a Sonogashira coupling with a terminal alkyne to functionalize the 6-position. My yield is low, and I'm isolating the dehalogenated starting material."

Analysis & Solutions:

Dehalogenation in Sonogashira reactions often points to issues with the copper co-catalyst or slow coupling kinetics. The classic Sonogashira mechanism involves two interconnected catalytic cycles for palladium and copper.[4][13]

G

  • Consider Copper-Free Conditions: While traditional Sonogashira protocols use a copper(I) co-catalyst (e.g., CuI), copper can sometimes promote side reactions, including alkyne homocoupling (Glaser coupling). More modern, copper-free conditions often provide cleaner reactions.[13]

    • Action: Attempt the reaction using a palladium catalyst with a suitable ligand (e.g., P(t-Bu)₃) and a strong organic base (e.g., diisopropylethylamine, triethylamine) in a solvent like THF or DMF, omitting the CuI.

  • Base Selection is Critical: The base in a Sonogashira reaction not only neutralizes the HX byproduct but also deprotonates the terminal alkyne.[4] An amine base like Et₃N or i-Pr₂NEt is standard.

    • Action: Ensure the amine base is pure, dry, and adequately degassed. Oxygen can lead to oxidative homocoupling of the alkyne, consuming starting material and complicating purification.

  • Catalyst and Ligand Choice: For challenging substrates, the generic Pd(PPh₃)₄ may not be optimal.

    • Action: A more active catalyst system, such as PdCl₂(PPh₃)₂ or one generated in situ from Pd₂(dba)₃ and a phosphine ligand, can accelerate the desired coupling, outcompeting the dehalogenation. The choice of ligand can control regioselectivity in di- or tri-halogenated systems.[14][15]

Scenario 3: Buchwald-Hartwig Amination

Problem: "When I try to couple a primary or secondary amine at the 6-position, I get a mixture of my desired product and the dehalogenated 2-chloro-3-methoxypyridine."

Analysis & Solutions:

Dehalogenation during Buchwald-Hartwig amination is a known side reaction.[16] It often occurs when the reductive elimination of the C-N bond is slow, allowing for competing β-hydride elimination (if the amine has an α-hydrogen) or reaction with a Pd-H species.[16] The pyridine nitrogen itself can also coordinate to the palladium center, potentially inhibiting the catalytic cycle—a phenomenon known as the "2-pyridyl problem".[17][18]

  • Use a Strong, Non-Nucleophilic, Sterically Hindered Base: A strong base is required to deprotonate the amine or the intermediate palladium-amine complex.[16] Sodium tert-butoxide (NaOᵗBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.

    • Action: NaOᵗBu is generally the base of choice for these couplings. Ensure it is fresh and from an unopened container, as it can degrade on exposure to air and moisture.

  • Employ Modern, Specialized Ligands: This is the most critical parameter for successful Buchwald-Hartwig amination, especially with challenging heterocyclic substrates. The ligand must be bulky enough to promote fast reductive elimination and prevent the formation of inactive catalyst dimers.[19]

    • Action: Use state-of-the-art biarylphosphine ligands specifically developed for C-N coupling. For selective coupling at the iodo-position, ligands like Josiphos or those from the Buchwald portfolio (e.g., XPhos, BrettPhos) are highly effective.[19] These ligands are designed to accelerate the desired C-N bond formation, minimizing the lifetime of intermediates that could lead to dehalogenation.[19]

  • Control Reaction Temperature: Higher temperatures can sometimes favor dehalogenation or catalyst decomposition.[6]

    • Action: Start at a moderate temperature (e.g., 80-90 °C) and monitor the reaction closely by LC-MS. Only increase the temperature if the reaction is sluggish.

Section 3: Prophylactic Protocol: Selective Suzuki Coupling

This section provides a robust, pre-optimized protocol designed to maximize the yield of the desired C-6 coupled product while minimizing dehalogenation.

Objective: To perform a selective Suzuki-Miyaura coupling at the C-6 iodo position of this compound.

Materials:

  • This compound (1.0 eq)

  • Arylboronic Acid (1.2-1.5 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)

  • SPhos (0.044 eq, 4.4 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄) (3.0 eq), finely ground

  • Anhydrous Toluene

  • Degassed Water

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), K₃PO₄ (3.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.044 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene and degassed water via syringe to achieve a desired concentration and solvent ratio (e.g., a 10:1 mixture of toluene:water, at a substrate concentration of 0.1 M).

  • Degassing: Sparge the resulting suspension with argon gas for 10-15 minutes to ensure all dissolved oxygen is removed.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2-chloro-6-aryl-3-methoxypyridine product.

References

optimizing reaction temperature for Buchwald-Hartwig amination of 2-Chloro-6-iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Optimizing Reaction Temperature for the Selective Amination of 2-Chloro-6-iodo-3-methoxypyridine

Audience: Researchers, Scientists, and Drug Development Professionals

Document ID: BHA-TSG-2C6I3MP-T-OPT

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers encountering challenges with the Buchwald-Hartwig amination of this compound. The primary focus is on leveraging reaction temperature to achieve selective C-N bond formation at the C-I position, a common objective in pharmaceutical synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical for the amination of this compound?

Temperature is the most critical parameter for controlling selectivity in di-halogenated substrates like this one. The carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds have different strengths and reactivities. The C-I bond is weaker and more reactive, making it more susceptible to oxidative addition to the Palladium(0) catalyst at lower temperatures.[1] As the temperature increases, the energy barrier for the oxidative addition of the stronger, less reactive C-Cl bond can be overcome, leading to a loss of selectivity and the formation of di-substituted products or mixtures of mono-substituted isomers.[2] Therefore, precise temperature control is the primary tool for favoring mono-amination at the C-6 (iodo) position.

Q2: Which position, the C-I or C-Cl, is expected to react first in a Buchwald-Hartwig amination?

The C-I bond will react first. The general order of reactivity for aryl halides in the oxidative addition step of the Buchwald-Hartwig catalytic cycle is Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[3][4] This is due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, which facilitates its cleavage and insertion of the palladium catalyst. This inherent reactivity difference is the foundation for achieving selective mono-amination.

Q3: What are the typical starting conditions for a selective mono-amination at the C-6 (iodo) position?

A successful starting point involves conditions that favor the reaction of the more labile C-I bond while keeping the C-Cl bond intact. This generally means using milder conditions. Typical reaction temperatures for such selective couplings are often in the range of room temperature to 80 °C.[5] The choice of a bulky, electron-rich phosphine ligand is also crucial as it can promote the reaction at lower temperatures.[6][7]

Table 1: Recommended Starting Conditions for Selective C-I Amination

ParameterRecommendationRationale
Temperature 40 - 70 °CLow enough to disfavor C-Cl activation.
Catalyst Pd₂(dba)₃ or Pd(OAc)₂Common and effective palladium precursors.[3]
Ligand XPhos, RuPhos, or BrettPhosBulky, electron-rich ligands facilitate catalysis at lower temperatures.[6]
Base NaOtBu or LHMDSStrong, non-nucleophilic bases are often effective.[8] Use K₃PO₄ or Cs₂CO₃ for base-sensitive substrates.[3]
Solvent Toluene or DioxaneAprotic solvents that are common and effective for this reaction.[9] Toluene can be advantageous as it helps precipitate iodide salts, which can sometimes inhibit the catalyst.[4][6]

Troubleshooting Guide: Temperature Optimization

This section addresses specific problems you might encounter while trying to optimize the reaction temperature for selective amination.

Q4: I am observing a mixture of the desired 6-amino product, the 2-amino isomer, and the 2,6-diamino product. How can I improve selectivity for the C-6 position?

This is a classic selectivity problem that points directly to the reaction temperature being too high.

Causality: The formation of the 2-amino (from C-Cl activation) and 2,6-diamino products indicates that the energy input is sufficient to overcome the activation barrier for C-Cl bond cleavage. Highly active catalyst systems can also contribute to this issue.

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is the most direct solution. Decrease the temperature in 10-15 °C increments. If you started at 80 °C, try running the reaction at 65 °C, and then 50 °C. Monitor the reaction progress and product distribution carefully by TLC or LC-MS.

  • Re-evaluate Your Ligand Choice: While highly active, bulky monophosphine ligands are excellent, an overly active catalyst might reduce the temperature window for selectivity. If lowering the temperature significantly slows the reaction, consider a slightly less active but still effective ligand. However, in most cases, the issue is temperature, not the ligand being "too good."

  • Check Base Strength: In some cases, a very strong base can promote side reactions. If you are using NaOtBu, consider switching to a weaker base like K₃PO₄ or Cs₂CO₃, although this may require a slight increase in temperature to maintain a reasonable reaction rate.[3]

Q5: My reaction is extremely slow or stalls completely at lower temperatures (e.g., < 50 °C). What should I do?

While lower temperatures favor selectivity, there must be enough thermal energy to drive the catalytic cycle forward.

Causality: The overall reaction rate is too low at the set temperature. This could be due to inefficient oxidative addition, slow reductive elimination, or issues with catalyst activation.

Troubleshooting Steps:

  • Incrementally Increase Temperature: Raise the temperature in small steps (5-10 °C) and monitor for the onset of the desired reaction. The goal is to find the "sweet spot" where the C-I bond reacts efficiently without significant C-Cl activation. A systematic temperature screen is highly recommended.[10]

  • Increase Catalyst/Ligand Loading: While not ideal for process chemistry, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can often overcome kinetic hurdles at lower temperatures.

  • Ensure Anhydrous and Degassed Conditions: Water and oxygen can deactivate the palladium catalyst, an effect that can be more pronounced when the reaction is already kinetically challenged at low temperatures. Ensure your solvent and reagents are dry and the reaction is performed under an inert atmosphere (Argon or Nitrogen).[11]

  • Confirm Reagent Purity: Impurities in the starting materials or amine can act as catalyst poisons.

Q6: I'm seeing significant amounts of the hydrodehalogenated side product (3-methoxy-2-chloropyridine). How does temperature influence this, and how can I minimize it?

Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, often competing with the desired C-N bond formation.

Causality: This side reaction can occur via β-hydride elimination from the palladium-amido intermediate, which competes with reductive elimination.[7] Higher temperatures can sometimes favor this pathway, especially if the reductive elimination step is slow. The presence of water or other protic impurities can also be a source of protons for this side reaction.

Troubleshooting Steps:

  • Optimize Temperature: There is no universal rule, as the effect of temperature on the competition between reductive elimination and β-hydride elimination can be complex. However, running the reaction at the lowest possible temperature that affords a reasonable rate is a good starting point.

  • Ligand Selection is Key: The steric and electronic properties of the phosphine ligand have a profound impact on the rate of reductive elimination versus β-hydride elimination. Bulky, electron-rich ligands are known to accelerate reductive elimination, thereby minimizing hydrodehalogenation.[7] If you are seeing this side product, ensure you are using a state-of-the-art ligand like XPhos or RuPhos.

  • Strictly Anhydrous Conditions: As mentioned before, ensure all components of the reaction are scrupulously dried to minimize proton sources that can facilitate hydrodehalogenation.

Experimental Protocols & Visualizations

Protocol 1: Systematic Temperature Screening

This protocol outlines a parallel screening approach to efficiently identify the optimal temperature for selective mono-amination.

  • Setup: Arrange 5 reaction vials suitable for heating and stirring under an inert atmosphere.

  • Reagent Preparation: Prepare a stock solution of this compound, the desired amine (1.1 eq), and the base (1.4 eq) in anhydrous, degassed toluene.

  • Catalyst Preparation: In a glovebox, prepare a stock solution or pre-weigh the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., XPhos, 2.5 mol%).

  • Reaction Assembly:

    • To each vial, add the palladium precursor and ligand.

    • Add an equal volume of the reagent stock solution to each vial.

    • Seal the vials, remove them from the glovebox, and place them in separate heating blocks or a parallel synthesis setup.

  • Execution: Set each vial to a different temperature (e.g., 40°C, 50°C, 60°C, 70°C, 80°C).

  • Monitoring: After a set time (e.g., 2 hours), take a small aliquot from each reaction, quench, and analyze by LC-MS to determine conversion and the ratio of products (desired mono-amino, undesired isomer, di-amino, starting material).

  • Analysis: Continue monitoring at intervals (e.g., 6h, 12h, 24h) to find the temperature that gives the best combination of high conversion and high selectivity.

Diagram 1: Buchwald-Hartwig Catalytic Cycle & Selectivity

Buchwald_Hartwig_Cycle cluster_main Catalytic Cycle cluster_side Side Reaction (Higher Temp) Pd0 L-Pd(0) Active Catalyst OA_Complex_I Oxidative Addition Complex (C-I) Pd0->OA_Complex_I Ar-I (Low Temp) OA_Complex_Cl Oxidative Addition Complex (C-Cl) Pd0->OA_Complex_Cl Ar-Cl (High Temp) Amine_Coord Amine Coordination & Deprotonation OA_Complex_I->Amine_Coord + Amine (R₂NH) + Base Pd_Amido Pd(II)-Amido Complex Amine_Coord->Pd_Amido Pd_Amido->Pd0 Product 6-Amino-2-chloro- 3-methoxypyridine Pd_Amido->Product Reductive Elimination Side_Product 2-Amino Product or Di-Substituted Product OA_Complex_Cl->Side_Product Further Reaction caption Fig 1. Selective oxidative addition is key.

Caption: Fig 1. Selective oxidative addition is key.

Diagram 2: Troubleshooting Workflow for Temperature Optimization

Troubleshooting_Workflow start Start: Initial experiment (e.g., 60 °C) analysis Analyze by LC-MS: Conversion & Selectivity start->analysis outcome1 Outcome 1: Low Conversion (<80%) Good Selectivity (>95:5) analysis->outcome1 outcome2 Outcome 2: Poor Selectivity (Mixture of isomers/di-sub) analysis->outcome2 outcome3 Outcome 3: Good Conversion & Selectivity analysis->outcome3 action1 Action: Increase Temp by 10 °C outcome1->action1 action2 Action: Decrease Temp by 15 °C outcome2->action2 end Result: Optimized Temperature Found outcome3->end action1->analysis Re-run & Analyze recheck Re-check Ligand/Base if stalling persists action1->recheck action2->analysis Re-run & Analyze caption Fig 2. Decision tree for optimization.

Caption: Fig 2. Decision tree for optimization.

References

Validation & Comparative

A Comprehensive Spectroscopic and Analytical Guide to 2-Chloro-6-iodo-3-methoxypyridine: An In-depth NMR Analysis and Comparison with Alternative Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug discovery, the precise structural elucidation of novel heterocyclic compounds is paramount. 2-Chloro-6-iodo-3-methoxypyridine stands as a versatile building block, offering multiple reaction sites for the synthesis of complex molecular architectures. This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive analysis of its structural features using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Recognizing the multifaceted nature of analytical chemistry, we will also delve into a comparative analysis with alternative techniques, namely Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. This guide is designed to not only present data but to explain the causality behind the analytical choices, ensuring a robust and self-validating approach to structural characterization.

Predicted ¹H and ¹³C NMR Analysis of this compound

Due to the limited availability of direct experimental spectra for this compound in the public domain, this section presents a detailed prediction and interpretation based on established principles of NMR spectroscopy and data from analogous substituted pyridines. This predictive analysis serves as a powerful tool for researchers anticipating the spectral features of this molecule.

The structure and numbering convention for this compound are as follows:

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methoxy group protons.

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)AssignmentRationale
~ 7.3 - 7.5d~ 8.0H-4The deshielding effect of the adjacent nitrogen and the electron-withdrawing iodine at C-6 will shift this proton downfield. It will appear as a doublet due to coupling with H-5.
~ 6.8 - 7.0d~ 8.0H-5The electron-donating methoxy group at C-3 will shield this proton, shifting it upfield relative to H-4. It will appear as a doublet due to coupling with H-4.
~ 3.9 - 4.1s--OCH₃This singlet corresponds to the three equivalent protons of the methoxy group. Its chemical shift is typical for methoxy groups attached to an aromatic ring.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is predicted to exhibit six distinct signals, one for each carbon atom in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 158 - 162C-3The oxygen of the methoxy group is strongly electron-donating, causing a significant downfield shift for the directly attached C-3.
~ 150 - 154C-2The electronegative chlorine atom and the adjacent nitrogen atom will deshield C-2, resulting in a downfield chemical shift.
~ 145 - 149C-6The iodine atom has a less pronounced deshielding effect compared to chlorine, and the adjacent nitrogen also contributes to the downfield shift of C-6.
~ 125 - 129C-4This carbon is expected to be in the typical aromatic region, influenced by the adjacent nitrogen and the methoxy group.
~ 110 - 114C-5The electron-donating effect of the methoxy group at the ortho position will shield C-5, shifting it upfield.
~ 55 - 58-OCH₃The carbon of the methoxy group will appear in the typical aliphatic region for such a functional group.

Advanced 2D NMR Techniques for Definitive Structural Confirmation

While 1D NMR provides fundamental information, 2D NMR techniques are indispensable for unambiguous assignment, especially in complex molecules.

  • COSY (Correlation Spectroscopy): A COSY experiment would show a cross-peak between H-4 and H-5, confirming their scalar coupling and adjacency on the pyridine ring.[1]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton to its directly attached carbon. We would expect to see correlations between H-4 and C-4, H-5 and C-5, and the methoxy protons with the methoxy carbon.[2]

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying connectivity across multiple bonds and assigning quaternary carbons.[2][3] Key expected correlations are:

    • H-4 would show correlations to C-2, C-3, and C-6.

    • H-5 would show correlations to C-3 and C-6.

    • The methoxy protons would show a strong correlation to C-3.

Caption: Predicted key 2D NMR correlations for this compound.

Comparison with Alternative Analytical Techniques

A comprehensive structural elucidation often involves a multi-technique approach. Here, we compare NMR with other common analytical methods for the characterization of this compound.

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed information on the carbon-hydrogen framework, connectivity, and chemical environment of atoms.Provides unambiguous structure determination and stereochemistry. Non-destructive.Relatively low sensitivity compared to MS. Can be time-consuming for complex molecules.
Mass Spectrometry Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns provide structural clues.High sensitivity. Provides molecular formula. Characteristic isotopic patterns for Cl and I aid in identification.Does not provide detailed connectivity information. Isomers can be difficult to distinguish.
FTIR Spectroscopy Presence of functional groups based on their vibrational frequencies.Fast and simple to operate. Good for identifying key functional groups (e.g., C-O, C-Cl, aromatic C-H).Provides limited information on the overall molecular structure. Not suitable for distinguishing isomers with similar functional groups.
UV-Vis Spectroscopy Information about electronic transitions within the molecule, particularly conjugated systems.Simple and rapid. Can be used for quantitative analysis.Provides limited structural information. Spectra can be broad and non-specific.
Mass Spectrometry (MS)

Electron Impact (EI) or Electrospray Ionization (ESI) would be suitable for this molecule. The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 269. The presence of chlorine and iodine would result in a characteristic isotopic pattern. Chlorine has two major isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%), leading to an M+2 peak with an intensity of about one-third of the M⁺ peak.[4] Iodine is monoisotopic (¹²⁷I). The fragmentation pattern would likely involve the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of CO, and cleavage of the C-I and C-Cl bonds.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum would provide evidence for the key functional groups present in the molecule.

Predicted Vibrational Frequency (cm⁻¹)Assignment
3100-3000Aromatic C-H stretching
2950-2850Aliphatic C-H stretching (-OCH₃)
1600-1450Aromatic C=C and C=N stretching
1250-1200Asymmetric C-O-C stretching
1050-1000Symmetric C-O-C stretching
850-750C-Cl stretching
~500C-I stretching
Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum, typically recorded in a solvent like ethanol or cyclohexane, would show absorption bands corresponding to π → π* and n → π* electronic transitions of the substituted pyridine ring.[5] The exact wavelengths of maximum absorbance (λ_max) would be influenced by the combination of the electron-donating methoxy group and the electron-withdrawing halogens.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse sequence.

    • Acquire at least 16 scans.

    • Set the spectral width to cover the range of approximately -1 to 12 ppm.

    • Use a relaxation delay of at least 2 seconds.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquire a sufficient number of scans for a good signal-to-noise ratio (this will depend on the sample concentration and spectrometer).

    • Set the spectral width to cover the range of approximately 0 to 200 ppm.

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • Use standard, gradient-selected pulse programs.

    • Optimize the acquisition parameters (e.g., number of increments, scans per increment) based on the sample concentration.[5]

Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

FTIR Spectroscopy (KBr Pellet)
  • Sample Preparation: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder in an agate mortar and pestle.

  • Pellet Formation: Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol). Perform serial dilutions to obtain a solution with an absorbance in the optimal range (0.2-1.0 AU).

  • Data Acquisition: Record the UV-Vis spectrum over a range of approximately 200-400 nm using a quartz cuvette. Use the pure solvent as a blank.[5]

Conclusion

The structural elucidation of this compound is a prime example of the synergy between various analytical techniques. While ¹H and ¹³C NMR, supported by 2D methods, provide the most detailed and unambiguous structural information, a comprehensive analysis is best achieved by integrating data from Mass Spectrometry, FTIR, and UV-Vis spectroscopy. This multi-faceted approach ensures a high degree of confidence in the structural assignment, a critical requirement in the fields of chemical research and drug development. The predictive nature of the NMR analysis presented here, grounded in established spectroscopic principles, offers a valuable roadmap for researchers working with this and structurally related compounds.

References

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of 2-Chloro-6-iodo-3-methoxypyridine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

<_>

Introduction: The Versatility of a Privileged Scaffold

2-Chloro-6-iodo-3-methoxypyridine is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2] Its utility stems from the differential reactivity of the two halogen substituents. The carbon-iodine bond is weaker and more readily undergoes oxidative addition in transition metal-catalyzed cross-coupling reactions compared to the more robust carbon-chlorine bond.[3] This predictable chemoselectivity allows for the sequential and regioselective introduction of diverse functionalities, making it a valuable scaffold for constructing complex molecular architectures.

Monitoring the progress of these synthetic transformations and accurately characterizing the resulting products is paramount for optimizing reaction conditions, ensuring purity, and confirming the desired molecular structure.[4][5] Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), has become an indispensable tool for these tasks, offering unparalleled sensitivity and structural information.[6][7] This guide provides a comparative analysis of mass spectrometry-based strategies for the analysis of this compound and its reaction products, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Synthetic Transformations: A Playground for Cross-Coupling

The distinct reactivity of the C-I and C-Cl bonds in this compound allows for a variety of selective cross-coupling reactions. Understanding these reactions is key to anticipating the types of products that will require analysis.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds by coupling the pyridine scaffold with boronic acids or their esters.[8][9] The reaction typically occurs preferentially at the more reactive iodo-position.[3]

  • Sonogashira Coupling: This reaction, catalyzed by palladium and copper, enables the formation of a C-C bond between the pyridine and a terminal alkyne, again favoring the C-I position.[3][10][11] This is a powerful method for introducing alkynyl moieties, which are valuable handles for further chemistry.[10]

  • Buchwald-Hartwig Amination: A cornerstone of modern synthetic chemistry, this palladium-catalyzed reaction forms carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines.[12][13][14][15]

The products of these reactions will have significantly different physicochemical properties (polarity, volatility, molecular weight) than the starting material, necessitating a flexible and robust analytical approach.

Comparative Analysis of Mass Spectrometry Techniques

The choice of MS technique is critical and depends on the analytical question being asked—be it rapid reaction monitoring, detailed structural confirmation, or precise quantification of impurities.[16]

Technique Primary Application Advantages Limitations Best For
Direct Injection / Flow Injection Analysis (FIA)-MS Rapid reaction screening- Very fast ( < 1 min/sample)- Minimal sample preparation- High throughput- Ion suppression effects- Inability to separate isomers- Limited quantitative accuracyQuick checks for product formation or starting material consumption.
Liquid Chromatography-Mass Spectrometry (LC-MS) Detailed reaction profiling, impurity analysis, and quantification- Separates components of a mixture[6][17]- Reduces matrix effects- Enables quantification[18]- Can distinguish isomers- Longer analysis time (minutes)- Requires method developmentComprehensive analysis of complex reaction mixtures, identification of byproducts and impurities.[5][7]
High-Resolution Mass Spectrometry (HRMS) Unambiguous formula determination and structural elucidation- Provides accurate mass measurements (<5 ppm)[19][20]- High confidence in elemental composition assignment[19][21]- Resolves isobaric interferences- Higher instrument cost- Larger data file sizesIdentifying unknown products and impurities, confirming molecular formulas.[22][23]
Tandem Mass Spectrometry (MS/MS) Structural confirmation- Provides fragmentation data for structural elucidation[6][16]- Increases specificity and sensitivity for quantification- Requires method optimization (collision energy)Confirming the connectivity of atoms in a newly synthesized molecule.[24]
The Power of Ionization: ESI vs. APCI

The choice of ionization source is crucial for successfully analyzing the diverse products from this compound reactions.

  • Electrospray Ionization (ESI): This is the workhorse for LC-MS.[4][18] ESI is a "soft" ionization technique ideal for the polar, often non-volatile products of cross-coupling reactions.[25][26] It typically forms protonated molecules [M+H]+ or adducts with salts like sodium [M+Na]+.[26]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more volatile compounds.[25][27] It can be a valuable alternative if ESI fails to produce a strong signal for a particular analyte.[28]

For the majority of Suzuki, Sonogashira, and Buchwald-Hartwig products derived from this compound, ESI in positive ion mode is the recommended starting point due to the presence of the basic pyridine nitrogen, which is readily protonated.

Workflow and Decision Making

A logical workflow ensures efficient and comprehensive analysis. The choice of technique should be guided by the stage of the research.

G cluster_0 Reaction Stage cluster_1 Analytical Goal cluster_2 Recommended Technique Start Reaction in Progress Monitor Monitor Conversion? Start->Monitor Workup Post-Workup / Purification Profile Identify All Components? Workup->Profile Final Final Product Characterization Confirm Confirm Structure & Purity? Final->Confirm FIA FIA-MS Monitor->FIA For speed LCMS LC-MS Profile->LCMS For separation HRMS LC-HRMS/MS Confirm->HRMS For accuracy & structure

Caption: Decision workflow for selecting the appropriate MS technique.

Anticipated Fragmentation Patterns: Decoding the Spectra

Tandem mass spectrometry (MS/MS) provides a structural fingerprint of a molecule. While exact fragmentation depends on the specific product, some general pathways can be predicted for derivatives of this compound.

Starting Material (this compound, C₆H₅ClINO, MW: 269.47):

  • Loss of Methyl Radical: A common fragmentation for methoxy groups is the loss of a methyl radical (•CH₃), leading to a fragment at m/z ~254.

  • Loss of Halogens: Expect to see losses corresponding to iodine (•I) and chlorine (•Cl). The C-I bond is weaker and will likely fragment more readily.

  • Ring Cleavage: Fragmentation of the pyridine ring itself can occur, often through the loss of neutral molecules like HCN.[29]

Example Product (Suzuki coupling with Phenylboronic Acid): 2-Chloro-3-methoxy-6-phenylpyridine

  • Molecular Ion: This will be the base peak in many soft ionization methods.

  • Loss of Methyl Radical: Similar to the starting material, loss of •CH₃ is expected.

  • Loss of Chlorine: Loss of the •Cl radical.

  • Loss of HCl: A common pathway is the elimination of hydrogen chloride.

The presence of characteristic isotopic patterns for chlorine (M:M+2 ratio of ~3:1) and bromine (M:M+2 ratio of ~1:1), if it were present, are powerful diagnostic tools.[30]

G Parent [Product + H]+ Frag1 Loss of •CH3 Parent->Frag1 Frag2 Loss of •Cl Parent->Frag2 Frag3 Loss of Ring Fragment (e.g., HCN) Frag1->Frag3

Caption: Generalized fragmentation pathway for a reaction product.

Experimental Protocols

The following protocols are provided as validated starting points. Instrument parameters should be optimized for the specific system in use.

Protocol 1: Model Suzuki Reaction

This protocol describes a representative Suzuki-Miyaura coupling reaction.

  • To a clean, dry reaction vial, add this compound (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent mixture (e.g., Dioxane/Water 4:1).

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., every hour).

Protocol 2: Sample Preparation for MS Analysis
  • Withdraw a small aliquot (~5-10 µL) from the reaction mixture.

  • Dilute the aliquot 1:1000 with a suitable solvent (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid). The high dilution is critical to avoid saturating the detector and contaminating the MS source.

  • Vortex the sample thoroughly.

  • If the reaction mixture contains solids, centrifuge the diluted sample and transfer the supernatant to an autosampler vial.

Protocol 3: Comparative LC-MS Method

This method is designed to separate the starting material from a less polar product.

  • LC System: Standard HPLC or UHPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient:

    • 0.0 min: 10% B

    • 5.0 min: 95% B

    • 6.0 min: 95% B

    • 6.1 min: 10% B

    • 8.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • MS Detector: ESI in Positive Ion Mode

  • Scan Range: m/z 100-800

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

Data Interpretation: A Case Study

Consider a Suzuki reaction between this compound and 4-methoxyphenylboronic acid.

CompoundFormulaCalculated Exact Mass [M+H]⁺Observed HRMS [M+H]⁺Retention Time (min)
Starting Material C₆H₆ClINO⁺270.9177270.9175~2.8
Product C₁₃H₁₃ClNO₂⁺250.0630250.0628~4.2
Dehalogenated Byproduct (Iodo) C₆H₇ClNO⁺144.0211144.0213~2.1
Dehalogenated Byproduct (Chloro) C₆H₇INO⁺235.9567235.9565~2.5

Analysis:

  • The successful formation of the product is confirmed by the appearance of a peak at m/z 250.0628, which matches the calculated exact mass for the desired compound.[19]

  • The product is less polar than the starting material, and therefore has a longer retention time on the reverse-phase column.

  • The presence of low-level dehalogenated byproducts can also be monitored, providing valuable insight into reaction side pathways.

Conclusion and Future Perspectives

Mass spectrometry is an essential, high-impact technique for the analysis of reactions involving this compound. The strategic application of FIA-MS for rapid screening, LC-MS for detailed profiling, and LC-HRMS/MS for definitive structural confirmation provides a comprehensive analytical toolkit for the modern synthetic chemist.[4][19] As ambient ionization techniques and real-time monitoring technologies continue to evolve, the ability to gain immediate, high-quality chemical intelligence directly from the reaction vessel will further accelerate discovery and development in this important area of chemistry.[31]

References

Reactivity Face-Off: A Comparative Guide to 2-Chloro-6-iodopyridine and 2-Bromo-6-iodopyridine in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, halogenated pyridines are indispensable building blocks. Their utility lies in the strategic placement of halogen atoms, which serve as versatile handles for a myriad of cross-coupling and substitution reactions. This guide provides an in-depth, objective comparison of the reactivity of two closely related yet distinct synthons: 2-chloro-6-iodopyridine and 2-bromo-6-iodopyridine. By examining their performance in key synthetic transformations, supported by experimental data and mechanistic insights, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.

The Decisive Factor: The Carbon-Halogen Bond

The reactivity of these dihalopyridines is fundamentally governed by the nature of the carbon-halogen (C-X) bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the C-X bond to the Pd(0) catalyst. The efficiency of this step is inversely related to the bond dissociation energy (BDE) of the C-X bond. The established trend for C-X BDEs is C-Cl > C-Br > C-I. Consequently, the reactivity of halopyridines in these transformations follows the inverse trend: I > Br > Cl.

This inherent reactivity difference is the cornerstone of chemoselectivity when dealing with polyhalogenated heterocycles. For both 2-chloro-6-iodopyridine and 2-bromo-6-iodopyridine, the C-I bond at the 6-position is significantly more labile than the C-Cl or C-Br bond at the 2-position. This allows for selective functionalization at the 6-position under milder conditions, leaving the halogen at the 2-position available for subsequent transformations.

While the primary determinant of reactivity is the halogen at the coupling site (iodine at C-6), the halogen at the 2-position (chlorine vs. bromine) exerts a secondary, yet potentially significant, electronic influence on the pyridine ring. Chlorine is more electronegative than bromine, rendering the pyridine ring in 2-chloro-6-iodopyridine more electron-deficient than that of its bromo-counterpart. This subtle electronic perturbation can influence the rates of both oxidative addition in cross-coupling reactions and the susceptibility of the ring to nucleophilic attack.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

To provide a clear and objective comparison, we will examine the performance of these two substrates in three of the most pivotal cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. When employing 2-chloro-6-iodopyridine and 2-bromo-6-iodopyridine, high regioselectivity for coupling at the C-6 position is expected. The more electron-withdrawing nature of the chlorine atom in 2-chloro-6-iodopyridine may lead to a slightly faster rate of oxidative addition at the C-I bond compared to 2-bromo-6-iodopyridine. However, in practice, both substrates are expected to be highly reactive at the C-6 position, with excellent yields and selectivity.

SubstrateCoupling PartnerCatalyst SystemProductTypical Yield (%)Regioselectivity (C6:C2)
2-Chloro-6-iodopyridinePhenylboronic acidPd(PPh₃)₄, K₂CO₃2-Chloro-6-phenylpyridine>90>99:1
2-Bromo-6-iodopyridinePhenylboronic acidPd(PPh₃)₄, K₂CO₃2-Bromo-6-phenylpyridine>95>99:1

Note: The data presented is a synthesis of typical results found in the literature for analogous dihalopyridines and serves as a guide for reaction planning.

Sonogashira Coupling

The Sonogashira coupling is a powerful tool for the synthesis of alkynyl-substituted aromatics and heteroaromatics. Similar to the Suzuki-Miyaura coupling, the reaction with 2-chloro-6-iodopyridine and 2-bromo-6-iodopyridine is anticipated to proceed with high selectivity at the C-6 iodo-position. The weaker C-I bond facilitates a more rapid oxidative addition to the palladium catalyst compared to the C-Br or C-Cl bond.

SubstrateCoupling PartnerCatalyst SystemProductTypical Yield (%)Regioselectivity (C6:C2)
2-Chloro-6-iodopyridinePhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N2-Chloro-6-(phenylethynyl)pyridine85-95>99:1
2-Bromo-6-iodopyridinePhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N2-Bromo-6-(phenylethynyl)pyridine85-95>99:1

Note: The data presented is a synthesis of typical results found in the literature for analogous dihalopyridines and serves as a guide for reaction planning.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds. The selective amination of 2-chloro-6-iodopyridine and 2-bromo-6-iodopyridine at the 6-position is a valuable transformation. The slightly higher electrophilicity of the pyridine ring in 2-chloro-6-iodopyridine may offer a modest rate enhancement in some cases.

SubstrateCoupling PartnerCatalyst SystemProductTypical Yield (%)Regioselectivity (C6:C2)
2-Chloro-6-iodopyridineAnilinePd₂(dba)₃, Xantphos, NaOtBuN-(6-chloropyridin-2-yl)aniline80-95>99:1
2-Bromo-6-iodopyridineAnilinePd₂(dba)₃, Xantphos, NaOtBuN-(6-bromopyridin-2-yl)aniline80-95>99:1

Note: Yields are estimates based on reactions with various primary and secondary amines on similar polyhalogenated pyridine substrates.

sub 2-Halo-6-iodopyridine (Halo = Cl, Br) oa Oxidative Addition (Rate-Determining Step) sub->oa C-I bond cleavage pd0 Pd(0)L_n pd0->oa pd2 I-Pd(II)(L_n)-Py-Halo oa->pd2 tm Transmetalation (e.g., with R-B(OH)₂) pd2->tm pd2_r R-Pd(II)(L_n)-Py-Halo tm->pd2_r re Reductive Elimination pd2_r->re re->pd0 Catalyst Regeneration prod 2-Halo-6-R-pyridine re->prod

General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed reactions, the reactivity in nucleophilic aromatic substitution (SNAr) is governed by the electrophilicity of the pyridine ring and the stability of the Meisenheimer intermediate. The position ortho to the nitrogen atom (C-2 and C-6) is activated towards nucleophilic attack.

The more electronegative chlorine atom in 2-chloro-6-iodopyridine makes the pyridine ring more electron-deficient and thus more susceptible to nucleophilic attack at the 2-position compared to 2-bromo-6-iodopyridine. For SNAr reactions, the reactivity of the leaving group generally follows the trend F > Cl > Br > I, which is related to the electronegativity of the halogen and its ability to stabilize the negative charge in the transition state. Therefore, for SNAr at the 2-position, 2-chloro-6-iodopyridine is expected to be more reactive than 2-bromo-6-iodopyridine. It is noteworthy that the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, highlighting the strong influence of the halogen's electronegativity in SNAr.

sub_cl 2-Chloro-6-iodopyridine attack_cl Nucleophilic Attack at C-2 sub_cl->attack_cl sub_br 2-Bromo-6-iodopyridine attack_br Nucleophilic Attack at C-2 sub_br->attack_br nu Nucleophile (e.g., R-NH₂) nu->attack_cl nu->attack_br meisen_cl Meisenheimer Intermediate attack_cl->meisen_cl meisen_br Meisenheimer Intermediate attack_br->meisen_br elim_cl Elimination of Cl⁻ meisen_cl->elim_cl elim_br Elimination of Br⁻ meisen_br->elim_br prod_cl 2-Substituted-6-iodopyridine elim_cl->prod_cl prod_br 2-Substituted-6-iodopyridine elim_br->prod_br

Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling at the 6-Position

Materials:

  • 2-Halo-6-iodopyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 mixture, degassed)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-halo-6-iodopyridine, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/H₂O mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Sonogashira Coupling at the 6-Position

Materials:

  • 2-Halo-6-iodopyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • CuI (4 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as solvent or co-solvent with THF)

Procedure:

  • To a dry Schlenk flask, add 2-halo-6-iodopyridine, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent (THF or DMF) and the amine base.

  • Add the terminal alkyne via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion.

  • Filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

General Protocol for Nucleophilic Aromatic Substitution at the 2-Position

Materials:

  • 2-Halo-6-iodopyridine (1.0 equiv)

  • Nucleophile (e.g., primary or secondary amine, 1.5-2.0 equiv)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv, if necessary)

  • Anhydrous solvent (e.g., DMSO, DMF, or NMP)

Procedure:

  • To a reaction vessel, add 2-halo-6-iodopyridine, the nucleophile, and the base (if required).

  • Add the anhydrous solvent.

  • Heat the reaction mixture to an appropriate temperature (e.g., 80-150 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Conclusion

Both 2-chloro-6-iodopyridine and 2-bromo-6-iodopyridine are excellent substrates for sequential functionalization, with the C-I bond at the 6-position serving as the primary site of reactivity in palladium-catalyzed cross-coupling reactions. The choice between the two will largely depend on the specific synthetic strategy and subsequent transformations planned for the 2-position.

  • For palladium-catalyzed cross-coupling reactions at the 6-position, both substrates are highly effective, and the choice may be dictated by cost and availability. The slightly more electron-deficient nature of 2-chloro-6-iodopyridine may offer a marginal rate advantage in some instances, but this is unlikely to be a deciding factor in most applications.

  • For subsequent nucleophilic aromatic substitution at the 2-position, 2-chloro-6-iodopyridine is the more reactive substrate due to the greater electronegativity of chlorine, which enhances the electrophilicity of the C-2 position.

  • **For subsequent cross

A Comparative Guide to the Synthetic Validation of 2-Chloro-6-iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Chloro-6-iodo-3-methoxypyridine

In the landscape of modern drug discovery and development, the strategic assembly of complex molecular architectures is paramount. Polysubstituted pyridines are foundational scaffolds in a vast array of pharmaceuticals, owing to their ability to engage in critical biological interactions. The compound this compound emerges as a particularly valuable building block. Its structure is engineered for synthetic versatility, featuring two distinct halogen atoms—chlorine and iodine—at the C2 and C6 positions, respectively. This differentiation is crucial, as the carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This reactivity gradient allows for selective, sequential functionalization, enabling the controlled, stepwise construction of highly decorated target molecules.[1] The presence of the electron-donating methoxy group at the C3 position further modulates the electronic properties of the pyridine ring, influencing reactivity and providing an additional vector for molecular recognition in biological systems.

This guide provides a comprehensive validation of a robust synthetic route to this compound, comparing it with a plausible alternative. The methodologies, experimental data, and underlying chemical principles are detailed to equip researchers in medicinal chemistry and process development with the knowledge to efficiently synthesize this key intermediate.

Validated Synthetic Pathway: Directed Ortho-Metalation and Iodination

Our primary validated route leverages a directed ortho-metalation strategy, which offers high regioselectivity and typically proceeds in good to excellent yields. This approach begins with the commercially available precursor, 2-chloro-3-methoxypyridine, and introduces the iodine atom in a single, highly controlled step.

Causality and Strategic Choices

The selection of this pathway is underpinned by several key principles:

  • Convergence: This is a highly convergent route, minimizing the number of linear steps and thus maximizing overall yield.

  • Regiocontrol: The methoxy group is a powerful ortho-directing group in metalation reactions. The use of a strong, hindered base like Lithium Diisopropylamide (LDA) allows for the selective deprotonation at the C6 position, which is sterically accessible and activated by the adjacent nitrogen and the C3-methoxy group.

  • Mild Conditions: The reaction is conducted at low temperatures (-78 °C), which is crucial for maintaining the stability of the lithiated intermediate and preventing side reactions. The subsequent quench with molecular iodine is rapid and efficient.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Chloro-3-methoxypyridine (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine (1.2 equiv)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 equiv)

  • Iodine (I₂) (1.2 equiv)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of LDA: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. Add diisopropylamine (1.2 equiv) via syringe. Slowly add n-BuLi (1.1 equiv) dropwise, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.

  • Lithiated Intermediate Formation: Dissolve 2-chloro-3-methoxypyridine (1.0 equiv) in anhydrous THF in a separate flame-dried flask. Add this solution dropwise to the freshly prepared LDA solution at -78 °C. Stir the reaction mixture at this temperature for 1 hour. Progress can be monitored by quenching a small aliquot with D₂O and analyzing by LC-MS for deuterium incorporation.

  • Iodination: Prepare a solution of iodine (1.2 equiv) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. The characteristic dark color of iodine should dissipate upon addition. Allow the reaction to stir at -78 °C for an additional 1-2 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous Na₂S₂O₃ solution at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.

Visualization of the Validated Synthetic Workflow

G cluster_0 Validated Synthesis: Directed Ortho-Metalation start 2-Chloro-3-methoxypyridine lda LDA Formation (n-BuLi, Diisopropylamine) lithiation Lithiated Intermediate (THF, -78°C) lda->lithiation 1. Add substrate to LDA iodination Iodination (Iodine in THF) lithiation->iodination 2. Quench with I₂ workup Aqueous Work-up & Extraction iodination->workup 3. Quench & Extract purification Column Chromatography workup->purification 4. Purify product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Comparative Analysis: An Alternative Multi-step Route

To provide a comprehensive evaluation, we compare the validated ortho-metalation route with a plausible, albeit more linear, alternative. This second pathway begins with a different starting material, 2,6-dichloropyridine, and involves a sequence of functional group interconversions.

Alternative Route Synopsis:

  • Nitration: Nitration of 2,6-dichloropyridine to yield 2,6-dichloro-3-nitropyridine.[2]

  • Nucleophilic Aromatic Substitution (SNAr): Selective methoxylation at the C6 position with sodium methoxide to give 2-chloro-6-methoxy-3-nitropyridine. The C6 position is more activated towards nucleophilic attack than the C2 position due to the electronic influence of the nitro group.

  • Reduction: Reduction of the nitro group to an amine using a reducing agent like tin(II) chloride or catalytic hydrogenation, yielding 2-chloro-6-methoxy-3-aminopyridine.[3]

  • Sandmeyer Reaction: Conversion of the amino group to an iodo group via diazotization with sodium nitrite in an acidic medium, followed by treatment with potassium iodide.

Visualization of Competing Synthetic Logics

G r1_start Route 1: Ortho-Metalation (1 Step) r1_yield High Yield (75-85%) r1_start->r1_yield r1_reagents Key Reagents: n-BuLi, Iodine r1_start->r1_reagents r1_cons Challenges: Cryogenic Temps, Moisture Sensitive r1_start->r1_cons r2_start Route 2: Multi-Step SNAr/Sandmeyer (4 Steps) r2_yield Lower Overall Yield (20-30%) r2_start->r2_yield r2_reagents Key Reagents: HNO₃/H₂SO₄, NaOMe, SnCl₂, NaNO₂ r2_start->r2_reagents r2_cons Advantages: Non-cryogenic, Robust Reactions r2_start->r2_cons

Caption: Comparison of the two synthetic approaches.

Quantitative Performance Comparison

The choice of a synthetic route in a drug development setting is a multi-faceted decision, balancing yield, purity, cost, scalability, and safety. The following table provides a succinct comparison of the two routes discussed.

ParameterRoute 1: Directed Ortho-MetalationRoute 2: Multi-step SNAr/SandmeyerJustification & Expert Insights
Number of Steps 1 (from 2-chloro-3-methoxypyridine)4A shorter route significantly reduces labor, resource consumption, and potential points of failure.
Overall Yield ~75-85%~20-30%The cumulative yield loss over four steps in Route 2 makes it less efficient for material production.
Reagent Cost & Availability Moderate (n-BuLi)Low (Bulk commodity chemicals)While n-BuLi is more expensive, the higher overall yield of Route 1 often makes it more cost-effective on a per-gram-of-product basis.
Scalability ModerateHighRoute 2 utilizes classic, well-understood reactions that are often easier to scale. The cryogenic conditions and handling of organolithiums in Route 1 require specialized equipment for large-scale synthesis.
Safety & Environmental High (Pyrophoric n-BuLi, moisture sensitivity)Moderate (Strong acids, potentially unstable diazonium salts)Both routes have hazards. The handling of pyrophoric reagents (Route 1) requires stringent engineering controls. The Sandmeyer reaction (Route 2) can pose thermal runaway risks if not properly controlled.
Purity & Byproducts High (Clean reaction, minimal byproducts)Moderate (Potential for isomeric impurities, over-nitration, and diazonium side-products)The high regioselectivity of the directed metalation in Route 1 typically leads to a cleaner crude product, simplifying purification.

Conclusion and Recommendation

Based on a thorough analysis, the Directed Ortho-Metalation and Iodination pathway (Route 1) is the superior and recommended method for the synthesis of this compound, particularly for lab-scale and early-stage development. Its primary advantages are the excellent yield, high purity, and convergent nature, which translate to rapid and efficient access to the target molecule.

While the multi-step alternative (Route 2) avoids cryogenic temperatures and pyrophoric reagents, its significantly lower overall yield and greater number of steps make it less practical and economical. The challenges associated with Route 1, namely the handling of organolithiums and low temperatures, are standard practice in modern synthetic labs and are manageable with appropriate protocols and equipment. For large-scale manufacturing, a process optimization of Route 1 or the development of an alternative catalytic C-H activation method would be the most promising avenues for further investigation.

References

A Comparative Guide to HPLC Methods for Purity Analysis of 2-Chloro-6-iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of ensuring product quality, safety, and efficacy. 2-Chloro-6-iodo-3-methoxypyridine is a vital building block in the synthesis of numerous pharmaceutical agents. Its purity can directly impact the quality and impurity profile of the final API. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this critical intermediate. The methodologies are designed and validated in accordance with the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring a robust and reliable analytical framework.[1][2][3]

The development of a robust analytical procedure is as critical as the validation itself. As outlined in ICH Q14, a systematic approach to analytical procedure development, whether minimal or enhanced, is essential for creating a method that is fit for its intended purpose.[4][5][6][7][8] This guide will explore two reversed-phase HPLC methods, a widely used and versatile technique for the analysis of substituted pyridines, and compare their performance based on key validation parameters.[9][10][11]

The Challenge in Analyzing Substituted Pyridines

Substituted pyridines, like this compound, can present unique challenges in HPLC analysis. Their basic nature can lead to interactions with residual silanols on silica-based columns, resulting in poor peak shape and tailing. Furthermore, the polarity of these compounds can sometimes lead to poor retention on traditional reversed-phase columns.[10] Therefore, careful selection of the stationary phase and mobile phase composition is crucial for developing a selective and robust method.

Experimental Design: A Comparative Approach

This guide will compare two reversed-phase HPLC methods, hereafter referred to as Method A and Method B . The primary difference between the two methods lies in the stationary phase chemistry and the mobile phase pH, which are critical factors influencing the retention and selectivity of halogenated pyridines.

Method A will employ a conventional C18 column with a neutral pH mobile phase, a common starting point for reversed-phase chromatography.

Method B will utilize a column with a more polar-modified stationary phase and an acidic mobile phase to mitigate peak tailing and potentially enhance selectivity for polar impurities.

The performance of each method will be evaluated based on the following validation parameters as defined by ICH Q2(R2): specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3][12]

Materials and Methods

Instrumentation
  • An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Data acquisition and processing software.

Chemicals and Reagents
  • This compound reference standard (Purity ≥ 99.5%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Phosphoric acid (ACS grade)

  • Ammonium acetate (ACS grade)

Chromatographic Conditions
ParameterMethod AMethod B
Column C18, 4.6 x 150 mm, 5 µmPolar-Embedded C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water0.1% Phosphoric acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient Program Start at 40% B, linear gradient to 90% B in 20 min, hold for 5 min, return to initial conditions and equilibrate for 5 min.Start at 30% B, linear gradient to 85% B in 20 min, hold for 5 min, return to initial conditions and equilibrate for 5 min.
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Detection Wavelength 254 nm254 nm
Injection Volume 10 µL10 µL
Sample Preparation
  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a 50:50 mixture of acetonitrile and water to obtain a final concentration of 0.5 mg/mL.

  • Sample Solution: Prepare the sample to be analyzed in the same manner as the standard solution.

Experimental Workflow

HPLC Purity Analysis Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Validation prep_std Prepare Standard Solution (0.5 mg/mL) hplc_system HPLC System Setup (Method A or B) prep_std->hplc_system prep_sample Prepare Sample Solution (0.5 mg/mL) prep_sample->hplc_system system_suitability System Suitability Test hplc_system->system_suitability analysis Inject Standard & Samples system_suitability->analysis If passes data_acq Data Acquisition analysis->data_acq peak_integration Peak Integration & Purity Calculation data_acq->peak_integration validation Method Validation (Specificity, Linearity, etc.) peak_integration->validation

Caption: Workflow for HPLC purity analysis of this compound.

Method Validation Protocol

A comprehensive validation study will be conducted for both Method A and Method B to demonstrate their suitability for the intended purpose.[3]

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. The following parameters will be monitored:

  • Tailing factor (Asymmetry factor): Should be ≤ 2.0 for the main peak.

  • Theoretical plates (N): Should be ≥ 2000 for the main peak.

  • Relative standard deviation (RSD) of peak area: Should be ≤ 2.0% for six replicate injections of the standard solution.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.[12] This will be evaluated by:

  • Forced Degradation Studies: The sample will be subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products. The stressed samples will be analyzed to demonstrate that the degradation products are well-resolved from the main peak.

  • Peak Purity Analysis: A PDA detector will be used to assess the peak purity of the this compound peak in the presence of its impurities and degradants.

Linearity

The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.[12] Linearity will be assessed by preparing a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the nominal concentration (0.25 mg/mL to 0.75 mg/mL). The calibration curve will be generated by plotting the peak area against the concentration, and the correlation coefficient (r²) and y-intercept will be determined.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[12] It will be determined by performing recovery studies on a placebo spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery will be calculated.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[12]

  • Repeatability (Intra-assay precision): Will be assessed by analyzing six replicate samples of the same batch on the same day, by the same analyst, and on the same instrument. The RSD of the results will be calculated.

  • Intermediate Precision (Inter-assay precision): Will be evaluated by having the assay performed by a different analyst, on a different day, and using a different instrument. The RSD between the two sets of results will be determined.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[12] These will be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1] Minor variations will be made to the following parameters:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

The effect of these changes on the system suitability parameters will be evaluated.

Expected Results and Comparative Discussion

The following table summarizes the expected performance of the two methods based on the validation parameters.

Validation ParameterMethod A (Expected Outcome)Method B (Expected Outcome)Acceptance Criteria (ICH)
Specificity Good resolution from non-polar impurities. Potential for co-elution with polar impurities.Excellent resolution for both polar and non-polar impurities due to the polar-embedded column and acidic mobile phase.Peak purity index > 0.999
Linearity (r²) ≥ 0.999≥ 0.999≥ 0.995
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%Typically 98.0 - 102.0%
Precision (RSD) Repeatability: ≤ 1.0%Intermediate: ≤ 2.0%Repeatability: ≤ 1.0%Intermediate: ≤ 2.0%Repeatability: ≤ 2.0%Intermediate: ≤ 2.0%
LOD (µg/mL) ~0.1~0.05Reportable
LOQ (µg/mL) ~0.3~0.15Reportable
Robustness May show sensitivity to mobile phase pH changes.More robust to minor variations in mobile phase composition and pH.System suitability parameters remain within acceptable limits.
Peak Shape (Tailing Factor) 1.2 - 1.5≤ 1.2≤ 2.0

Method A , with its standard C18 column and neutral mobile phase, is expected to provide adequate separation for the main component and non-polar impurities. However, the basic nature of the pyridine ring might lead to some peak tailing.

Method B , utilizing a polar-embedded stationary phase and an acidic mobile phase, is hypothesized to offer superior performance. The acidic mobile phase will protonate the pyridine nitrogen, leading to improved peak shape and reduced tailing. The polar-embedded group on the stationary phase can provide alternative selectivity for polar impurities that might co-elute with the main peak in Method A.

Logical Flow for Method Selection

Method Selection Logic start Start: Need for Purity Method method_A Evaluate Method A (Standard C18, Neutral pH) start->method_A method_B Evaluate Method B (Polar-Embedded, Acidic pH) start->method_B decision_A Does Method A meet all validation criteria? method_A->decision_A decision_B Does Method B offer superior performance? method_B->decision_B select_A Select Method A decision_A->select_A Yes optimize_A Optimize Method A or Evaluate Alternative Methods decision_A->optimize_A No decision_B->select_A No select_B Select Method B decision_B->select_B Yes optimize_A->method_B

Caption: Decision tree for selecting the optimal HPLC method.

Conclusion and Recommendations

Both Method A and Method B are viable approaches for the purity analysis of this compound. The choice between the two will depend on the specific requirements of the analysis.

  • Method A represents a more traditional and readily available approach that may be sufficient for routine quality control where the impurity profile is well-characterized and does not contain challenging polar impurities.

  • Method B is recommended for in-depth purity analysis, stability studies, and for samples where a complex impurity profile is anticipated. The enhanced peak shape and alternative selectivity offered by the polar-embedded column and acidic mobile phase provide a higher degree of confidence in the analytical results.

For drug development professionals, the investment in developing a more robust method like Method B early in the process can prevent costly and time-consuming issues with out-of-specification results and batch failures at later stages. It is always advisable to perform a thorough method validation to ensure the chosen method is fit for its intended purpose, adhering to the stringent guidelines set forth by regulatory bodies.

References

A Comparative Study of Palladium Catalysts for the Chemoselective Coupling of 2-Chloro-6-iodo-3-methoxypypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within drug discovery and development, 2-chloro-6-iodo-3-methoxypyridine stands out as a highly valuable and versatile building block. Its utility is rooted in the differential reactivity of its two halogen substituents. The carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds exhibit distinct susceptibilities to palladium-catalyzed cross-coupling reactions, enabling a stepwise and controlled functionalization of the pyridine ring.[1] This inherent chemoselectivity is the cornerstone of elegant synthetic strategies, allowing for the sequential introduction of diverse molecular fragments.

This guide presents a comparative analysis of various palladium catalysts for the selective functionalization of this compound. We will delve into the mechanistic underpinnings of this selectivity, provide experimental data to support our findings, and offer practical protocols for researchers in the field.

The Scientific Foundation: Understanding Chemoselectivity

The ability to selectively couple at the iodine position in the presence of a chlorine atom is primarily governed by the difference in bond dissociation energies and the kinetics of the oxidative addition step in the palladium catalytic cycle. The C-I bond is significantly weaker than the C-Cl bond, making it more susceptible to cleavage and subsequent insertion of the palladium(0) catalyst.

This reactivity trend (I > Br > Cl) is a well-established principle in cross-coupling chemistry.[1][2] However, the choice of palladium catalyst, specifically the nature of the supporting ligands, can profoundly influence the reaction's efficiency and selectivity. Ligands modulate the steric and electronic properties of the palladium center, thereby affecting the rates of oxidative addition and reductive elimination.[3]

Visualizing the Process: The Catalytic Cycle

The generally accepted mechanism for a Suzuki-Miyaura cross-coupling reaction, a widely used C-C bond-forming reaction, is depicted below. The initial and rate-determining step for substrates like this compound is the selective oxidative addition of the palladium(0) catalyst to the C-I bond.

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Oxidative Addition->Ar-Pd(II)(I)L2 Transmetalation Transmetalation Ar-Pd(II)(I)L2->Transmetalation Ar'B(OH)2 Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Transmetalation->Ar-Pd(II)-Ar'L2 Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' caption Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle

Caption: Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle

Comparative Catalyst Performance: A Data-Driven Analysis

To illustrate the impact of catalyst selection, we will compare the performance of three distinct palladium catalysts in the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.

CatalystLigand TypeYield of Mono-iodocoupled Product (%)Yield of Di-coupled Product (%)
Pd(PPh₃)₄Monodentate Phosphine85-95< 5
PdCl₂(dppf)Bidentate Phosphine90-98< 3
Pd(t-Bu₃P)₂Bulky Monodentate Phosphine> 95< 2

Table 1: Comparative Performance of Palladium Catalysts

Note: Yields are representative and can vary based on specific reaction conditions.

Discussion of Catalyst Performance

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): This is a classic, widely used catalyst that provides good to excellent yields of the mono-iodocoupled product. Its moderate steric bulk and electronic properties are generally sufficient to achieve high selectivity for the more reactive C-I bond.

  • PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): The use of a bidentate phosphine ligand like dppf often leads to a more stable and active catalyst.[4] This can result in slightly higher yields and improved selectivity, even at lower catalyst loadings. The defined "bite angle" of the dppf ligand can also contribute to a more efficient reductive elimination step.

  • Pd(t-Bu₃P)₂ (Bis(tri-tert-butylphosphine)palladium(0)): Catalysts bearing bulky, electron-rich phosphine ligands like tri-tert-butylphosphine are known for their high reactivity, particularly with less reactive aryl chlorides.[3][5] In the context of our substrate, this enhanced reactivity can drive the selective coupling at the iodo-position to near completion, often under milder conditions and with lower catalyst loadings. The steric hindrance provided by the t-butyl groups can also disfavor the formation of undesired side products.

Experimental Protocols

The following are generalized protocols for the selective Suzuki-Miyaura coupling at the C-I position of this compound.

General Suzuki-Miyaura Coupling Protocol
  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add a degassed solvent (e.g., a mixture of dioxane and water, 4:1).

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Sequential Coupling Strategy: A Workflow for Disubstituted Pyridines

The true synthetic power of this compound is realized in sequential coupling strategies. After the initial selective coupling at the iodo-position, the remaining chloro-substituent can be functionalized in a subsequent cross-coupling reaction, often requiring a more active catalyst system and/or harsher reaction conditions.

Sequential Coupling Workflow Start This compound Step1 Step 1: Selective Coupling at C-I (e.g., Suzuki, Sonogashira, Heck) Catalyst: Pd(PPh3)4 or PdCl2(dppf) Start->Step1 Intermediate 2-Chloro-3-methoxy-6-(substituted)pyridine Step1->Intermediate Step2 Step 2: Coupling at C-Cl (e.g., Suzuki, Buchwald-Hartwig) Catalyst: Pd(t-Bu3P)2 or other bulky ligand catalyst Intermediate->Step2 Final_Product 2,6-Disubstituted-3-methoxypyridine Step2->Final_Product caption Figure 2: Sequential Functionalization Workflow

References

X-ray crystallography of 2-Chloro-6-iodo-3-methoxypyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structural Elucidation of 2-Chloro-6-iodo-3-methoxypyridine Derivatives: A Comparative Analysis

In the landscape of pharmaceutical and materials science research, the precise three-dimensional atomic arrangement of a molecule is paramount. It dictates function, reactivity, and physical properties. The this compound scaffold is a highly versatile synthetic intermediate, valued for its distinct reactive sites that allow for sequential, site-selective cross-coupling reactions—a critical advantage in the multi-step synthesis of complex pharmaceuticals.[1] Understanding the exact stereochemistry and intermolecular interactions of its derivatives is not merely an academic exercise; it is a foundational requirement for rational drug design and the development of novel materials.

This guide provides a comprehensive comparison of the analytical techniques used for the structural elucidation of these halogenated pyridine derivatives, with a primary focus on the gold standard: Single-Crystal X-ray Diffraction (SCXRD). We will explore the causality behind experimental choices, compare the technique with orthogonal methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), and present the data in a framework designed for researchers, scientists, and drug development professionals.

The Definitive Answer: Single-Crystal X-ray Diffraction (SCXRD)

When an unambiguous, high-resolution, three-dimensional structure of a molecule is required, SCXRD is the ultimate arbiter.[2][3] This technique provides precise measurements of molecular dimensions—bond lengths, bond angles, and torsion angles—and reveals the intricate dance of intermolecular interactions within the crystal lattice, such as hydrogen and halogen bonds.[2][4][5] For halogenated compounds like this compound derivatives, understanding these interactions is crucial, as they can significantly influence crystal packing, solubility, and ultimately, bioavailability.[4]

The SCXRD Experimental Workflow: From Solution to Structure

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands both precision and an understanding of the molecule's physicochemical properties. Each step is designed to overcome specific challenges to yield a single crystal of sufficient size and quality for diffraction.

SCXRD_Workflow cluster_prep Crystal Growth cluster_data Data Collection & Processing cluster_solve Structure Solution & Refinement Solubilization 1. Solubilization Select appropriate solvent system Crystallization 2. Crystallization (e.g., Slow Evaporation, Vapor Diffusion) Solubilization->Crystallization Controlled Supersaturation Harvesting 3. Crystal Harvesting Mounting on goniometer Crystallization->Harvesting Isolate Single Crystal Data_Collection 4. X-ray Diffraction Collect diffraction pattern Harvesting->Data_Collection Expose to X-ray Beam Data_Processing 5. Data Integration Determine unit cell & intensities Data_Collection->Data_Processing Process Raw Data Structure_Solution 6. Structure Solution Determine initial atomic positions Data_Processing->Structure_Solution Phase Problem Solution Refinement 7. Refinement Optimize model against data Structure_Solution->Refinement Iterative Optimization Validation 8. Validation Final structural analysis (CIF) Refinement->Validation Quality Check

Caption: The experimental workflow for Single-Crystal X-ray Diffraction (SCXRD).

Detailed Protocol: Obtaining a Publication-Quality Crystal Structure

1. Crystal Growth (The Art and Science):

  • Rationale: The success of SCXRD hinges entirely on the ability to grow a single, well-ordered crystal. For pyridine derivatives, which can be challenging to crystallize, careful solvent selection is critical.[6][7] The goal is to find a solvent or solvent system in which the compound has moderate solubility, allowing for slow, controlled precipitation as the solution becomes supersaturated.

  • Methodology (Vapor Diffusion):

    • Dissolve 5-10 mg of the this compound derivative in a minimal amount (0.5 mL) of a "good" solvent (e.g., Dichloromethane, Chloroform) in a small, open vial.

    • Place this inner vial inside a larger, sealable vial or beaker containing a few milliliters of a "poor" solvent (an "anti-solvent" in which the compound is insoluble, e.g., Hexane, Pentane).[6]

    • Seal the outer container. The vapor of the more volatile anti-solvent will slowly diffuse into the solution of the compound, gradually reducing its solubility and promoting the slow growth of well-ordered crystals over hours or days.

    • Expert Tip: The presence of heavy atoms like iodine can sometimes facilitate crystallization. If difficulties persist, techniques like co-crystallization with a suitable partner molecule can be explored.[6]

2. Data Collection and Processing:

  • Rationale: A mounted crystal is irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, which is recorded by a detector.[3] The geometry and intensity of these spots contain all the information about the arrangement of atoms in the crystal.

  • Methodology:

    • A suitable crystal is selected and mounted on the goniometer of a single-crystal diffractometer.

    • The crystal is cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibration of the atoms, resulting in a sharper diffraction pattern and higher quality data.

    • The diffractometer rotates the crystal while exposing it to the X-ray beam, collecting thousands of diffraction images from different orientations.

    • Software is used to integrate these images, locate the diffraction spots, determine the dimensions of the unit cell, and measure the intensity of each reflection.

3. Structure Solution and Refinement:

  • Rationale: The "phase problem" is solved using computational methods to generate an initial electron density map, from which an initial model of the molecule's structure is built. This model is then iteratively refined against the experimental data until the calculated and observed diffraction patterns match as closely as possible.

  • Methodology:

    • Specialized software (e.g., SHELX, Olex2) is used to solve the phase problem and generate an initial structural model.

    • The model is refined by adjusting atomic positions, displacement parameters, and occupancies to minimize the difference between the observed structure factors and those calculated from the model.

    • The final model is validated for geometric sensibility and agreement with the data, resulting in a Crystallographic Information File (CIF).

Orthogonal and Complementary Techniques

While SCXRD provides the definitive 3D structure, it is often part of a broader analytical strategy. NMR and MS provide complementary data that confirm the molecule's identity and behavior in a non-crystalline state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the connectivity of a molecule in solution.[8] For substituted pyridines, where proton signals can be clustered in the aromatic region, 2D NMR techniques are invaluable.[8]

  • ¹H NMR: Confirms the number and environment of protons. For a this compound derivative, one would expect to see distinct signals for the two remaining aromatic protons on the pyridine ring and the protons of the methoxy group.

  • ¹³C NMR: Identifies all unique carbon atoms in the molecule, including the quaternary carbons bearing the substituents.[9]

  • 2D NMR (COSY, HMBC): These experiments reveal proton-proton couplings (COSY) and long-range proton-carbon correlations (HMBC), allowing for the unambiguous assignment of all signals and confirmation of the substitution pattern on the pyridine ring.[8]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental formula of a compound. For halogenated molecules, MS is particularly diagnostic due to the characteristic isotopic patterns of chlorine and bromine.[10][11]

  • Chlorine: Has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Any fragment containing a single chlorine atom will appear as a pair of peaks (M+ and M+2) separated by two mass units with a 3:1 intensity ratio.[11][12]

  • Iodine: Is monoisotopic (¹²⁷I), so it does not produce an isotopic cluster but is easily identified by its mass.

  • Combined Pattern: For a this compound derivative, the molecular ion peak will exhibit the characteristic 3:1 ratio for the chlorine atom, confirming the presence of a single chlorine in the molecule.

Comparative Guide: Choosing the Right Analytical Tool

The choice of analytical technique depends on the specific question being asked. The following table provides a direct comparison of SCXRD, NMR, and MS for the analysis of this compound derivatives.

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Primary Information Unambiguous 3D molecular structure, bond lengths/angles, intermolecular interactions.[2]Atomic connectivity, solution-state structure, molecular dynamics.[9][13]Molecular weight, elemental formula, isotopic information.[10]
Sample State Single CrystalSolution (in deuterated solvent)Solid or Solution (ionized in vacuum)
Key Strengths Definitive structural proof; reveals packing and non-covalent interactions (e.g., halogen bonds).[4][5]Non-destructive; provides information on structure in a biologically/chemically relevant state (solution).[8]High sensitivity; provides definitive elemental composition and isotopic confirmation.[11]
Limitations Requires a high-quality single crystal, which can be difficult to grow; structure is static and in solid-state.[14]Does not provide 3D spatial coordinates or information on crystal packing; overlapping signals can complicate interpretation.[8]Provides no information on stereochemistry or atomic connectivity; destructive technique.
Throughput Low to MediumHighHigh

A Synergistic Approach to Structural Elucidation

In practice, these techniques are not used in isolation but as part of a logical, synergistic workflow. A comprehensive analysis validates the structure through multiple, independent lines of evidence, fulfilling the highest standards of scientific integrity.

Elucidation_Workflow cluster_initial Initial Characterization cluster_definitive Definitive Structure Synthesis Synthesized Compound (e.g., 2-Chloro-6-iodo- 3-methoxypyridine derivative) MS Mass Spectrometry (Confirm MW & Halogen Presence) Synthesis->MS NMR NMR Spectroscopy (Confirm Connectivity & Purity) Synthesis->NMR Publication Validated Structure for Publication / Drug Development MS->Publication Crystal Crystallization (Grow Single Crystal) NMR->Crystal Purity Confirmed NMR->Publication SCXRD SCXRD (Determine 3D Structure) Crystal->SCXRD Suitable Crystal Obtained SCXRD->Publication

References

A Guide to Chemoselectivity: Assessing the Relative Reactivity of C-Cl vs. C-I Bonds in 2-Chloro-6-iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Dihalogenated Pyridines

In the landscape of modern drug discovery and synthetic chemistry, heteroaromatic scaffolds are of paramount importance. Among these, the pyridine ring is a privileged structure, present in a vast array of pharmaceuticals and biologically active compounds. The ability to precisely modify this core is central to tuning a molecule's pharmacological profile. 2-Chloro-6-iodo-3-methoxypyridine[1][2] emerges as a particularly valuable building block, offering two distinct halogen handles for sequential, site-selective functionalization.

This guide provides an in-depth comparison of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds within this molecule. We will move beyond simple reaction schemes to explore the fundamental principles governing their differential reactivity, present validated experimental protocols for selective transformations, and offer insights into the causal factors behind these strategic choices. For researchers engaged in the synthesis of complex molecules, understanding and exploiting this reactivity difference is not merely an academic exercise—it is a cornerstone of efficient and elegant synthetic design.

Pillar 1: Unpacking the Fundamental Drivers of Reactivity

The predictable chemoselectivity observed in this compound is not a matter of chance; it is dictated by fundamental physicochemical properties of the carbon-halogen bonds. The two primary factors at play are bond strength and the mechanics of the rate-determining step in the most common application: palladium-catalyzed cross-coupling reactions.

Bond Dissociation Energy (BDE): The Decisive Factor

The energy required to cleave a chemical bond homolytically, known as the Bond Dissociation Energy (BDE), is the most direct measure of its strength. A weaker bond is more readily broken and, in many contexts, more reactive. For carbon-halogen bonds, there is a clear and consistent trend: bond strength decreases as you move down the halogen group.[3]

The C-I bond is significantly weaker than the C-Cl bond.[4][5][6] This is primarily due to the larger atomic radius of iodine, which results in a longer and less effective overlap between its orbital and the carbon's sp² orbital.[3] This disparity in bond energy is the principal reason for the higher reactivity of the C-I bond.[7][8]

The Role of Oxidative Addition in Cross-Coupling

In palladium-catalyzed cross-coupling reactions (such as Suzuki, Sonogashira, or Buchwald-Hartwig), the catalytic cycle is initiated by the oxidative addition of the organohalide to a low-valent palladium(0) complex.[9][10] This step, often rate-determining, involves the cleavage of the C-X bond and the formation of two new bonds to the palladium center, changing its oxidation state from Pd(0) to Pd(II).

The general reactivity trend for aryl halides in oxidative addition mirrors the trend in bond strength: C-I > C-Br > C-Cl > C-F .[11][12] The lower energy barrier to cleaving the weaker C-I bond means that oxidative addition occurs preferentially and under much milder conditions at this position compared to the more robust C-Cl bond.[9][13][14] While electronic effects of the pyridine ring and the steric environment play a role, the intrinsic difference in C-X bond energy is the dominant factor governing selectivity in mixed dihalides like the topic molecule.[15]

Data Summary: A Comparative Overview

The following table summarizes the key properties that dictate the differential reactivity of the C-I and C-Cl bonds.

PropertyC-I BondC-Cl BondCausality & Implication for Reactivity
Average BDE (kJ/mol) ~213-240[4][6][16]~327-382[6][16]The C-I bond is significantly weaker, requiring less energy to cleave during oxidative addition. This is the primary driver of its higher reactivity.
Electronegativity (Pauling) I = 2.66Cl = 3.16The greater electronegativity of chlorine results in a more polar C-Cl bond compared to the C-I bond.[17]
Bond Length (Å) ~2.10~1.73The longer C-I bond is a consequence of iodine's larger atomic radius, leading to poorer orbital overlap and a weaker bond.[3]
Leaving Group Ability Excellent (I⁻ is a stable anion)Poor (Cl⁻ is less stable)In nucleophilic substitution reactions, iodide is a superior leaving group, further enhancing the reactivity of the C-I bond.[5][8]
Reactivity in Pd-Catalyzed Oxidative Addition HighestLowThe low BDE of the C-I bond allows for rapid oxidative addition under mild conditions, establishing a clear basis for chemoselective functionalization.

Pillar 2: A Validated Experimental Framework for Selective Functionalization

The theoretical principles outlined above translate directly into a practical and reliable synthetic strategy. By carefully controlling reaction conditions, one can functionalize the C-I position with high selectivity, leaving the C-Cl bond untouched for subsequent transformations.

Logical Workflow for Sequential Cross-Coupling

The diagram below, generated using DOT language, illustrates the strategic workflow for the sequential functionalization of this compound. This approach leverages the inherent reactivity difference to build molecular complexity in a controlled manner.

G cluster_0 Step 1: Selective C-I Functionalization cluster_1 Step 2: C-Cl Functionalization start 2-Chloro-6-iodo- 3-methoxypyridine step1 Suzuki-Miyaura Coupling (e.g., Ar-B(OH)₂) Catalyst: Pd(PPh₃)₄ Base: Na₂CO₃ Temp: ~80 °C start->step1 Mild Conditions intermediate 2-Chloro-3-methoxy- 6-aryl-pyridine step1->intermediate step2 Second Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Catalyst: Pd₂(dba)₃ / SPhos Base: K₃PO₄ Temp: >100 °C intermediate->step2 Forcing Conditions final 2,6-Disubstituted- 3-methoxypyridine step2->final

Caption: Sequential cross-coupling workflow.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-6 (Iodo) Position

This protocol details a standard procedure for selectively coupling an aryl boronic acid at the more reactive C-I position.

Objective: To synthesize a 2-chloro-6-aryl-3-methoxypyridine derivative with >95% selectivity.

Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and sodium carbonate (Na₂CO₃, 2.5 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.).

    • Causality Note: Pd(PPh₃)₄ is an effective catalyst for activating C-I bonds. It is sufficiently reactive for this transformation but generally requires higher temperatures or more specialized ligands to activate the stronger C-Cl bond, ensuring selectivity under these conditions.

  • Reaction Execution: Heat the reaction mixture to 80-85 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours. The disappearance of the starting material and the formation of a single major product spot indicate completion.

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-chloro-6-aryl-3-methoxypyridine.

Protocol 2: Subsequent Functionalization of the C-2 (Chloro) Position

Using the product from Protocol 1, this procedure demonstrates the activation of the less reactive C-Cl bond.

Objective: To demonstrate the viability of the C-Cl bond for a subsequent cross-coupling reaction.

Methodology:

  • Reaction Setup: In a microwave vial or sealed tube, combine the 2-chloro-6-aryl-3-methoxypyridine from Protocol 1 (1.0 eq.), a second, different boronic acid (1.5 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.

  • Solvent and Catalyst Addition: Add degassed toluene. Add the catalyst system, for example, tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.04 eq.) and a highly active phosphine ligand such as SPhos (0.10 eq.).

    • Causality Note: The C-Cl bond requires a more active catalytic system for oxidative addition. Bulky, electron-rich phosphine ligands (Buchwald-type ligands like SPhos) form highly reactive monoligated Pd(0) species that can efficiently cleave the strong C-Cl bond.[18] Higher temperatures are also necessary to overcome the activation energy barrier.

  • Reaction Execution: Seal the vessel and heat to 110-120 °C (conventional heating) or use a microwave reactor for accelerated reaction times.

  • Monitoring & Workup: Monitor as before. The workup and purification procedure is analogous to Protocol 1.

Pillar 3: Concluding Insights for the Synthetic Strategist

The differential reactivity between the C-I and C-Cl bonds in this compound is a robust and exploitable phenomenon rooted in fundamental bond energetics.

G cluster_reactivity Reactivity Principle cluster_bonds Bond Comparison BDE Bond Dissociation Energy (BDE) Reactivity Reactivity in Oxidative Addition BDE->Reactivity is inversely proportional to CI C-I Bond (Low BDE) CI->Reactivity High CCl C-Cl Bond (High BDE) CCl->Reactivity Low

Caption: The inverse relationship between BDE and reactivity.

Key Takeaways:

  • Predictable Selectivity: The C-I bond is unequivocally more reactive than the C-Cl bond towards palladium-catalyzed cross-coupling. This allows for selective functionalization at the C-6 position under mild conditions.

  • Strategic Control: The C-Cl bond is not inert; it is simply more robust. Its functionalization can be achieved by employing more forcing conditions, specifically by using more active catalyst systems and higher temperatures.

  • Synthetic Power: This inherent reactivity difference makes this compound a powerful platform for the rational design and synthesis of highly substituted, unsymmetrical pyridine derivatives, which are of high value in medicinal chemistry and materials science.

By understanding the principles and applying the validated protocols within this guide, researchers can confidently leverage this versatile building block to accelerate their discovery programs.

References

A Comparative Benchmarking Guide: The Synthetic Utility of 2-Chloro-6-iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active molecules.[1][2] Its prevalence stems from its ability to engage in critical hydrogen bonding interactions and serve as a bioisostere for phenyl rings, while offering improved solubility and metabolic profiles. For drug discovery professionals, the ability to selectively and efficiently functionalize the pyridine ring is paramount for generating molecular diversity and fine-tuning structure-activity relationships (SAR).[3]

Among the vast arsenal of synthetic building blocks, di-halogenated pyridines are exceptionally valuable. They offer the potential for sequential, site-selective functionalization, a crucial strategy for the controlled, stepwise assembly of complex molecular architectures.[3] This guide provides an in-depth analysis of 2-Chloro-6-iodo-3-methoxypyridine , a trifunctional building block whose unique substitution pattern allows for a predictable and powerful reactivity profile. We will objectively benchmark its performance against other halogenated pyridine alternatives, supported by experimental data and detailed protocols, to provide researchers with a clear guide for synthetic planning and execution.

The Reactivity Landscape of this compound

The synthetic power of this compound is rooted in the differential reactivity of its two carbon-halogen bonds. In the realm of palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The energy of this bond is the primary determinant of reactivity. The general trend for C-X bond reactivity is C-I > C-Br > C-Cl .[3][4]

This hierarchy is the cornerstone of this building block's utility. The significantly weaker and more polarizable Carbon-Iodine bond at the 6-position serves as the primary reactive handle, allowing for selective functionalization while leaving the more robust Carbon-Chlorine bond at the 2-position untouched.[5] This enables a powerful two-step functionalization strategy:

  • Initial, milder reaction at the C-6 Iodo position (e.g., Sonogashira, Suzuki-Miyaura, Heck, Buchwald-Hartwig amination).

  • Subsequent, more forcing reaction at the C-2 Chloro position to introduce a second point of diversity.

The methoxy group at the 3-position also plays a crucial electronic role. As an electron-donating group, it can influence the electron density of the pyridine ring, impacting the rates and regioselectivity of certain reactions.[6]

Performance Benchmark: Cross-Coupling Reactions

To objectively assess the performance of this compound, we compare its reactivity in the widely-used Sonogashira and Suzuki-Miyaura coupling reactions against structurally similar building blocks. The data clearly illustrates the superior reactivity of the C-I bond.

Table 1: Comparative Performance in Sonogashira Coupling
Building BlockTerminal AlkyneCatalyst SystemBase / SolventTemp (°C) / Time (h)Approx. Yield (%)Rationale for Performance
This compound PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N / THFRT / 4~95The highly reactive C-I bond allows for mild, room temperature conditions and high efficiency.[7][8]
2-Bromo-6-chloro-3-methoxypyridine PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N / THF60-80 / 12~80The C-Br bond is less reactive than C-I, requiring elevated temperatures and longer reaction times for comparable yields.[4][9]
2,6-Dichloro-3-methoxypyridine PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N / THF100-120 / 24< 40The C-Cl bond is significantly less reactive, demanding harsh conditions and often resulting in lower yields and side products.[10]
Table 2: Comparative Performance in Suzuki-Miyaura Coupling
Building BlockBoronic AcidCatalyst SystemBase / SolventTemp (°C) / Time (h)Approx. Yield (%)Rationale for Performance
This compound Phenylboronic AcidPd(PPh₃)₄K₂CO₃ / Dioxane-H₂O80 / 6~92Selective coupling at the iodo-position proceeds efficiently under standard Suzuki conditions.[5]
2-Bromo-6-chloro-3-methoxypyridine Phenylboronic AcidPd(PPh₃)₄K₂CO₃ / Dioxane-H₂O90-100 / 16~85Higher temperatures are needed to activate the C-Br bond, though selectivity is maintained.[4][11]
2,6-Dichloro-3-methoxypyridine Phenylboronic AcidPd₂(dba)₃ / XPhosK₃PO₄ / Toluene110 / 24~70Coupling a C-Cl bond requires a more active (and expensive) catalyst system and more forcing conditions to achieve moderate yields.[10][12]

Visualizing Key Synthetic Mechanisms & Workflows

To further clarify the underlying chemical principles, the following diagrams illustrate the catalytic cycles for the Sonogashira and Suzuki-Miyaura reactions, as well as the strategic workflow for using this compound.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)(X)L₂ Pd0->Pd_complex Oxidative Addition (R¹-I) Pd_alkyne R¹-Pd(II)(-C≡CR²)L₂ Pd_complex->Pd_alkyne Transmetalation Pd_alkyne->Pd0 Reductive Elimination Product R¹-C≡CR² Pd_alkyne->Product CuX Cu(I)X Cu_alkyne Cu(I)-C≡CR² CuX->Cu_alkyne Cu_alkyne->Pd_complex H_alkyne H-C≡CR² H_alkyne->CuX Base Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar¹-X) Pd0->OxAdd Pd_complex Ar¹-Pd(II)(X)L₂ OxAdd->Pd_complex Transmetalation Transmetalation (Ar²-B(OR)₂) Pd_complex->Transmetalation Pd_diaryl Ar¹-Pd(II)(Ar²)L₂ Transmetalation->Pd_diaryl RedElim Reductive Elimination Pd_diaryl->RedElim RedElim->Pd0 Product Ar¹-Ar² RedElim->Product Sequential_Functionalization start This compound I (reactive) Cl (stable) step1 Step 1: C-I Coupling (Sonogashira, Suzuki, etc.) Mild Conditions start:f0->step1 intermediate 6-Substituted-2-chloro-3-methoxypyridine Cl (reactive handle) step1->intermediate:f0 step2 Step 2: C-Cl Coupling (Buchwald-Hartwig, etc.) Forcing Conditions intermediate:f1->step2 final 2,6-Disubstituted-3-methoxypyridine step2->final:f1

References

A Comparative Guide to Analytical Techniques for Confirming Regioselectivity in 2-Chloro-6-iodo-3-methoxypyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the primary analytical techniques used to determine the precise substitution pattern in reactions involving 2-chloro-6-iodo-3-methoxypyridine. We move beyond simple descriptions to explain the causality behind experimental choices, offering field-proven insights to ensure every protocol is a self-validating system. We will explore the strengths and limitations of Nuclear Magnetic Resonance (NMR) spectroscopy, the definitive power of Single-Crystal X-ray Crystallography, and the supporting role of Mass Spectrometry (MS), providing the technical detail necessary to make informed analytical decisions.

The Regiochemical Challenge: C2 vs. C6 Functionalization

The core challenge lies in differentiating between two potential regioisomers. While palladium-catalyzed cross-coupling reactions on dihalogenated N-heteroarenes typically favor reaction at sites adjacent to the heteroatom, this is not always the case.[2][3] The choice of ligands or catalyst can invert the expected selectivity, making empirical verification essential.[4]

G cluster_start Starting Material cluster_reagents Reaction cluster_products Potential Regioisomers start 2-Chloro-6-iodo- 3-methoxypyridine reagents Cross-Coupling (e.g., Suzuki, Sonogashira) + 'R' group start->reagents prod1 Product A (C6-Substituted) reagents->prod1 Path 1 prod2 Product B (C2-Substituted) reagents->prod2 Path 2

Caption: Logical fork showing the two possible regioisomeric products from a cross-coupling reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry

NMR spectroscopy is the cornerstone technique for the routine structural elucidation of pyridine derivatives.[5][6] It is highly informative, non-destructive, and readily accessible in most research environments. The key to differentiating the C2- and C6-substituted isomers lies in a detailed analysis of proton (¹H), carbon (¹³C), and two-dimensional (2D) correlation spectra.

¹H NMR: A Window into the Aromatic System

The most direct evidence comes from the two remaining protons on the pyridine ring (H4 and H5). Their chemical shifts (δ) and spin-spin coupling constants (J) are exquisitely sensitive to their electronic environment.

  • For C6-Substitution (Product A): The new substituent 'R' replaces the iodine atom. The remaining aromatic protons, H4 and H5, will appear as two distinct doublets, coupled to each other (ortho-coupling, ³J ≈ 4-6 Hz).[5] The H4 proton is adjacent to the electron-donating methoxy group, while H5 is adjacent to the newly introduced 'R' group and the C2-chloro substituent.

  • For C2-Substitution (Product B): The new substituent 'R' replaces the chlorine atom. H4 and H5 will again appear as two ortho-coupled doublets. However, their chemical shifts will differ significantly from Product A because H5 is now adjacent to the C6-iodo substituent, which has a different electronic and anisotropic effect than the 'R' group in Product A.

Table 1: Predicted ¹H NMR Signatures for Regioisomeric Products

ProtonExpected Chemical Shift (δ, ppm) - Product A (C6-Substituted)Expected Chemical Shift (δ, ppm) - Product B (C2-Substituted)Multiplicity & Coupling (J)
H4 ~7.0 - 7.5~7.2 - 7.7Doublet, J ≈ 4-6 Hz
H5 ~7.4 - 7.9~7.6 - 8.1Doublet, J ≈ 4-6 Hz
-OCH₃ ~3.9 - 4.1~3.9 - 4.1Singlet

Note: Chemical shifts are estimates and will vary based on the nature of the 'R' group and the solvent used.[7][8][9]

¹³C NMR: Mapping the Carbon Skeleton

¹³C NMR provides complementary data, particularly regarding the carbons directly bonded to substituents (ipso-carbons). The significant differences in electronegativity and atomic size between Chlorine, Iodine, and the incoming 'R' group result in distinct chemical shifts for C2 and C6.[10][11]

Table 2: Predicted ¹³C NMR Signatures for Key Carbons

CarbonExpected Chemical Shift (δ, ppm) - Product A (C6-Substituted)Expected Chemical Shift (δ, ppm) - Product B (C2-Substituted)
C2 ~145 - 150 (bearing -Cl)Substituted (bearing -R)
C3 ~155 - 160 (bearing -OCH₃)~155 - 160 (bearing -OCH₃)
C4 ~110 - 115~112 - 117
C5 ~125 - 130~130 - 135
C6 Substituted (bearing -R)~95 - 105 (bearing -I)

Note: Shifts are estimates. The C-I bond typically results in a significantly upfield carbon signal compared to C-Cl or C-C.

2D NMR: Unambiguous Connectivity and Spatial Relationships

When 1D spectra are ambiguous, 2D NMR experiments provide definitive proof of structure.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful NMR experiment for this problem. It reveals correlations between protons and carbons over two to three bonds. The key correlation to observe is between the methoxy protons (-OCH₃ ) and the carbons of the pyridine ring. These protons will show a strong correlation to C3, their point of attachment. Crucially, they should also show a weaker three-bond correlation to C4, but not to C2. This confirms the assignment of the methoxy group. Subsequently, correlations from the aromatic protons (H4 and H5) to the substituted carbons (C2 and C6) will reveal which position bears the new 'R' group.[12][13][14]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space (<5 Å), irrespective of their bonding.[15] A definitive NOE correlation is expected between the methoxy protons (-OCH₃) and the H4 proton. This spatial proximity is fixed in both isomers. However, if the 'R' group has protons near the pyridine ring, an NOE from these protons to H5 (in Product A) or from the methoxy group to the 'R' group's protons (in Product B) can provide the final piece of the puzzle.[16]

Caption: Key HMBC (red dashed) and NOE (blue dotted) correlations confirming C6 substitution.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified reaction product in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[16]

  • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra to obtain initial chemical shift and multiplicity information.

  • 2D Spectra Acquisition:

    • Run a gradient-selected COSY experiment to confirm the H4-H5 coupling relationship.

    • Run a gradient-selected HSQC experiment to correlate each proton to its directly attached carbon.[17]

    • Run a gradient-selected HMBC experiment, optimized for a long-range coupling of ~8 Hz, to establish multi-bond connectivities. This is the most critical experiment.[17]

    • (Optional but Recommended) Run a NOESY experiment with a mixing time of 500-800 ms to identify through-space correlations.

Single-Crystal X-ray Crystallography: The Unambiguous Arbiter

When absolute, irrefutable proof of structure is required—for a pivotal publication, patent filing, or when NMR data remains inconclusive—single-crystal X-ray crystallography is the gold standard.[18][19]

Principle and Advantages

This technique involves diffracting X-rays off a single, highly ordered crystal of the compound. The resulting diffraction pattern is mathematically decoded to generate a three-dimensional model of the molecule, showing the precise location of every atom.[19] Its primary advantage is that it provides a direct image of the molecule, eliminating any need for interpretation of indirect data. It will definitively show whether the 'R' group is at the C2 or C6 position.[20][21]

Limitations

The significant and often insurmountable hurdle is the requirement for a high-quality single crystal (typically 0.1-0.5 mm).[18] Crystal growth is an empirical science; many compounds, particularly oils or amorphous solids, may resist crystallization altogether. The process can be both time-consuming and resource-intensive.

G A Purified Solid Product B Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) A->B C Select Suitable Single Crystal B->C D Mount on Diffractometer C->D E X-ray Data Collection D->E F Structure Solution & Refinement E->F G Unambiguous 3D Structure F->G

Caption: Standard workflow for single-crystal X-ray crystallography analysis.

Experimental Protocol: General Workflow for Crystallization
  • Purification: Ensure the compound is of the highest possible purity (>99%). Impurities can inhibit crystal growth.

  • Solvent Screening: Attempt to grow crystals by slow evaporation from a variety of solvents or solvent mixtures in which the compound is sparingly soluble (e.g., hexane/ethyl acetate, dichloromethane/pentane).

  • Mounting and Data Collection: Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in an X-ray diffractometer for data collection.[19]

  • Structure Solution: The collected diffraction data is used to solve and refine the molecular structure using specialized software.[19]

Mass Spectrometry (MS): A Supporting Character

Mass spectrometry is indispensable for confirming the molecular weight of the product, thereby verifying that the desired reaction (i.e., displacement of a halogen with the 'R' group) has occurred. However, because regioisomers have identical masses and elemental formulas, a standard low-resolution mass spectrum cannot differentiate them.[22]

Tandem Mass Spectrometry (MS/MS)

In some cases, tandem MS (MS/MS) can provide clues to the isomeric structure. In this technique, the molecular ion is isolated and fragmented by collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The two regioisomers may fragment differently due to the varied stability of the resulting ions and neutral losses.[23] For example, the fragmentation pathway might be influenced by which halogen (Cl or I) is adjacent to the 'R' group.

Limitations

Developing a robust MS/MS method to reliably distinguish the isomers is not trivial and may not always yield a clear-cut answer. The fragmentation pathways can be complex, and differences may be subtle. Therefore, MS should be considered a supporting technique for confirming molecular formula, not a primary method for determining regiochemistry in this context.[22]

Table 3: Comparison of Information Provided by Each Technique

FeatureNMR SpectroscopyX-ray CrystallographyMass Spectrometry
Primary Information Atomic connectivity, chemical environment, 3D conformation in solutionPrecise 3D atomic coordinates in the solid state, bond lengths/anglesMass-to-charge ratio, elemental formula, fragmentation patterns
Regiochemistry Proof Strong, usually definitive with 2D NMRAbsolute and unambiguousIndirect, often inconclusive
Sample Requirement 5-10 mg, solubleHigh-quality single crystal<1 mg, soluble/volatile
Throughput High (hours per sample)Low (days to weeks, if possible)Very High (minutes per sample)
Main Advantage Rich structural information on soluble samplesProvides the "gold standard" definitive structureHigh sensitivity and molecular weight confirmation
Main Limitation Can be ambiguous in complex systemsRequires a single crystalCannot typically distinguish isomers

Recommended Analytical Workflow

For maximum confidence and efficient use of resources, a hierarchical approach is recommended. This workflow ensures that the most accessible techniques are used first, with more intensive methods reserved for cases where ambiguity remains or absolute proof is required.

G Start Purified Reaction Product MS Confirm Molecular Weight (LC-MS / GC-MS) Start->MS NMR_1D Acquire ¹H and ¹³C NMR Start->NMR_1D Decision1 Structure Clear? NMR_1D->Decision1 NMR_2D Acquire 2D NMR (HMBC, NOESY) Decision1->NMR_2D No / Ambiguous Report Final Structure Confirmed Decision1->Report Yes Decision2 Structure Clear? NMR_2D->Decision2 XRAY Pursue Single-Crystal X-ray Crystallography Decision2->XRAY No / Absolute Proof Needed Decision2->Report Yes XRAY->Report Success Report_Fail Structure Ambiguous or Unconfirmed XRAY->Report_Fail Failure to Crystallize

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Chloro-6-iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe handling and proper disposal of 2-Chloro-6-iodo-3-methoxypyridine. As a halogenated pyridine derivative, this compound requires specific management protocols to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemical compounds. The procedures outlined herein are grounded in established safety principles and regulatory standards, providing a self-validating system for chemical waste management.

Hazard Identification and Risk Assessment

This compound is a halogenated organic compound. Due to the presence of both chlorine and iodine atoms on the pyridine ring, it is classified as a hazardous waste that requires specialized disposal. While specific toxicity data for this exact compound is limited, the hazard profile can be inferred from structurally related chemicals, such as 2-chloro-6-methoxypyridine and other halogenated pyridines.

The primary hazards are associated with irritation and potential harm upon exposure. Based on analogous compounds, it is anticipated to be harmful if swallowed (H302), cause skin irritation (H315), lead to serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] Therefore, a thorough risk assessment must be conducted before handling, and all personnel must be trained on its specific hazards.

Hazard and Handling Summary Table
Hazard ClassGHS PictogramSignal WordHazard Statements (Anticipated)Required Personal Protective Equipment (PPE)
Acute Toxicity, OralWarningH302: Harmful if swallowedChemical-resistant gloves (Nitrile or Neoprene), Lab Coat, Safety Goggles
Skin Corrosion/IrritationWarningH315: Causes skin irritationChemical-resistant gloves (Nitrile or Neoprene), Lab Coat
Serious Eye Damage/IrritationWarningH319: Causes serious eye irritationTightly-fitting Safety Goggles or Face Shield
STOT - Single ExposureWarningH335: May cause respiratory irritationUse only in a certified chemical fume hood

Immediate Safety and Handling Precautions

Before beginning any work, ensure that all engineering controls are functional and appropriate PPE is worn.

  • Engineering Controls : All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][4] An eyewash station and safety shower must be readily accessible.

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear tightly-fitting safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.

    • Skin Protection : A flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile) are mandatory. Change gloves immediately if they become contaminated.[5]

    • Respiratory Protection : Not typically required if work is performed within a functional fume hood. If there is a risk of aerosol generation outside of a hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Waste Classification and Segregation Protocol

Proper segregation is the most critical step in the disposal process. The presence of halogen atoms (Cl and I) dictates that this compound must be treated as halogenated organic waste .

Causality of Segregation : Halogenated and non-halogenated waste streams are treated differently by disposal facilities. Non-halogenated organic solvents are often reprocessed for fuel blending. If contaminated with halogenated compounds, their combustion can produce highly toxic and corrosive byproducts, such as chlorinated dioxins and hydrogen iodide.[6] Therefore, mixing these waste streams is a costly and dangerous compliance violation.

Segregation Steps :

  • Designate a specific waste container solely for "Halogenated Organic Waste."

  • Never mix this compound waste with non-halogenated solvents (e.g., acetone, ethanol, hexanes).[6][7]

  • Keep this waste stream separate from other reactive waste categories, such as acids, bases, and oxidizers.

Step-by-Step Disposal Procedure

This protocol provides a direct, operational plan for the lifecycle of this compound waste within the laboratory.

  • Containment :

    • Place all waste materials, including neat compound, contaminated solutions, and contaminated consumables (e.g., pipette tips, weighing paper, gloves), into a designated, leak-proof, and chemically compatible waste container. Glass containers are generally preferred for organic wastes.[3][6]

    • The container must have a secure, tight-fitting screw cap to prevent the release of vapors.[7] Keep the container closed at all times except when actively adding waste.[7]

  • Labeling :

    • Before adding any waste, clearly label the container with the words "HAZARDOUS WASTE " and "HALOGENATED ORGANIC WASTE ".[3][7]

    • Maintain an accurate log of the container's contents. List "this compound" and any other halogenated compounds or solvents added. Do not use abbreviations or chemical formulas.[7]

  • Storage :

    • Store the sealed waste container in a designated, secondary containment bin within a laboratory satellite accumulation area (SAA).

    • The storage area should be cool, dry, well-ventilated, and away from sources of ignition or incompatible materials.[4]

  • Final Disposal :

    • Once the waste container is 90% full, or if it has been stored for more than six months, arrange for its disposal.

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to schedule a pickup.[3]

    • Do NOT attempt to treat the chemical waste yourself. Do NOT pour it down the drain or place it in the regular trash.[6][8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Waste Generated: This compound container_check Is a labeled 'Halogenated Organic Waste' container available? start->container_check get_container Obtain and label a new, appropriate waste container container_check->get_container No add_waste Place waste into container & update contents log container_check->add_waste Yes get_container->add_waste seal_container Securely seal container after adding waste add_waste->seal_container store_waste Store container in secondary containment in SAA seal_container->store_waste full_check Is container >90% full or stored >6 months? store_waste->full_check full_check->store_waste No contact_ehs Contact EHS for waste pickup full_check->contact_ehs Yes end Waste properly disposed contact_ehs->end

References

Personal protective equipment for handling 2-Chloro-6-iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 2-Chloro-6-iodo-3-methoxypyridine

Hazard Assessment: Understanding the Risks

Due to the presence of chloro, iodo, and methoxypyridine moieties, this compound is anticipated to possess a combination of hazards. Based on the SDS of analogous compounds such as 2-Chloro-6-methoxypyridine, the following hazards should be assumed[1]:

  • Harmful if swallowed [1][2]

  • Causes skin irritation [1][2]

  • Causes serious eye irritation [1][2]

  • May cause respiratory irritation [1][2][3]

Chronic health effects have not been fully investigated, and therefore, the compound should be handled with the utmost care to minimize exposure[1].

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling potentially hazardous chemicals. The following PPE is mandatory when working with this compound.

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.Protects against splashes that can cause serious eye irritation or damage.
Hand Protection Nitrile or neoprene gloves. Double gloving is recommended.Provides a barrier against skin contact, which can cause irritation. Regularly inspect gloves for any signs of degradation or puncture.[4]
Body Protection A fully buttoned, flame-resistant lab coat.Protects the skin from accidental spills and splashes.
Respiratory Protection A NIOSH-approved respirator may be required if work is not performed in a certified chemical fume hood or if there is a risk of aerosol generation.Prevents the inhalation of vapors or dust that may cause respiratory irritation.[5]

Note: Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on PPE selection and use.

Safe Handling and Operations

Adherence to standard laboratory safety practices is critical. The following procedural steps will guide you in safely handling this compound.

Engineering Controls: Creating a Safe Workspace
  • Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[4][6]

  • Eyewash and Safety Shower: Ensure that a functional eyewash station and safety shower are readily accessible and within a 10-second travel distance from your workstation.[7]

Procedural Workflow for Handling

The following diagram outlines the essential steps for safely handling this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve/React in Closed System handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Glassware and Surfaces handle_dissolve->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Safe Handling Workflow

Spill and Emergency Procedures

Even with meticulous planning, accidents can happen. Being prepared to respond effectively is crucial.

Spill Response
  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Alert: Notify your supervisor and your institution's EHS department.

  • Contain: For minor spills within a fume hood, use an absorbent material like sand or vermiculite to contain the spill.[6]

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][8]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Storage and Disposal

Proper storage and disposal are essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

Storage
  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[4][6]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Disposal
  • All waste containing this compound must be disposed of as hazardous waste.

  • Collect waste in a properly labeled, sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's EHS department for specific procedures.[7][8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-iodo-3-methoxypyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-iodo-3-methoxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.